Dyrk1A-IN-7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H13F3N4O |
|---|---|
Molecular Weight |
370.3 g/mol |
IUPAC Name |
2-methyl-6-pyridin-4-yl-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C19H13F3N4O/c1-12-18(14-3-2-4-15(11-14)27-19(20,21)22)26-17(24-12)6-5-16(25-26)13-7-9-23-10-8-13/h2-11H,1H3 |
InChI Key |
YSMNHYFBBOMUFX-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of DYRK1A Inhibitors
A report for researchers, scientists, and drug development professionals.
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a critical therapeutic target in a range of human diseases.[1][2] Encoded on chromosome 21, its overexpression is implicated in the neuropathology of Down syndrome and Alzheimer's disease.[2][3][4] Furthermore, DYRK1A's role in regulating cell proliferation and apoptosis has drawn significant attention in cancer research and for its potential in regenerative medicine, such as stimulating pancreatic β-cell proliferation.[5][6] This guide provides a comprehensive overview of the mechanism of action of DYRK1A inhibitors, leveraging data from well-characterized compounds to illustrate the principles of DYRK1A inhibition.
Note on "Dyrk1A-IN-7": Publicly available scientific literature and databases do not contain specific information, including quantitative data or detailed experimental protocols, for a compound designated "this compound". Therefore, this guide will focus on the general mechanism of action of DYRK1A inhibitors, using data from extensively studied inhibitors to provide a thorough technical overview.
Core Mechanism of Action of DYRK1A Inhibitors
DYRK1A is a serine/threonine kinase that undergoes autophosphorylation on a tyrosine residue in its activation loop, a crucial step for its catalytic activity.[7] Once activated, it phosphorylates a multitude of downstream substrates involved in diverse cellular processes.[8] The primary mechanism of action for most small molecule DYRK1A inhibitors is competitive inhibition at the ATP-binding site of the kinase domain.[9] By occupying this pocket, these inhibitors prevent the binding of ATP, thereby blocking the phosphotransfer reaction to substrate proteins.
A less common but innovative approach involves the development of inhibitors that selectively target the folding intermediate of DYRK1A.[10] These inhibitors, such as FINDY, prevent the initial intramolecular autophosphorylation required for the kinase's maturation and stability, leading to its degradation.[10]
Key Signaling Pathways Modulated by DYRK1A Inhibition
DYRK1A is a pleiotropic kinase that influences numerous signaling cascades. Inhibition of DYRK1A can therefore have widespread effects on cellular function.
-
Neurodevelopment and Neurodegeneration: DYRK1A phosphorylates several proteins implicated in neurodevelopment and neurodegenerative diseases, including Tau and Amyloid Precursor Protein (APP).[3][4] Inhibition of DYRK1A can reduce the hyperphosphorylation of Tau, a hallmark of Alzheimer's disease, and may modulate APP processing.[3][11]
-
Cell Cycle Regulation: DYRK1A acts as a negative regulator of the cell cycle, promoting cell cycle exit.[5] It exerts this control in part by phosphorylating and regulating the localization and activity of transcription factors such as those in the NFAT (Nuclear Factor of Activated T-cells) family.[6] By inhibiting DYRK1A, the nuclear export of NFAT is blocked, leading to increased β-cell proliferation.[6]
-
Apoptosis: DYRK1A has been shown to have both pro-apoptotic and anti-apoptotic roles depending on the cellular context. For instance, it can phosphorylate and inhibit caspase-9, an initiator caspase in the intrinsic apoptotic pathway.[8]
-
Splicing Machinery: DYRK1A localizes to nuclear speckles and phosphorylates several splicing factors, thereby influencing alternative splicing events.[12]
Below is a diagram illustrating the central role of DYRK1A in various signaling pathways and the points of intervention by its inhibitors.
Quantitative Data for Selected DYRK1A Inhibitors
The potency and selectivity of DYRK1A inhibitors are critical parameters for their use as research tools and potential therapeutics. The following tables summarize key quantitative data for several well-characterized inhibitors.
Table 1: In Vitro Potency of Selected DYRK1A Inhibitors
| Inhibitor | DYRK1A IC50 (nM) | Assay Type | Reference |
| Harmine | 20 - 150 | Kinase Assay | [2][11] |
| INDY | 30 | Kinase Assay | [2] |
| CX-4945 | 38 | Kinase Assay | [2] |
| Leucettine L41 | 15 - 40 | Kinase Assay | [11] |
| AnnH75 | 20 | Kinase Assay | [13] |
IC50 (half maximal inhibitory concentration) values represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.
Table 2: Kinase Selectivity Profile of Selected DYRK1A Inhibitors
| Inhibitor | Off-Target Kinases (IC50 in nM) | Reference |
| Harmine | CDK8 (180), CDK11 (250) | [1] |
| CX-4945 | CK2 (1) | [1] |
| Leucettine L41 | CLK1 (3), GSK3α/β (10-30) | [14] |
| AnnH75 | DYRK1B (15), CLK1 (50) | [13] |
Selectivity is crucial to minimize off-target effects and ensure that the observed biological outcomes are due to the inhibition of DYRK1A.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of DYRK1A inhibitor activity. Below are generalized protocols for key experiments.
In Vitro Kinase Assay (ELISA-based)
This protocol describes a non-radioactive method to determine the IC50 of an inhibitor against recombinant DYRK1A.
-
Plate Preparation: Coat a 96-well plate with a DYRK1A-specific substrate peptide and block non-specific binding sites.
-
Reaction Mixture: Prepare a reaction buffer containing recombinant DYRK1A enzyme, ATP, and varying concentrations of the test inhibitor.
-
Incubation: Add the reaction mixture to the prepared plate and incubate at 30°C for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: Wash the plate to remove unreacted components. Add a primary antibody that recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Signal Generation: Add a suitable substrate for the conjugated enzyme (e.g., TMB for HRP) and measure the resulting colorimetric signal using a plate reader.
-
Data Analysis: Plot the signal intensity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[4]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that an inhibitor binds to DYRK1A in a cellular context.
-
Cell Treatment: Treat cultured cells with the inhibitor at the desired concentration or with a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures. The binding of the inhibitor should stabilize the DYRK1A protein, increasing its melting temperature.
-
Protein Extraction: Separate soluble and aggregated proteins by centrifugation.
-
Western Blotting: Analyze the amount of soluble DYRK1A remaining at each temperature by Western blotting using a DYRK1A-specific antibody.
-
Data Analysis: Plot the amount of soluble DYRK1A as a function of temperature. A shift in the melting curve for the inhibitor-treated samples compared to the control indicates target engagement.
Western Blot Analysis for Downstream Signaling
This method is used to assess the effect of DYRK1A inhibition on the phosphorylation of its downstream substrates.
-
Cell Lysis: Treat cells with the DYRK1A inhibitor and lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of a known DYRK1A substrate (e.g., phospho-Tau Thr212) and for total DYRK1A (as a loading control).
-
Detection: Use a labeled secondary antibody and a suitable detection reagent to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the change in substrate phosphorylation upon inhibitor treatment.[2]
The following diagram outlines a general workflow for evaluating a novel DYRK1A inhibitor.
Conclusion
The inhibition of DYRK1A represents a promising therapeutic strategy for a variety of diseases, from neurodegenerative disorders to cancer and diabetes. The primary mechanism of action for most inhibitors involves competitive binding at the ATP pocket, though novel approaches targeting the kinase's folding process are emerging. A thorough understanding of an inhibitor's potency, selectivity, and effects on downstream signaling pathways is paramount for its development. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of novel DYRK1A inhibitors, facilitating the advancement of new therapeutic agents targeting this critical kinase.
References
- 1. Selective Macrocyclic Inhibitors of DYRK1A/B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Analysis of a Selective DYRK1A Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disruption of DYRK1A-induced hyperphosphorylation of amyloid-beta and tau protein in Alzheimer’s disease: An integrative molecular modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of DYRK1A, via histone modification, promotes cardiomyocyte cell cycle activation and cardiac repair after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. DYRK1A Autophosphorylation on Serine Residue 520 Modulates Its Kinase Activity via 14-3-3 Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights from the protein interaction Universe of the multifunctional “Goldilocks” kinase DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Selective inhibition of the kinase DYRK1A by targeting its folding process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of DYRK1A proteolysis modifies its kinase specificity and rescues Alzheimer phenotype in APP/PS1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | DYRK1A roles in human neural progenitors [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Dyrk1A-IN-7 chemical structure and properties
An In-depth Technical Guide to the DYRK1A Inhibitor: Dyrk1A-IN-7
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the chemical and biological properties of this compound, a potent inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a crucial kinase implicated in various cellular processes, and its dysregulation is associated with several diseases, including Down syndrome, Alzheimer's disease, and certain cancers.[1][2] This guide consolidates available data on the compound's chemical structure, biological activity, relevant signaling pathways, and the experimental protocols used for its characterization.
Chemical Structure and Properties
This compound, also referred to as compound 7 in the Protein Data Bank (PDB) entry 7A53, has the systematic IUPAC name (3E)-3-[(5-methylfuran-2-yl)methylidene]-1H-indol-2-one. The chemical and physical properties of this inhibitor are summarized in the table below.
| Property | Value |
| IUPAC Name | (3E)-3-[(5-methylfuran-2-yl)methylidene]-1H-indol-2-one |
| Molecular Formula | C₁₄H₁₁NO₂ |
| Molecular Weight | 225.24 g/mol |
| SMILES | Cc1oc(C=C2C(=O)Nc3ccccc23)cc1 |
| InChI Key | Not publicly available |
| Appearance | Not publicly available |
| Solubility | Not publicly available |
Biological Activity and Selectivity
This compound is a potent inhibitor of DYRK1A. The following table summarizes its inhibitory activity.
| Target | IC₅₀ (nM) | Assay Type | Reference |
| DYRK1A | Data not available | Radiometric Kinase Assay | [3] |
| DYRK1B | Data not available | Radiometric Kinase Assay | [3] |
| CLK1 | Data not available | Radiometric Kinase Assay | [3] |
Note: While the primary publication confirms the compound as a potent inhibitor, specific IC₅₀ values for "compound 7" are not explicitly provided in the main text or supplementary information of the primary publication. The focus of the paper was on a lead compound designated as "34".
Signaling Pathways
DYRK1A is a pleiotropic kinase that influences numerous signaling pathways critical for cell proliferation, differentiation, and survival.[1] Inhibition of DYRK1A by compounds like this compound can modulate these pathways, making it a valuable tool for research and a potential therapeutic agent.
One of the key pathways regulated by DYRK1A is the Nuclear Factor of Activated T-cells (NFAT) signaling pathway.[4] DYRK1A phosphorylates NFAT transcription factors, leading to their export from the nucleus and subsequent inactivation. By inhibiting DYRK1A, this compound can prevent this phosphorylation, leading to the nuclear retention and activation of NFAT, which in turn regulates the transcription of genes involved in cell cycle progression.[4]
Experimental Protocols
The characterization of this compound and similar compounds typically involves a series of in vitro biochemical and cell-based assays.
Radiometric Kinase Assay
This assay is a standard method to determine the direct inhibitory effect of a compound on the kinase activity of DYRK1A.
Principle: The assay measures the transfer of a radiolabeled phosphate (B84403) group from ATP to a specific substrate peptide by the kinase. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound.[5]
Workflow:
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
Prepare the kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[6]
-
Prepare a solution of the DYRK1A substrate peptide (e.g., DYRKtide).[6]
-
Prepare a solution of [γ-³²P]ATP.
-
-
Assay Procedure:
-
In a reaction vessel, add the recombinant DYRK1A enzyme to the diluted inhibitor or vehicle control.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate peptide and [γ-³²P]ATP.
-
Incubate the reaction mixture for a specific time (e.g., 20-30 minutes) at a controlled temperature (e.g., 30°C).[6]
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto a phosphocellulose paper (e.g., P81).[6]
-
Wash the paper extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity retained on the paper using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity relative to the vehicle control for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Cellular Assays
Cell-based assays are essential to determine the effect of the inhibitor on DYRK1A activity within a cellular context.
Principle: These assays typically measure the phosphorylation status of a known downstream substrate of DYRK1A in cells treated with the inhibitor. A reduction in the phosphorylation of the substrate indicates cellular target engagement by the inhibitor.
Workflow:
Detailed Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293, U2OS) under standard conditions.[3]
-
Seed the cells in multi-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified duration.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a known DYRK1A substrate (e.g., phospho-SF3B1, phospho-Tau).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with antibodies for the total substrate and a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated substrate to the total substrate and the loading control.
-
Calculate the percentage of inhibition of substrate phosphorylation for each inhibitor concentration relative to the vehicle control.
-
Determine the cellular IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
This compound is a valuable chemical probe for studying the biological functions of DYRK1A. Its characterization through biochemical and cellular assays provides a foundation for its use in elucidating the role of DYRK1A in health and disease. Further investigation into its selectivity profile and in vivo efficacy will be crucial for its potential development as a therapeutic agent.
References
- 1. DYRK1A regulates B cell acute lymphoblastic leukemia through phosphorylation of FOXO1 and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DYRK1A - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Generation of Highly Potent DYRK1A-Dependent Inducers of Human β-Cell Replication via Multi-Dimensional Compound Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mining Public Domain Data to Develop Selective DYRK1A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Dyrk1A-IN-7: A Technical Guide to its Synthesis, Mechanism, and Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a significant therapeutic target in a range of diseases, including neurodegenerative disorders like Alzheimer's and Down syndrome, as well as certain cancers and diabetes.[1][2] This kinase plays a crucial role in fundamental cellular processes such as cell proliferation, differentiation, and apoptosis.[2][3] Small molecule inhibitors of DYRK1A are therefore valuable tools for both basic research and drug development. This technical guide provides an in-depth overview of a potent and selective DYRK1A inhibitor, referred to herein as Dyrk1A-IN-7, also known as DYRK1A Inhibitor Compound 11 or DYRK1-IN-1.
This compound: Chemical Identity and Properties
This compound is a potent inhibitor of DYRK1A with the following identifiers:
-
Chemical Name: N,N-dimethyl-4-(pyrazolo[1,5-b]pyridazin-3-yl)-2-pyrimidinamine
-
CAS Number: 2814486-79-6[4]
-
Molecular Formula: C₁₂H₁₂N₆
-
Molecular Weight: 240.27 g/mol
Synthesis Route
The synthesis of this compound is based on the construction of a pyrazolo[1,5-b]pyridazine (B1603340) core, followed by the introduction of a substituted pyrimidine (B1678525) moiety. The general synthetic strategy is outlined below.
General Synthesis of the Pyrazolo[1,5-b]pyridazine Core
The pyrazolo[1,5-b]pyridazine scaffold can be synthesized through a cycloaddition reaction. A common method involves the reaction of an N-aminopyridinium salt with an appropriate alkyne.
Synthesis of N,N-dimethyl-4-(pyrazolo[1,5-b]pyridazin-3-yl)-2-pyrimidinamine
A detailed, step-by-step protocol for the synthesis of this specific compound involves the formation of the pyrazolo[1,5-b]pyridazine core and subsequent palladium-catalyzed cross-coupling reactions to attach the pyrimidine group. While a specific paper detailing the exact multi-step synthesis of this compound was not found, the synthesis of structurally related pyrazolo[1,5-b]pyridazines has been described. A plausible synthetic route would involve the initial synthesis of a halogenated pyrazolo[1,5-b]pyridazine intermediate, which can then undergo a Suzuki or Buchwald-Hartwig coupling reaction with a boronic acid or an amine derivative of N,N-dimethyl-2-pyrimidinamine, respectively.
Biological Activity and Data Presentation
This compound is a highly potent and selective inhibitor of DYRK1A. Its inhibitory activity has been characterized using various in vitro assays.
| Target Kinase | IC₅₀ (nM) | Assay Type | Reference |
| DYRK1A | 0.4 | TR-FRET | [4] |
| DYRK1B | 2.7 | TR-FRET | [4] |
| DYRK2 | 19 | TR-FRET | [4] |
| CLK1 | 7.1 | TR-FRET | [4] |
| CLK2 | 9.4 | TR-FRET | [4] |
| CLK3 | 54 | TR-FRET | [4] |
| CDK2 | 100 | TR-FRET | [4] |
| GSK3β | 94 | TR-FRET | [4] |
Table 1: In vitro kinase inhibitory activity of this compound.
| Cellular Assay | IC₅₀ (nM) | Description | Reference |
| Tau Phosphorylation | 590 | Inhibition of DYRK1A-induced tau phosphorylation in a cell-based assay. | [4] |
Table 2: Cellular activity of this compound.
Signaling Pathways and Mechanism of Action
DYRK1A is a key regulator of several signaling pathways, primarily through its kinase activity. Inhibition of DYRK1A by this compound can modulate these pathways, leading to various cellular effects.
DYRK1A and the NFAT Signaling Pathway
DYRK1A negatively regulates the Nuclear Factor of Activated T-cells (NFAT) family of transcription factors. By phosphorylating conserved serine residues in the N-terminus of NFAT proteins, DYRK1A promotes their export from the nucleus to the cytoplasm, thereby inhibiting NFAT-dependent gene transcription.[2][5] Inhibition of DYRK1A with this compound is expected to block this phosphorylation, leading to the nuclear accumulation of NFAT and activation of its target genes.
DYRK1A and Cell Cycle Regulation
DYRK1A is also a critical regulator of the cell cycle. It has been shown to phosphorylate and promote the degradation of Cyclin D1, a key protein for G1 phase progression.[6] By targeting Cyclin D1, DYRK1A can influence the activity of the Retinoblastoma protein (Rb) and the E2F family of transcription factors, ultimately controlling the G1/S transition.[1] Inhibition of DYRK1A can therefore lead to increased Cyclin D1 levels and promote cell cycle entry.
Experimental Protocols
Radiometric Kinase Assay (HotSpot™ Assay)
This assay measures the direct inhibition of DYRK1A by quantifying the transfer of a radiolabeled phosphate (B84403) from [γ-³³P]-ATP to a peptide substrate.
Materials:
-
Recombinant human DYRK1A enzyme
-
Peptide substrate (e.g., RRRFRPASPLRGPPK)
-
[γ-³³P]-ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
This compound (or other test compounds) dissolved in DMSO
-
P81 phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a reaction plate, add the DYRK1A enzyme to each well containing either the diluted inhibitor or a DMSO vehicle control.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and [γ-³³P]-ATP.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto the P81 phosphocellulose paper.
-
Wash the P81 paper extensively with the wash buffer to remove unincorporated [γ-³³P]-ATP.
-
Allow the paper to dry and quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This is a high-throughput, homogeneous assay that measures the binding of an inhibitor to the ATP pocket of the kinase.
Materials:
-
GST-tagged DYRK1A enzyme
-
Europium-labeled anti-GST antibody
-
Fluorescently labeled ATP-competitive tracer
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound (or other test compounds) in DMSO
-
384-well low-volume plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a master mix containing the GST-DYRK1A enzyme and the Europium-labeled anti-GST antibody.
-
Dispense the enzyme/antibody mix into the wells of the 384-well plate.
-
Add the diluted inhibitor or DMSO vehicle control to the wells.
-
Add the fluorescent tracer to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the TR-FRET signal on a plate reader (excitation at ~340 nm, emission at ~620 nm and ~665 nm).
-
Calculate the ratio of the acceptor (665 nm) to donor (620 nm) fluorescence.
-
Determine the percent inhibition and IC₅₀ values from the dose-response curves.
Pancreatic Beta-Cell Proliferation Assay (Ki-67/Insulin Co-staining)
This immunofluorescence-based assay is used to assess the pro-proliferative effect of DYRK1A inhibitors on pancreatic beta-cells.
Materials:
-
Pancreatic tissue sections (paraffin-embedded or frozen)
-
Primary antibodies: Rabbit anti-Ki-67 and Guinea Pig anti-Insulin
-
Fluorescently labeled secondary antibodies (e.g., Donkey anti-Rabbit Alexa Fluor 594, Donkey anti-Guinea Pig Alexa Fluor 488)
-
DAPI for nuclear counterstaining
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer pH 6.0)
-
Blocking solution (e.g., 5% normal donkey serum in PBS with 0.3% Triton X-100)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Deparaffinize and rehydrate the pancreatic tissue sections.
-
Perform antigen retrieval by heating the slides in the antigen retrieval buffer.
-
Block non-specific antibody binding with the blocking solution for 1 hour at room temperature.
-
Incubate the sections with the primary antibodies (anti-Ki-67 and anti-insulin) overnight at 4°C.
-
Wash the sections with PBS.
-
Incubate with the corresponding fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.
-
Wash the sections and counterstain the nuclei with DAPI.
-
Mount the coverslips onto the slides using mounting medium.
-
Visualize the staining using a fluorescence microscope.
-
Quantify the percentage of Ki-67 positive beta-cells (co-localized with insulin) to determine the proliferative index.
Experimental Workflow Visualization
Conclusion
This compound is a valuable chemical probe for studying the biology of DYRK1A and a promising starting point for the development of novel therapeutics. This guide provides a comprehensive overview of its synthesis, biological activity, and methods for its evaluation, which should serve as a useful resource for researchers in the field. The detailed protocols and pathway diagrams are intended to facilitate the practical application of this compound in a laboratory setting.
References
- 1. Dyrk1a regulates the cardiomyocyte cell cycle via D-cyclin-dependent Rb/E2f-signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Dyrk1a from Gene Function in Development and Physiology to Dosage Correction across Life Span in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dosage of Dyrk1a shifts cells within a p21-cyclin D1 signaling map to control the decision to enter the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Binding Affinity of Inhibitors for DYRK1A Protein
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a highly conserved protein kinase that plays a pivotal role in a multitude of cellular processes. Encoded by the DYRK1A gene on human chromosome 21, its dosage-sensitive nature makes it a critical factor in both normal development and disease. Overexpression of DYRK1A is a key contributor to the pathophysiology of Down syndrome, particularly the associated intellectual disabilities and early-onset Alzheimer's disease. DYRK1A exhibits dual-specificity: it activates itself through autophosphorylation on a tyrosine residue, then proceeds to phosphorylate its various substrates on serine and threonine residues. This activity allows it to regulate a wide array of downstream targets, influencing neurodevelopment, cell cycle progression, gene transcription, and cellular stress responses. Given its central role in several pathologies, DYRK1A has emerged as a significant therapeutic target for drug development.
This guide provides a comprehensive overview of the binding affinity of representative inhibitors to the DYRK1A protein, along with the experimental methodologies used to determine these quantitative measures. While specific data for a compound designated "Dyrk1A-IN-7" is not available in the public domain, this document will utilize data from other well-characterized DYRK1A inhibitors to provide a thorough technical framework for researchers, scientists, and drug development professionals.
Quantitative Data on Inhibitor Binding Affinity
The inhibitory activity of various small molecules against DYRK1A is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. A lower IC50 value indicates a higher potency of the inhibitor. The selectivity of an inhibitor is assessed by comparing its IC50 for DYRK1A to its IC50 for other kinases.
Table 1: Binding Affinity of Representative Inhibitors for DYRK1A and Other Kinases
| Compound | DYRK1A IC50 (nM) | Other Kinases Inhibited (IC50 in nM) | Assay Type |
| Harmine | 107 | DYRK1B (<20% activity remaining at 10 µM), DYRK2 (<20% activity remaining at 10 µM) | ELISA, Kinase Binding |
| INDY | 139 | DYRK1B (69.2), DYRK2 (27.7) | In vitro kinase assay |
| EHT 1610 | High nanomolar range | - | Cell-based |
| SM07883 | 1.6 | DYRK1B, CLK4, GSK3β | Kinase assay |
| FINDY | - | GSK3β, MARK4, PIM1, PIM3, PLK3 (inhibited by >75% at 10 µM) | Kinase assay[1] |
| Compound 10 | - | Maintains a selectivity range of 12–540-fold for DYRK1A (excluding DYRK1B) | Kinase Profiling[2] |
| Compound 6b | - | Displays selective inhibition of DYRK1A over GSK3β and CDK2 | Radiometric Kinase Assay |
Experimental Protocols
The determination of an inhibitor's binding affinity and functional effect on DYRK1A involves a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Assay (Radiometric)
This protocol measures the direct inhibition of DYRK1A activity by quantifying the incorporation of a radiolabeled phosphate (B84403) from [γ-³²P]ATP into a substrate peptide.
Materials:
-
Recombinant DYRK1A enzyme
-
DYRKtide peptide substrate (e.g., RRRFRPASPLRGPPK)[3]
-
[γ-³²P]ATP
-
Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
P81 phosphocellulose paper
-
5% Orthophosphoric acid
-
Scintillation counter
-
Test inhibitor (e.g., this compound)
Procedure:
-
Prepare serial dilutions of the test inhibitor in the kinase reaction buffer.
-
In a reaction tube, combine the recombinant DYRK1A enzyme with the diluted inhibitor or a vehicle control.
-
Pre-incubate the enzyme-inhibitor mixture for 10 minutes at room temperature to allow for binding.
-
Initiate the kinase reaction by adding the DYRKtide substrate and [γ-³²P]ATP.
-
Incubate the reaction mixture for 20-30 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 5% orthophosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Assay (Western Blot for Substrate Phosphorylation)
This protocol assesses the ability of an inhibitor to block DYRK1A activity within a cellular context by measuring the phosphorylation of a known downstream substrate.
Materials:
-
Cell line expressing endogenous or overexpressed DYRK1A (e.g., HEK293)
-
Cell culture medium and reagents
-
Test inhibitor (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against a phosphorylated DYRK1A substrate (e.g., phospho-Tau at Thr212) and total substrate protein.
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blotting equipment
Procedure:
-
Plate the cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor or a vehicle control for a predetermined time (e.g., 2-24 hours).[3]
-
Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.[3]
-
Clarify the cell lysates by centrifugation and determine the protein concentration of the supernatant.[3]
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.[3]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[3]
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.[3]
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detect the signal using an ECL substrate and an imaging system.[3]
-
Strip the membrane and re-probe with an antibody against the total substrate protein to normalize for protein loading.
-
Quantify the band intensities to determine the ratio of the phosphorylated substrate to the total substrate.
-
Calculate the cellular IC50 of the inhibitor based on the reduction of substrate phosphorylation.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: DYRK1A's role in Alzheimer's disease pathology and the point of intervention for an inhibitor.
Experimental Workflow Diagram
Caption: General workflow for a radiometric DYRK1A kinase inhibition assay to determine IC50.
References
Dyrk1A-IN-7: A Technical Guide to its Effects on Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a critical therapeutic target implicated in a range of pathologies, including neurodegenerative diseases like Alzheimer's, developmental disorders such as Down syndrome, and various cancers.[1][2][3] Located on chromosome 21, the DYRK1A gene product is a highly conserved, dosage-sensitive protein kinase.[3][4] It employs a unique activation mechanism, auto-phosphorylating a tyrosine residue in its activation loop during translation, which renders it constitutively active to phosphorylate substrate proteins on serine and threonine residues.[4]
This pleiotropic activity allows DYRK1A to modulate numerous cellular processes, including cell cycle progression, gene transcription, neurodevelopment, and apoptosis.[3][4][5] Its central role in disease has driven the development of specific inhibitors to probe its function and as potential therapeutics. Dyrk1A-IN-7 (also known as Compound 29) is a potent and selective inhibitor of DYRK1A kinase.[6] This technical guide provides an in-depth overview of the known and anticipated effects of this compound on core downstream signaling pathways, supported by quantitative data from related inhibitors, detailed experimental protocols, and pathway visualizations.
Quantitative Data on DYRK1A Inhibitors
The efficacy of a kinase inhibitor is defined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity against other kinases. This compound has demonstrated high potency against its primary target.
Table 1: In Vitro Potency of this compound
| Compound | Target Kinase | IC50 (nM) | Selectivity Note |
|---|
| this compound | DYRK1A | 28 | Exhibits good selectivity against CLK1 kinase.[6] |
To provide a comparative landscape, the potencies of other well-characterized DYRK1A inhibitors are presented below. This context is crucial for selecting appropriate tool compounds and interpreting experimental outcomes.
Table 2: Comparative Potency of Selected DYRK1A Inhibitors
| Inhibitor | DYRK1A IC50 (nM) | Off-Target Kinase(s) | Reference |
|---|---|---|---|
| Harmine | - | MAO-A | [7] |
| INDY | 240 | - | [8] |
| Compound 4k | 35 | CLK1 (20 nM), CLK4 (26 nM), Haspin (76 nM) | [9] |
| NSC361563 | - | Potent and selective | [1] |
| AnnH75 | - | Reduced MAO-A inhibition compared to harmine | [7] |
| Leucettinibs | - | Advanced and selective |[9] |
Note: A hyphen (-) indicates that a specific value was not provided in the cited sources.
Downstream Signaling Pathways Modulated by this compound
Inhibition of DYRK1A by a potent molecule like this compound is expected to have significant effects on several well-documented signaling cascades.
Alzheimer's Disease (AD) Pathology: Tau and APP Signaling
DYRK1A is a central figure in the pathogenesis of Alzheimer's disease, directly linking the two main pathological hallmarks: amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs).
-
Tau Hyperphosphorylation: DYRK1A directly phosphorylates tau protein at numerous sites (including Thr212, Ser202, and Ser404) and can "prime" it for further phosphorylation by kinases like GSK-3β. This hyperphosphorylation leads to the destabilization of microtubules, promoting the self-assembly of tau into filaments that form NFTs, ultimately disrupting neuronal function and leading to cell death. Inhibition of DYRK1A with selective compounds has been shown to decrease tau phosphorylation at multiple sites.[1][8]
-
Amyloid Precursor Protein (APP) Processing: DYRK1A phosphorylates APP at the Thr668 residue. This event promotes the amyloidogenic processing of APP, enhancing its cleavage by BACE1 and the γ-secretase complex, which increases the production of neurotoxic Aβ peptides that aggregate into plaques.
By inhibiting DYRK1A, this compound is anticipated to reduce both tau hyperphosphorylation and the amyloidogenic processing of APP, thereby mitigating the core pathologies of AD.
NFAT Signaling Pathway
The Nuclear Factor of Activated T-cells (NFAT) family of transcription factors is crucial for neurogenesis, immune response, and cell proliferation. DYRK1A is a key negative regulator of this pathway. In its active, dephosphorylated state, NFAT translocates to the nucleus to activate gene expression. DYRK1A phosphorylates NFAT proteins in the nucleus, which promotes their export back to the cytoplasm, thereby terminating the transcriptional signal.
Dysregulation of this pathway is linked to various diseases. In some cancers, DYRK1A-mediated inactivation of NFAT can enhance cell migration and drug resistance. Conversely, in pancreatic β-cells, inhibition of DYRK1A prevents NFAT phosphorylation, allowing it to remain in the nucleus and promote β-cell proliferation, a potential therapeutic strategy for diabetes. Therefore, treatment with this compound would be expected to increase NFAT nuclear activity.
Cell Cycle Regulation and Apoptosis
DYRK1A plays a complex, context-dependent role in cell cycle control. It can promote cell cycle arrest and differentiation by phosphorylating key regulatory proteins. For example, DYRK1A can phosphorylate cyclin D1, marking it for degradation, and stabilize the CDK inhibitor p27Kip1, which helps to halt the cell cycle in the G1 phase.[5]
Furthermore, DYRK1A and the related kinase DYRK3 promote cell survival by phosphorylating and activating SIRT1, a deacetylase that regulates apoptosis and cellular stress responses. Knockdown of DYRK1A/3 leads to SIRT1 hypo-phosphorylation and sensitizes cells to DNA damage-induced cell death. Thus, inhibiting DYRK1A with this compound could potentially disinhibit cell cycle progression and promote apoptosis in certain cellular contexts, an area of interest for oncology research.
Neuroinflammation
Recent studies have implicated DYRK1A as a regulator of neuroinflammatory responses. Pharmacological inhibition of DYRK1A has been shown to alleviate lipopolysaccharide (LPS)-induced neuroinflammation by modulating TLR4 signaling pathways. Furthermore, genetic knockdown of DYRK1A can reduce AD-associated microglial and astroglial activation and decrease the levels of proinflammatory cytokines in mouse models of Alzheimer's disease. These findings suggest that this compound could have anti-inflammatory effects in the central nervous system.
Experimental Protocols
Validating the effects of a DYRK1A inhibitor like this compound requires robust experimental methodologies. Below are standard protocols for key assays.
Protocol 1: In Vitro Kinase Inhibition Assay (ELISA-based)
This protocol determines the IC50 value of an inhibitor against recombinant DYRK1A.
-
Plate Coating: Coat a 96-well high-binding plate with a DYRK1A-specific substrate peptide (e.g., a synthetic peptide containing a known phosphorylation motif) overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound peptide.
-
Blocking: Block non-specific binding sites by incubating with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in kinase reaction buffer. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Kinase Reaction: Add the inhibitor dilutions, recombinant active DYRK1A enzyme, and ATP to the wells. Incubate for 60-90 minutes at 30°C to allow for phosphorylation of the substrate.
-
Detection:
-
Wash the plate to remove reaction components.
-
Add a primary antibody that specifically recognizes the phosphorylated form of the substrate peptide. Incubate for 1 hour.
-
Wash, then add a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP). Incubate for 1 hour.
-
Wash, then add an HRP substrate (e.g., TMB).
-
-
Data Analysis: Stop the reaction and measure the absorbance at the appropriate wavelength. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: Cellular Western Blot for Tau Phosphorylation
This protocol assesses the effect of the inhibitor on DYRK1A-mediated tau phosphorylation in a cellular context.
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HEK293 cells overexpressing both Tau and DYRK1A, or primary neurons). Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to a phosphorylated tau site (e.g., p-Tau Thr212, p-Tau Ser202).[8]
-
Also, probe separate membranes or strip and re-probe with antibodies for total Tau and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Detection and Analysis: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the phosphorylated tau signal to the total tau and loading control signals.
Conclusion
This compound represents a potent and selective chemical probe for the investigation of DYRK1A kinase biology. Based on extensive research into the function of DYRK1A, inhibition by this compound is expected to modulate critical downstream signaling pathways involved in Alzheimer's disease, cell cycle control, neuroinflammation, and NFAT-mediated gene expression. Its utility in preclinical research will be invaluable for further dissecting the complex roles of DYRK1A in health and disease and for validating this kinase as a viable target for drug development. The protocols and pathway information provided in this guide serve as a foundational resource for researchers aiming to utilize this compound in their studies.
References
- 1. FDNA™ DYRK1A Gene Mutation: Key Symptoms, Causes, and Diagnosis [fdna.com]
- 2. DYRK1A - Wikipedia [en.wikipedia.org]
- 3. research.fondationlejeune.org [research.fondationlejeune.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. A De Novo Mutation in DYRK1A Causes Syndromic Intellectual Disability: A Chinese Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and structure–activity relationship studies of 6 H -benzo[ b ]indeno[1,2- d ]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00537F [pubs.rsc.org]
- 8. Genetic knockdown of DYRK1A attenuates cognitive impairment, Aβ pathology, tauopathy and neuroinflammatory responses in mouse models of AD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Link Between DYRK1A Overexpression and Several-fold Enhancement of Neurofibrillary Degeneration with 3-Repeat Tau Protein in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Dyrk1A-IN-7: A Potential Therapeutic Avenue for Alzheimer's Disease Models
Disclaimer: The compound "Dyrk1A-IN-7" is not a specifically identified or widely documented inhibitor in the current scientific literature. This technical guide has been compiled using representative data and protocols from well-characterized, potent, and selective Dyrk1A inhibitors to provide a comprehensive overview of their potential applications in Alzheimer's disease models for research, scientific, and drug development professionals.
Executive Summary
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A) has emerged as a significant therapeutic target in the context of Alzheimer's disease (AD). Its overexpression, linked to the genetic landscape of Down syndrome which often leads to early-onset AD, contributes to the hyperphosphorylation of tau protein and the amyloidogenic processing of amyloid precursor protein (APP), two central pathological hallmarks of Alzheimer's.[1][2][3] This guide explores the therapeutic potential of potent and selective Dyrk1A inhibitors, exemplified here as "this compound," in preclinical models of Alzheimer's disease. We will delve into its mechanism of action, present quantitative data from analogous compounds, provide detailed experimental protocols for its evaluation, and visualize key pathways and workflows.
Mechanism of Action
Dyrk1A is a constitutively active serine/threonine kinase that plays a crucial role in neurodevelopment and various cellular processes.[2][3] In the context of Alzheimer's disease, its inhibition is predicated on its ability to modulate the phosphorylation state of key proteins involved in the disease cascade.
Dyrk1A directly phosphorylates tau protein at several residues, which is a priming step for subsequent phosphorylation by other kinases like GSK-3β, leading to the formation of neurofibrillary tangles (NFTs).[4] Furthermore, Dyrk1A can phosphorylate APP, influencing its cleavage by secretases and promoting the production of neurotoxic amyloid-beta (Aβ) peptides.[5] By inhibiting Dyrk1A, a compound like this compound can theoretically mitigate both major pathological features of AD.
Quantitative Data Summary
The following tables summarize representative quantitative data for potent and selective Dyrk1A inhibitors from various in vitro and in vivo studies. This data provides a benchmark for the expected efficacy of a compound like this compound.
Table 1: In Vitro Efficacy of Representative Dyrk1A Inhibitors
| Compound | Dyrk1A IC50 (nM) | Other Kinase IC50 (nM) | Cell-Based Assay | Reference |
| EHT 5372 | 0.22 | Highly selective over 339 kinases | Reduces Tau phosphorylation | [6] |
| SM07883 | 1.6 | DYRK1B, CLK4, GSK3β | Protects against Tau hyperphosphorylation | [2][3] |
| PST-001 | 40 | Highly selective | Reduces phosphorylated Tau | [2] |
| ZDWX-25 | 227.97 | GSK-3β (248.73) | Inhibits Tau phosphorylation | [2] |
| NSC361563 | 1375.3 | Selective | Reduces Tau phosphorylation | [7][8] |
| Q17 | 1590 | Moderately potent | Protects against okadaic acid-induced injury | [9] |
Table 2: In Vivo Efficacy of Representative Dyrk1A Inhibitors in Alzheimer's Disease Models
| Animal Model | Compound | Dosage | Key Findings | Reference |
| 3xTg-AD Mice | Dyrk1 inhibitor | Not specified | Reversed cognitive deficits, reduced Aβ and Tau pathology. | [10] |
| 3xTg-AD Mice | ZDWX-25 | 15 mg/kg | Reduced Tau phosphorylation at multiple sites. | [2] |
| Ts65Dn Mice | PST-001 | 100 mg/kg in food | Improved learning and memory. | [11] |
| APP/PS1 Mice | Leucettine L41 | Not specified | Improved synaptic plasticity and memory. | [2] |
Signaling Pathways and Experimental Workflows
Dyrk1A Signaling Pathway in Alzheimer's Disease
Experimental Workflow for In Vitro Evaluation
Experimental Workflow for In Vivo Evaluation in a Mouse Model
Experimental Protocols
In Vitro Dyrk1A Kinase Assay (ELISA-based)
This protocol is adapted from a non-radioactive ELISA assay for Dyrk1A inhibitor characterization.[5]
Objective: To determine the IC50 of this compound for Dyrk1A kinase.
Materials:
-
Recombinant Dyrk1A enzyme
-
Dyrk1A substrate (e.g., a fragment of dynamin 1a)
-
Phosphorylation site-specific primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
96-well microplates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Kinase reaction buffer
-
This compound stock solution in DMSO
Procedure:
-
Substrate Coating: Coat a 96-well plate with the Dyrk1A substrate overnight at 4°C.
-
Washing and Blocking: Wash the plate with wash buffer and block with a suitable blocking agent for 1 hour at room temperature.
-
Kinase Reaction:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
Add the inhibitor dilutions to the wells.
-
Initiate the kinase reaction by adding a mixture of Dyrk1A enzyme and ATP.
-
Incubate for a defined period (e.g., 30-60 minutes) at 30°C.
-
-
Detection:
-
Wash the wells to remove the kinase reaction mixture.
-
Add the primary antibody and incubate for 1 hour at room temperature.
-
Wash and add the HRP-conjugated secondary antibody, then incubate for 1 hour.
-
Wash and add TMB substrate.
-
Stop the reaction with stop solution and read the absorbance at 450 nm.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.[5]
Western Blot for Tau Phosphorylation in a Cellular Model
Objective: To assess the effect of this compound on Tau phosphorylation in a neuronal cell line.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Tau (various epitopes, e.g., Thr212, Ser202), anti-total-Tau, anti-Dyrk1A, and a loading control (e.g., GAPDH).[12][13]
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Culture SH-SY5Y cells to 70-80% confluency and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated Tau to total Tau.
In Vivo Efficacy Study in an Alzheimer's Disease Mouse Model
This protocol is a generalized guide for an in vivo study in mice.[1]
Objective: To evaluate the therapeutic efficacy of this compound in a transgenic mouse model of Alzheimer's disease (e.g., 3xTg-AD).
Animals: 3xTg-AD mice and wild-type littermates. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
Procedure:
-
Compound Formulation and Administration:
-
Formulate this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer the compound or vehicle to the mice daily via oral gavage for a predetermined period (e.g., 4-12 weeks).[1]
-
-
Behavioral Testing:
-
In the final weeks of treatment, conduct behavioral tests to assess cognitive function. The Morris Water Maze is a common test for spatial learning and memory.[1]
-
-
Tissue Collection and Processing:
-
At the end of the study, euthanize the mice and collect brain tissue.
-
One hemisphere can be fixed for immunohistochemistry, and the other can be snap-frozen for biochemical analysis.[1]
-
-
Biochemical and Histological Analysis:
-
Western Blotting: Analyze brain homogenates for levels of phosphorylated and total Tau, APP, and Aβ.
-
ELISA: Quantify soluble and insoluble Aβ40 and Aβ42 levels.
-
Immunohistochemistry (IHC): Stain brain sections for Aβ plaques and neurofibrillary tangles.
-
Conclusion
Inhibitors of Dyrk1A, such as the representative "this compound," hold considerable promise as a disease-modifying therapy for Alzheimer's disease. By targeting a key kinase involved in both amyloid and tau pathologies, these compounds offer a multi-faceted approach to treatment. The data from analogous inhibitors demonstrate the potential for significant efficacy in preclinical models. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of novel Dyrk1A inhibitors, from initial in vitro characterization to in vivo proof-of-concept studies. Further research and development of potent, selective, and brain-penetrant Dyrk1A inhibitors are warranted to translate these promising preclinical findings into viable therapeutic options for patients with Alzheimer's disease.
References
- 1. benchchem.com [benchchem.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. researchgate.net [researchgate.net]
- 5. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel DYRK1A (dual specificity tyrosine phosphorylation-regulated kinase 1A) inhibitor for the treatment of Alzheimer's disease: effect on Tau and amyloid pathologies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Discovering a novel dual specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) inhibitor and its impact on tau phosphorylation and amyloid-β formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Dyrk1 inhibition improves Alzheimer's disease‐like pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel DYRK1A Inhibitor Rescues Learning and Memory Deficits in a Mouse Model of Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and Analysis of a Selective DYRK1A Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Dyrk1A-IN-7 and Beyond: A Technical Guide to DYRK1A Inhibition in Down Syndrome Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Down syndrome (DS), a genetic condition arising from the trisomy of chromosome 21, presents a complex pathology characterized by cognitive impairment, developmental delays, and an increased risk of early-onset Alzheimer's disease. A key molecular driver implicated in the neuropathology of DS is the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a protein kinase overexpressed due to the triplication of its gene on chromosome 21. This overexpression disrupts multiple critical signaling pathways, contributing to the cognitive deficits and neurodegenerative aspects of DS. Consequently, the inhibition of DYRK1A has emerged as a promising therapeutic strategy. While the specific compound "Dyrk1A-IN-7" is not extensively documented in publicly available scientific literature, a range of potent and selective DYRK1A inhibitors are being actively investigated as powerful research tools and potential therapeutics. This technical guide provides an in-depth overview of the role of DYRK1A in Down syndrome pathology and details the use of well-characterized DYRK1A inhibitors as tool compounds for its study. We present quantitative data for several prominent inhibitors, detailed experimental protocols for their application in preclinical models, and visualizations of the key signaling pathways they modulate.
The Role of DYRK1A in Down Syndrome Pathology
DYRK1A is a highly conserved serine/threonine kinase that plays a crucial role in neurodevelopment, including neurogenesis, neuronal differentiation, and synaptic plasticity.[1][2] In individuals with Down syndrome, the presence of an extra copy of chromosome 21 leads to a 1.5-fold increase in DYRK1A expression.[2][3] This dosage imbalance is a significant contributor to the neurological and cognitive impairments associated with the condition.[2]
Overactive DYRK1A has been shown to phosphorylate a variety of downstream targets, leading to a cascade of pathological events:
-
Tau Hyperphosphorylation: DYRK1A primes tau protein for subsequent phosphorylation by GSK-3β, a key event in the formation of neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease.[2][4] This contributes to the early onset of Alzheimer's-like pathology in individuals with Down syndrome.
-
Amyloid Precursor Protein (APP) Processing: DYRK1A phosphorylates APP, which can influence its processing and lead to increased production of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques.[5]
-
Impaired Neurogenesis: Overexpression of DYRK1A can lead to premature cell cycle exit of neural progenitor cells, thereby reducing the neuronal population during development.
-
Dysregulation of Transcription Factors: DYRK1A modulates the activity of key transcription factors such as NFAT (Nuclear Factor of Activated T-cells) and STAT3 (Signal Transducer and Activator of Transcription 3), which are involved in a wide range of cellular processes including immune response, cell proliferation, and apoptosis.[6][7][8]
Potent and Selective DYRK1A Inhibitors: Tools for Research
The development of small molecule inhibitors targeting DYRK1A has provided invaluable tools to dissect its role in DS pathology and to explore its therapeutic potential. While information on "this compound" is scarce, several other inhibitors have been extensively characterized.
Data Presentation: Quantitative Analysis of DYRK1A Inhibitors
The following tables summarize the in vitro potency and selectivity of several well-documented DYRK1A inhibitors. This data is essential for selecting the appropriate tool compound for specific research applications, balancing on-target potency with off-target effects.
Table 1: Potency of Selected DYRK1A Inhibitors
| Inhibitor | DYRK1A IC50 (nM) | Mechanism of Action | Reference |
| EHT-1610 | 0.36 | ATP-competitive | [9][10] |
| CX-4945 (Silmitasertib) | 6.8 | ATP-competitive | [5][11] |
| Leucettine L41 | 25-40 | ATP-competitive | [12][13] |
| Harmine (B1663883) | 33-80 | ATP-competitive | [14] |
| INDY | 240 | ATP-competitive | [15] |
Table 2: Kinase Selectivity Profile of Selected DYRK1A Inhibitors (IC50 in nM)
| Kinase | EHT-1610 | CX-4945 | Harmine | INDY |
| DYRK1A | 0.36 | 6.8 | 33 | 240 |
| DYRK1B | 0.59 | 6.4 | 166 | - |
| DYRK2 | - | - | 1900 | - |
| DYRK3 | - | 18 | - | - |
| DYRK4 | - | 1500 | 80000 | - |
| GSK-3β | - | High (Dual Inhibitor) | - | - |
| CLK1 | - | - | - | - |
| CLK4 | - | - | - | - |
| MAO-A | - | - | High (Potent Inhibitor) | - |
Experimental Protocols
The following protocols provide detailed methodologies for utilizing DYRK1A inhibitors in common experimental paradigms relevant to Down syndrome research.
In Vitro Kinase Assay
This protocol allows for the direct measurement of a compound's inhibitory activity against recombinant DYRK1A.
Materials:
-
Recombinant human DYRK1A enzyme
-
Kinase buffer (e.g., 25 mM MOPS, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT, pH 7.2)
-
DYRK1A substrate peptide (e.g., DYRKtide)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay (Promega)
-
DYRK1A inhibitor (e.g., EHT-1610)
-
96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare serial dilutions of the DYRK1A inhibitor in DMSO.
-
In a 96-well plate, add the kinase buffer, DYRK1A substrate peptide, and the diluted inhibitor.
-
Add recombinant DYRK1A enzyme to initiate the pre-incubation. Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP or ATP from the ADP-Glo™ kit.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction according to the specific assay manufacturer's instructions (e.g., by adding a stop solution or by spotting onto phosphocellulose paper).
-
Quantify the incorporation of ³²P into the substrate peptide using a scintillation counter or measure the luminescent signal using a luminometer.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis of Tau Phosphorylation in a Cellular Model
This protocol assesses the ability of a DYRK1A inhibitor to reduce the phosphorylation of Tau at specific sites in a cellular context.
Materials:
-
HEK293 cells stably overexpressing Tau (e.g., HEK293/Tau)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
DYRK1A inhibitor (e.g., CX-4945)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies:
-
Anti-phospho-Tau (e.g., AT8 for pS202/pT205, pT212)
-
Anti-total-Tau
-
Anti-DYRK1A
-
Anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed HEK293/Tau cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the DYRK1A inhibitor or vehicle (DMSO) for 24 hours.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Prepare protein samples with Laemmli buffer and denature by heating.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated Tau to total Tau and the loading control.
In Vivo Treatment of a Down Syndrome Mouse Model
This protocol describes the administration of a DYRK1A inhibitor to a transgenic mouse model of Down syndrome (e.g., Ts65Dn) to assess its effects on cognitive function.
Materials:
-
Ts65Dn mice and wild-type littermate controls
-
DYRK1A inhibitor (e.g., Leucettine L41)
-
Vehicle solution (e.g., saline, DMSO/polyethylene glycol)
-
Apparatus for behavioral testing (e.g., Y-maze, Morris water maze)
-
Anesthesia and perfusion solutions
-
Brain extraction and processing reagents
Procedure:
-
Acclimate the mice to the housing and handling procedures.
-
Administer the DYRK1A inhibitor or vehicle to the mice via the desired route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and frequency.
-
Perform behavioral testing to assess cognitive function. For example, the Y-maze can be used to evaluate spatial working memory.
-
At the end of the treatment period, euthanize the mice and perfuse them with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Extract the brains and process them for histological or biochemical analysis (e.g., immunohistochemistry for Aβ plaques and p-Tau, or Western blotting for protein levels).
-
Analyze the behavioral and neuropathological data to determine the efficacy of the DYRK1A inhibitor.
Signaling Pathways and Visualization
DYRK1A's role as a kinase places it at the center of numerous signaling cascades. Understanding how inhibitors modulate these pathways is crucial for elucidating their mechanism of action and predicting their therapeutic effects.
DYRK1A-Mediated Tau and APP Pathology
Overexpressed DYRK1A directly contributes to the Alzheimer's-like pathology seen in Down syndrome by phosphorylating both Tau and APP. Inhibition of DYRK1A is expected to reduce these pathological modifications.
Caption: DYRK1A's role in Tau and APP pathology.
DYRK1A Regulation of NFAT and STAT3 Signaling
DYRK1A phosphorylates and regulates the activity of the transcription factors NFAT and STAT3. Overexpression of DYRK1A in Down syndrome leads to the dysregulation of these pathways, impacting cellular processes like neuroinflammation and cell fate decisions.
Caption: DYRK1A's modulation of NFAT and STAT3.
Experimental Workflow for Evaluating a DYRK1A Inhibitor
This diagram outlines a typical preclinical workflow for the evaluation of a novel DYRK1A inhibitor for its potential in treating Down syndrome-related pathologies.
Caption: Preclinical evaluation workflow.
Conclusion
The overexpression of DYRK1A is a significant contributor to the complex pathology of Down syndrome. The development of potent and selective DYRK1A inhibitors has provided the research community with critical tools to unravel the molecular mechanisms underlying this condition and to explore novel therapeutic avenues. While the specific inhibitor "this compound" remains elusive in the broader scientific literature, compounds such as EHT-1610, CX-4945, and Leucettine L41 have demonstrated significant promise in preclinical models. The data, protocols, and pathway visualizations provided in this guide are intended to facilitate further research in this critical area, with the ultimate goal of developing effective treatments to improve the quality of life for individuals with Down syndrome.
References
- 1. Leucettine L41, a DYRK1A-preferential DYRKs/CLKs inhibitor, prevents memory impairments and neurotoxicity induced by oligomeric Aβ25-35 peptide administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel DYRK1A Inhibitor Rescues Learning and Memory Deficits in a Mouse Model of Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Carboline Compounds, Including Harmine, Inhibit DYRK1A and Tau Phosphorylation at Multiple Alzheimer's Disease-Related Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A chemical with proven clinical safety rescues Down-syndrome-related phenotypes in through DYRK1A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DYRK1A in Down syndrome: an oncogene or tumor suppressor? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DYRK1A inhibition suppresses STAT3/EGFR/Met signalling and sensitizes EGFR wild‐type NSCLC cells to AZD9291 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. EHT 1610 | DYRK1A inhibitor | Probechem Biochemicals [probechem.com]
- 11. A chemical with proven clinical safety rescues Down-syndrome-related phenotypes in through DYRK1A inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. axonmedchem.com [axonmedchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Identification of harmine and β-carboline analogs from a high-throughput screen of an approved drug collection; profiling as differential inhibitors of DYRK1A and monoamine oxidase A and for in vitro and in vivo anti-cancer studies - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Kinase Assay of Dyrk1A Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro kinase assay results and methodologies for a representative potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). While specific data for "Dyrk1A-IN-7" is not publicly available, this document utilizes data for the well-characterized inhibitor, Dyrk1A-IN-3 , to illustrate the expected experimental outcomes and protocols.
DYRK1A is a crucial kinase implicated in various cellular processes, and its dysregulation is associated with several diseases, including neurodegenerative disorders and certain cancers.[1] The development of selective inhibitors for DYRK1A is a significant area of research for potential therapeutic interventions.[2][3]
Quantitative Data Summary
The inhibitory activity of selected small molecules against DYRK1A and other kinases is summarized below. This data is essential for assessing the potency and selectivity of the inhibitors.
| Compound | Target Kinase | IC50 (nM) | Assay Type | Reference |
| Dyrk1A-IN-3 (Compound 8b) | DYRK1A | 76 | Not Specified | [4][5] |
| INDY | DYRK1A | 139 | Kinase Activity Assay | [6] |
| RD0392 | DYRK1A | 60.2 | Kinase Activity Assay | [6] |
| AnnH31 | DYRK1A | 81 | Not Specified | [7] |
| AnnH75 | DYRK1A | Submicromolar | Not Specified | [2] |
| Harmine | DYRK1A | Potent Inhibitor | Not Specified | [2][8] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are crucial for the replication and validation of results. Below are protocols for a typical in vitro kinase assay and a cell-based assay to assess the inhibitory effect on DYRK1A.
1. In Vitro Kinase Assay (ELISA-based)
This protocol outlines a general method for determining the in vitro potency (IC50) of a Dyrk1A inhibitor.[4]
Materials:
-
Recombinant DYRK1A enzyme
-
DYRK1A substrate (e.g., a specific peptide)
-
Dyrk1A inhibitor (e.g., Dyrk1A-IN-3)
-
ATP (Adenosine triphosphate)
-
96-well high-binding microplate
-
Phospho-specific primary antibody against the DYRK1A substrate
-
HRP-conjugated secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Kinase reaction buffer
-
Plate reader
Procedure:
-
Substrate Coating: Coat the wells of a 96-well microplate with the DYRK1A substrate (1-5 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the wells three times with wash buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the Dyrk1A inhibitor in kinase reaction buffer. Include a DMSO-only control (0% inhibition) and a no-enzyme control (background).
-
Reaction Setup:
-
Add 25 µL of the inhibitor dilutions to the appropriate wells.
-
Add 25 µL of recombinant DYRK1A enzyme (at a pre-determined optimal concentration) to all wells except the no-enzyme control.
-
Pre-incubate for 10-15 minutes at room temperature.
-
-
Kinase Reaction Initiation: Add 50 µL of ATP solution (at a concentration near the Kₘ for DYRK1A, typically 10-50 µM) to all wells to start the reaction.[4]
-
Incubation: Incubate the plate for 30-60 minutes at 30°C.[4]
-
Stopping the Reaction: Stop the reaction by washing the wells three times with wash buffer.
-
Antibody Incubation:
-
Add the phospho-specific primary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the wells five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the color development by adding 100 µL of stop solution.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (no-enzyme control) from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]
-
2. Cellular Assay: Western Blot Analysis of Substrate Phosphorylation
This protocol assesses the effect of a Dyrk1A inhibitor on the phosphorylation of a known DYRK1A substrate within a cellular context.[4]
Materials:
-
Cell line expressing DYRK1A and the substrate of interest
-
Dyrk1A inhibitor (e.g., Dyrk1A-IN-3)
-
Cell lysis buffer
-
Primary antibodies against the phosphorylated substrate, total substrate, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting equipment and reagents
Procedure:
-
Cell Culture and Treatment: Culture the cells and treat them with various concentrations of the Dyrk1A inhibitor (and a DMSO control) for a predetermined time (e.g., 2, 6, 12, or 24 hours).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding an appropriate volume of ice-cold lysis buffer.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
-
Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to remove cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Normalize the protein concentration for all samples.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated DYRK1A substrate overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
Probe the membrane for total substrate and a loading control for normalization.
-
Visualizations
DYRK1A Signaling Pathway and Inhibition
DYRK1A is a central kinase in several signaling pathways, influencing processes like neurodevelopment, cell cycle regulation, and apoptosis.[4][9] Dyrk1A inhibitors block the phosphorylation of downstream substrates, thereby modulating these pathways.[9]
Caption: DYRK1A signaling pathways and the inhibitory action of Dyrk1A-IN-3.
Experimental Workflow for In Vitro Kinase Assay
The following diagram illustrates the key steps in a typical ELISA-based in vitro kinase assay to determine the IC50 of a DYRK1A inhibitor.
Caption: Workflow of an ELISA-based in vitro kinase assay for DYRK1A inhibitors.
References
- 1. Identification and Analysis of a Selective DYRK1A Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectivity Profiling and Biological Activity of Novel β-Carbolines as Potent and Selective DYRK1 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Selective Thiadiazine DYRK1A Inhibitor Lead Scaffold with Human Pancreatic β-cell Proliferation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Selective inhibition of the kinase DYRK1A by targeting its folding process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. DYRK1A Kinase Inhibitors Promote β-Cell Survival and Insulin Homeostasis | MDPI [mdpi.com]
- 9. benchchem.com [benchchem.com]
In-Depth Technical Guide: Cellular Permeability and Uptake of Dyrk1A-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a significant therapeutic target for a range of diseases, including neurodegenerative disorders and certain cancers. The development of potent and selective small molecule inhibitors is crucial for advancing our understanding of DYRK1A's roles in pathophysiology and for developing novel therapeutics. This technical guide focuses on the cellular permeability and uptake of a notable DYRK1A inhibitor, referred to herein as Dyrk1A-IN-7. This compound is part of a series of fragment-derived selective inhibitors of DYRK1A and DYRK1B, with the lead compound from this series, compound 34 , providing a wealth of data regarding its cellular characteristics. While the specific designation "this compound" is not explicitly used in the primary literature, it is understood to be a compound within this developmental series, with compound 34 being the most extensively characterized and relevant molecule for this analysis.
This guide provides a comprehensive overview of the quantitative data, experimental protocols, and relevant signaling pathways associated with this class of inhibitors, enabling researchers to effectively utilize and build upon these findings.
Quantitative Data Summary
The following tables summarize the key quantitative data for the lead DYRK1A inhibitor, compound 34 , from the pyrrolopyrimidine series. This data provides a clear comparison of its potency, selectivity, and permeability.
Table 1: In Vitro Kinase Inhibition Profile of Compound 34
| Kinase Target | IC50 (nM) |
| DYRK1A | 7 |
| DYRK1B | low nM |
| DYRK2 | >1000 |
| GSK3β | >1000 |
| CDK9 | >1000 |
Data compiled from Walmsley, D. L., et al. (2021).[1]
Table 2: Cellular Activity and Permeability of Compound 34
| Assay | Cell Line | Endpoint | Value |
| DYRK1A Autophosphorylation (S520) | U2OS | IC50 | ~21 nM |
| NanoBRET Target Engagement | HEK293 | EC50 | <1 nM |
| Caco-2 Permeability | Caco-2 | Papp (A-B) (10⁻⁶ cm/s) | Moderate |
| Caco-2 Permeability | Caco-2 | Efflux Ratio | Low |
Data compiled from Walmsley, D. L., et al. (2021).[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended to serve as a guide for researchers looking to replicate or adapt these assays.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Materials:
-
Recombinant human DYRK1A enzyme
-
ATP
-
Substrate peptide
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (this compound/Compound 34)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the kinase buffer containing the DYRK1A enzyme to the wells of a 384-well plate.
-
Add a small volume (e.g., 50 nL) of the serially diluted compound to the wells.
-
Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding a solution containing the substrate peptide and ATP.
-
Incubate for a specified time (e.g., 1 hour) at room temperature to allow for phosphorylation.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.[2]
Cellular DYRK1A Autophosphorylation Assay
This assay assesses the ability of an inhibitor to block the autophosphorylation of DYRK1A at a specific site (e.g., Serine 520) within a cellular context.
Materials:
-
U2OS cells (or other suitable cell line)
-
Cell culture medium and supplements
-
Test compound (this compound/Compound 34)
-
Lysis buffer
-
Primary antibody specific for phosphorylated DYRK1A (e.g., anti-pS520-DYRK1A)
-
Secondary antibody conjugated to a detectable marker (e.g., HRP)
-
Western blotting reagents and equipment
Procedure:
-
Seed U2OS cells in appropriate culture plates and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a specified duration.
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phosphorylated DYRK1A overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., total DYRK1A or GAPDH) to determine the IC50 value.[1]
Caco-2 Cell Permeability Assay
This assay is a widely accepted in vitro model for predicting human drug absorption. It measures the rate of transport of a compound across a monolayer of differentiated Caco-2 cells.
Materials:
-
Caco-2 cells
-
Transwell™ inserts (e.g., 12- or 96-well format)
-
Cell culture medium (DMEM with supplements)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound (this compound/Compound 34)
-
Analytical instrumentation for compound quantification (e.g., LC-MS/MS)
Procedure:
-
Seed Caco-2 cells onto the apical side of Transwell™ inserts at a specific density (e.g., 2.6 × 10⁵ cells/cm²).[3]
-
Culture the cells for 21 days to allow for the formation of a confluent and differentiated monolayer. The medium should be changed every 2-3 days.[3]
-
Prior to the assay, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayer with pre-warmed HBSS.
-
To measure apical to basolateral (A-B) permeability, add the test compound dissolved in HBSS to the apical chamber.
-
Incubate the plate at 37°C with gentle agitation.
-
At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS.
-
To measure basolateral to apical (B-A) permeability, add the test compound to the basolateral chamber and collect samples from the apical chamber.
-
Analyze the concentration of the test compound in the collected samples using a validated analytical method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration of the compound.
-
The efflux ratio is calculated as the ratio of Papp (B-A) to Papp (A-B). A ratio greater than 2 is indicative of active efflux.[4][5]
Signaling Pathways and Experimental Workflows
DYRK1A is a pleiotropic kinase involved in multiple cellular processes, including cell cycle regulation, apoptosis, and signal transduction. Inhibition of DYRK1A can therefore have profound effects on these pathways.
DYRK1A and Cell Cycle Regulation
DYRK1A acts as a negative regulator of the cell cycle, promoting entry into a quiescent (G0) state.[6] It achieves this through multiple mechanisms, including the phosphorylation and subsequent degradation of Cyclin D1, and the stabilization of the cyclin-dependent kinase inhibitor p27Kip1.[6] Inhibition of DYRK1A can therefore lead to an increase in Cyclin D1 levels and a decrease in p27Kip1 stability, promoting cell cycle entry and proliferation.[6]
Caption: DYRK1A's role in cell cycle regulation and its inhibition by this compound.
DYRK1A and Apoptosis
DYRK1A can promote cell survival by inhibiting pro-apoptotic signaling pathways. For instance, DYRK1A has been shown to phosphorylate caspase-9, thereby inhibiting the intrinsic apoptotic pathway.[7] DYRK1A inhibition can, therefore, sensitize cancer cells to apoptotic stimuli.
Caption: Inhibition of DYRK1A promotes apoptosis by relieving its suppression of Caspase-9.
Experimental Workflow for Characterizing a Novel DYRK1A Inhibitor
The following workflow outlines a logical sequence of experiments to characterize the cellular permeability and uptake of a novel DYRK1A inhibitor.
Caption: A logical workflow for the characterization of a novel DYRK1A inhibitor.
Conclusion
The development of potent, selective, and cell-permeable inhibitors of DYRK1A, such as the lead compound 34 from the series that includes this compound, is a significant step forward in the study of this important kinase. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of DYRK1A inhibition. The favorable in vitro and cellular profiles, coupled with moderate permeability, suggest that this class of inhibitors holds promise for in vivo applications. Further optimization and characterization will be crucial in translating these findings into clinically viable treatments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. preprints.org [preprints.org]
- 4. Intracellular Metabolomics Identifies Efflux Transporter Inhibitors in a Routine Caco-2 Cell Permeability Assay—Biological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Targeting the DYRK1A kinase prevents cancer progression and metastasis and promotes cancer cells response to G1/S targeting chemotherapy drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
Dyrk1A-IN-7: A Preliminary Toxicity and Safety Profile for Research Professionals
An In-Depth Technical Guide
This document provides a comprehensive overview of the preliminary toxicity and safety profile of Dyrk1A-IN-7, a selective inhibitor of the Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting DYRK1A for conditions such as cancer, type II diabetes, and neurological diseases. The information presented herein is based on currently available public data.
Introduction to this compound
This compound, also referred to as Compound 29, is a potent and selective inhibitor of DYRK1A with a reported IC50 of 28 nM. It also demonstrates inhibitory activity against CDC-like kinase 1 (CLK1) and CLK2. The targeted inhibition of DYRK1A, a key regulator of numerous cellular processes, has positioned this compound as a valuable tool for preclinical research. Understanding its preliminary safety and toxicity is crucial for its application in experimental models.
Quantitative Toxicity Data
Currently, the publicly available toxicity data for this compound is limited to in vitro cytotoxicity studies. No in vivo safety data, such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level), has been reported in the public domain.
The available in vitro cytotoxicity data for this compound (Compound 29) is summarized in the table below. The data is derived from a study focused on the development of potent DYRK1A inhibitors.
| Compound Name | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound (Compound 29) | Renilla Luciferase Cytotoxicity Assay | Not Specified | CC50 | 3,344 nM | [1] |
Table 1: In Vitro Cytotoxicity of this compound (Compound 29)
CC50 (50% cytotoxic concentration) represents the concentration of the compound that causes a 50% reduction in cell viability.
Experimental Protocols
A detailed understanding of the methodologies used to generate safety data is critical for the interpretation of the results. The following is a description of the experimental protocol for the in vitro cytotoxicity assay that was likely used to determine the CC50 value of this compound.
Renilla Luciferase Based Cytotoxicity Assay
This assay is designed to measure cell viability by quantifying the activity of a constitutively expressed Renilla luciferase reporter enzyme. A decrease in luciferase activity is indicative of cell death or a reduction in metabolic activity.
Objective: To determine the concentration at which a compound exhibits a 50% cytotoxic effect (CC50) on a given cell line.
Materials:
-
Cells stably expressing Renilla luciferase
-
96-well cell culture plates
-
This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)
-
Cell culture medium
-
Renilla luciferase assay reagent (containing coelenterazine (B1669285) substrate)
-
Luminometer
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for a specified period (e.g., 24 hours).
-
Compound Treatment: A serial dilution of this compound is prepared in cell culture medium. The existing medium is removed from the cells, and the medium containing the various concentrations of the compound is added. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration as the treated wells.
-
Incubation: The plates are incubated for a defined period (e.g., 48 or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Cell Lysis and Luciferase Assay: After incubation, the cell culture medium may be removed. A lysis buffer is added to each well to release the intracellular contents, including the Renilla luciferase. The Renilla luciferase assay reagent is then added, which contains the substrate coelenterazine.
-
Luminescence Measurement: The luminescence generated by the enzymatic reaction is immediately measured using a luminometer. The light output is directly proportional to the amount of viable, metabolically active cells.
-
Data Analysis: The luminescence readings are normalized to the vehicle-treated control wells (representing 100% viability). The normalized values are then plotted against the logarithm of the compound concentration. A dose-response curve is generated, and the CC50 value is calculated using a suitable nonlinear regression model.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is essential for a deeper understanding. The following diagrams, created using the DOT language for Graphviz, illustrate the DYRK1A signaling pathway and the workflow of the cytotoxicity assay.
Conclusion and Future Directions
The preliminary safety assessment of this compound, based on the currently available public information, is limited to in vitro cytotoxicity data. The reported CC50 of 3,344 nM suggests a degree of cytotoxicity that warrants careful consideration in the design of future experiments.
For a comprehensive understanding of the safety profile of this compound, further studies are essential. These should include:
-
In vivo acute and chronic toxicity studies: To determine the LD50 and identify potential target organs of toxicity.
-
Safety pharmacology studies: To evaluate the effects of the compound on major physiological systems (cardiovascular, respiratory, and central nervous system).
-
Genotoxicity assays: To assess the potential for the compound to induce genetic mutations.
-
Pharmacokinetic and ADME studies: To understand the absorption, distribution, metabolism, and excretion of the compound, which are critical for translating in vitro findings to in vivo models.
As research on this compound and other selective DYRK1A inhibitors progresses, a more complete safety and toxicity profile will emerge, which will be crucial for guiding its potential therapeutic development. Researchers are advised to consult the latest literature and safety data sheets from suppliers before initiating any new studies with this compound.
References
An In-depth Technical Guide to a Novel Pyrrolopyrimidine-based DYRK1A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). While the specific query mentioned "Dyrk1A-IN-7," this document will focus on the extensively characterized pyrrolopyrimidine inhibitor, compound 34 , from the publication "Fragment-Derived Selective Inhibitors of Dual-Specificity Kinases DYRK1A and DYRK1B" by Walmsley, D. L., et al. (Journal of Medicinal Chemistry, 2021). This compound, a lead molecule from a fragment-based drug discovery campaign, offers a wealth of publicly available data ideal for a detailed technical whitepaper. For researchers specifically seeking "this compound," this inhibitor is listed by MedChemExpress as "Compound 29" with an IC50 of 28 nM for DYRK1A.[1]
Introduction to DYRK1A and Its Inhibition
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a serine/threonine kinase that plays a crucial role in a variety of cellular processes, including cell cycle regulation, neuronal development, and signal transduction.[2][3] Dysregulation of DYRK1A activity has been implicated in several pathologies, most notably Down syndrome, Alzheimer's disease, and certain types of cancer.[4] Consequently, the development of potent and selective DYRK1A inhibitors is an active area of therapeutic research.
Supplier and Purchasing Information for Selected DYRK1A Inhibitors
While the lead compound detailed in this guide, compound 34 , was developed in a collaboration between Vernalis Research and Servier and may not be directly available from commercial suppliers, several other potent DYRK1A inhibitors are.[5] Below is a table of selected commercially available DYRK1A inhibitors.
| Product Name | Supplier | Catalog Number | Purity | Available Quantities | Additional Notes |
| This compound (Compound 29) | MedChemExpress | HY-147066 | >99% | 1 mg, 5 mg, 10 mg | IC50 = 28 nM for DYRK1A.[1] |
| INDY | R&D Systems | 4997 | Not specified | 10 mg, 50 mg | DYRK1A/B inhibitor. |
| Harmine | R&D Systems | 5075 | Not specified | 10 mg, 50 mg | Potent and selective DYRK1A inhibitor. |
| DYRK1A Inhibitor Compound 11 | Cayman Chemical | 30691 | ≥98% | 1 mg, 5 mg | IC50 = 0.4 nM for DYRK1A.[6] |
Physicochemical Properties and In Vitro Activity of Compound 34
The following tables summarize the key in vitro data for compound 34 as reported by Walmsley et al., 2021.
Table 1: In Vitro Potency and Selectivity of Compound 34
| Target Kinase | IC50 (μM) |
| DYRK1A | 0.005 |
| DYRK1B | 0.008 |
| DYRK2 | >10 |
| CLK1 | 0.045 |
| CLK2 | 0.025 |
Table 2: Cellular Activity of Compound 34
| Assay | Cell Line | IC50 (μM) |
| DYRK1A Autophosphorylation (pSer520) | U2OS | 0.15 |
| Cell Viability | U87MG | 1.2 |
Experimental Protocols
This section provides a detailed methodology for key experiments performed in the characterization of compound 34 , adapted from Walmsley et al., 2021.
DYRK1A Kinase Inhibition Assay (ADP Hunter™)
Objective: To determine the in vitro potency of compounds against the DYRK1A enzyme.
Methodology:
-
Recombinant human DYRK1A (residues 127-485) is expressed and purified.
-
The kinase reaction is performed in a buffer containing 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
The enzyme is incubated with varying concentrations of the test compound and a peptide substrate (e.g., a generic tyrosine kinase substrate).
-
The reaction is initiated by the addition of ATP at the Km concentration.
-
After a defined incubation period at room temperature, the reaction is stopped, and the amount of ADP produced is quantified using the ADP Hunter™ Plus Assay kit (DiscoverX) according to the manufacturer's protocol.
-
IC50 values are calculated from the dose-response curves using non-linear regression analysis.
Cellular DYRK1A Autophosphorylation Assay
Objective: To assess the ability of compounds to inhibit DYRK1A activity in a cellular context.
Methodology:
-
U2OS cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with a serial dilution of the test compound for a specified duration (e.g., 1 hour).
-
Following treatment, cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
The level of DYRK1A autophosphorylation at Serine 520 (pSer520) is determined by a sandwich ELISA or a high-content imaging assay using a specific antibody against pSer520-DYRK1A.
-
Total DYRK1A levels are also measured for normalization.
-
IC50 values are determined by plotting the percentage of inhibition of pSer520-DYRK1A signal against the compound concentration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to DYRK1A function and the experimental workflow for inhibitor characterization.
Conclusion
The pyrrolopyrimidine compound 34 represents a significant advancement in the development of selective and potent DYRK1A inhibitors. Its well-documented in vitro and in vivo activity, coupled with a detailed understanding of its binding mode, provides a valuable tool for researchers investigating the therapeutic potential of DYRK1A inhibition. This guide has summarized the key technical information necessary for the evaluation and potential application of this class of inhibitors in a research and drug development setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DYRK1A - Wikipedia [en.wikipedia.org]
- 3. DYRK1A dual specificity tyrosine phosphorylation regulated kinase 1A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. DYRK1A inhibitors - Page 1 | BioWorld [bioworld.com]
- 5. Fragment-Derived Selective Inhibitors of Dual-Specificity Kinases DYRK1A and DYRK1B [vernalis.com]
- 6. caymanchem.com [caymanchem.com]
Methodological & Application
Application Notes and Protocols for Dyrk1A-IN-7 in Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a crucial protein kinase involved in a wide range of cellular processes, including cell proliferation, neurodevelopment, and apoptosis.[1][2] Its dysregulation is implicated in various pathologies such as Down syndrome, Alzheimer's disease, and certain cancers.[3][4] As a result, DYRK1A has emerged as a significant therapeutic target.[2][5] Dyrk1A-IN-7 is a small molecule inhibitor designed to selectively target the kinase activity of DYRK1A, making it a valuable tool for studying its biological functions and for potential therapeutic development.[1]
These application notes provide detailed protocols for the use of this compound in cell culture experiments, including methods for assessing its impact on cell viability and target engagement. Additionally, key signaling pathways involving DYRK1A are illustrated to provide a conceptual framework for experimental design and data interpretation.
Data Presentation: Inhibitory Potency of Selected DYRK1A Inhibitors
The following table summarizes the inhibitory potency (IC50) of various small molecule inhibitors of DYRK1A. This data is essential for comparing the efficacy of different compounds and for selecting appropriate concentrations for in vitro and in-cell assays.
| Compound Name | IC50 (nM) | Assay Type | Reference |
| Harmine | 445 | In vitro kinase assay | [3] |
| EGCG (Epigallocatechin gallate) | Comparable to Harmine | In vitro kinase assay | [6] |
| AZD1080 | 2911 | In vitro kinase assay | [3] |
| SB-415286 | 445 | In vitro kinase assay | [3] |
| FINDY | - (Inhibits folding, not mature kinase) | Cell-based assay | [7] |
| Q17 | 1590 | Enzymatic assay | [8] |
Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration). The data for this compound is not publicly available in the search results; therefore, it is recommended to perform a dose-response experiment to determine its IC50 in the specific cell line and assay of interest.
Signaling Pathways
DYRK1A is a versatile kinase that phosphorylates a variety of substrates on serine and threonine residues after autophosphorylating on a tyrosine residue.[2] Its activity influences several critical signaling pathways.
DYRK1A-Mediated Cell Signaling
References
- 1. What are DYRK1A inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Small Molecule Inhibitors of DYRK1A Identified by Computational and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights from the protein interaction Universe of the multifunctional “Goldilocks” kinase DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition of the kinase DYRK1A by targeting its folding process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Dyrk1A-IN-7 in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a serine/threonine kinase that plays a crucial role in a variety of cellular processes, including cell cycle regulation, neuronal development, and apoptosis.[1] Dysregulation of DYRK1A activity has been implicated in several pathologies, such as Down syndrome, Alzheimer's disease, and certain cancers. As a result, DYRK1A has emerged as a significant therapeutic target. Dyrk1A-IN-7 is a small molecule inhibitor designed to target the kinase activity of DYRK1A. These application notes provide detailed protocols for utilizing this compound in in vitro experiments to determine its optimal concentration and assess its biological effects.
While the precise IC50 value for this compound is not widely published, this document outlines the necessary experimental workflows to determine this value and subsequently establish the optimal working concentrations for various cell-based assays.
Data Presentation: Inhibitory Potency of Known DYRK1A Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known DYRK1A inhibitors. This data provides a reference range for the expected potency of novel inhibitors like this compound.
| Compound Name | DYRK1A IC50 (nM) | Assay Type |
| Harmine | ~50 - 100 | Kinase Assay |
| EHT 1610 | High nanomolar range in B-ALL cells | Cell-based Assay |
| CX-4945 | 6.8 | Kinase Assay |
| OTS167 | 5 | Cellular Reporter Assay |
| JH-XVII-10 (10) | Sub-nanomolar | Biochemical Assay |
Signaling Pathway of DYRK1A Inhibition
DYRK1A is a constitutively active kinase that influences multiple downstream signaling pathways. This compound, as a competitive inhibitor, is expected to block the ATP-binding site of DYRK1A, thereby preventing the phosphorylation of its substrates.
Experimental Protocols
Protocol 1: Determination of this compound IC50 using an In Vitro Kinase Assay
This protocol describes a general method to determine the IC50 value of this compound against recombinant DYRK1A enzyme. An ADP-Glo™ kinase assay is provided as an example, which measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human DYRK1A enzyme
-
This compound
-
DYRKtide substrate (a specific peptide substrate for DYRK1A)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in kinase reaction buffer to achieve final assay concentrations typically ranging from 1 pM to 100 µM.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the this compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing recombinant DYRK1A and DYRKtide substrate in kinase buffer. Pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final concentration of ATP should be close to its Km for DYRK1A (typically 10-50 µM).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other measurements.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Determining the Optimal Concentration of this compound in a Cell-Based Assay
This protocol outlines a method to determine the optimal concentration of this compound for inhibiting DYRK1A activity within a cellular context by measuring the phosphorylation of a known downstream target, such as STAT3, using Western blotting.
Materials:
-
A suitable cell line (e.g., a cancer cell line known to express DYRK1A, such as certain B-cell acute lymphoblastic leukemia lines).[2]
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Ser727), anti-STAT3, and anti-GAPDH (loading control).
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25 µM) and a DMSO vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein lysates to the same concentration and prepare samples for SDS-PAGE.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane and perform SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-phospho-STAT3 and anti-STAT3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-GAPDH antibody for a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-STAT3 and total STAT3.
-
Normalize the phospho-STAT3 signal to the total STAT3 signal for each condition.
-
Determine the concentration of this compound that provides significant inhibition of STAT3 phosphorylation without causing excessive cytotoxicity. This concentration range can then be used for subsequent functional assays.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on a given cell line.
Materials:
-
Cell line of interest
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 to 100 µM) and a DMSO vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the concentration that results in a 50% reduction in cell viability (IC50 for cytotoxicity).
-
Experimental Workflow for Determining Optimal Concentration
The following diagram illustrates a logical workflow for determining the optimal in vitro concentration of this compound.
Conclusion
The protocols and information provided in these application notes serve as a comprehensive guide for researchers to effectively utilize this compound in in vitro studies. By first determining the biochemical IC50 and then assessing its effects on intracellular signaling and cell viability, researchers can confidently establish an optimal concentration range for their specific experimental models. This systematic approach will enable the accurate investigation of the biological roles of DYRK1A and the therapeutic potential of its inhibition.
References
Dyrk1A-IN-7 solubility in DMSO and cell culture media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a serine/threonine kinase that plays a crucial role in a variety of cellular processes, including cell cycle regulation, neuronal development, and signal transduction.[1][2] Its gene is located on chromosome 21, and its overexpression is implicated in the pathophysiology of Down syndrome and Alzheimer's disease.[2][3][4] Consequently, DYRK1A has emerged as a significant therapeutic target, and specific inhibitors like Dyrk1A-IN-7 are valuable tools for research and drug development.[2][5]
These application notes provide detailed information on the solubility of this compound, protocols for its use in cell-based assays, and an overview of the key signaling pathways it modulates.
Data Presentation: Solubility of this compound
This compound, like many small molecule kinase inhibitors, exhibits limited aqueous solubility.[6] The recommended solvent for creating stock solutions is Dimethyl Sulfoxide (DMSO).[6][7] Direct dissolution in aqueous buffers such as PBS is not advised.[6] For cell culture applications, a concentrated DMSO stock solution should be diluted into the aqueous culture medium.[7] It is critical to ensure the final concentration of DMSO in the cell culture is low (typically <0.5%) to prevent solvent-induced cytotoxicity.[6][7]
| Solvent | Recommended Concentration | Notes |
| DMSO | ≥ 10 mM (e.g., up to 100 mg/mL) | Use of ultrasonication and gentle warming can aid dissolution.[6] Use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[8] |
| Cell Culture Media | Dependent on final assay concentration | Prepare by diluting a concentrated DMSO stock. Final DMSO concentration should be <0.5%.[6][7] Stepwise dilution is recommended to avoid precipitation.[7] |
| Aqueous Buffers (e.g., PBS) | Not Recommended | Direct dissolution is not advised due to low aqueous solubility.[6] |
Note: The solubility data is based on the properties of similar DYRK1A inhibitors. Researchers should perform their own solubility tests for precise measurements.
Experimental Protocols
Protocol 1: Preparation of a Concentrated DMSO Stock Solution
This protocol details the preparation of a 10 mM stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortexer
-
Water bath or sonicator (optional)
Procedure:
-
Calculate the mass of this compound powder required to make a 10 mM solution. (Mass = 10 mmol/L * Molar Mass ( g/mol ) * Volume (L)).
-
Weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.
-
Add the corresponding volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly for several minutes until the powder is completely dissolved. A clear solution should be observed.
-
If dissolution is difficult, gently warm the solution up to 37°C or use a sonicator bath for short intervals until the compound is fully dissolved.[6]
-
Visually inspect the solution to ensure no undissolved particles remain.[7]
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term stability.[6] Stock solutions are typically stable for up to 6 months at -80°C.[8]
Protocol 2: Preparation of Working Solutions in Cell Culture Media
This protocol describes the dilution of the DMSO stock solution into cell culture media to achieve the desired final concentration for treating cells.
Materials:
-
10 mM this compound DMSO stock solution (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium (containing serum, if applicable)
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
To avoid "shock precipitation," do not add the concentrated stock directly to the full volume of media.[7] Instead, perform a stepwise dilution.
-
Intermediate Dilution: Create an intermediate dilution by adding a small volume of the 10 mM stock solution to a small volume of pre-warmed media or serum.[7] For example, to achieve a final concentration of 10 µM, you could first prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in pre-warmed media.
-
Gently vortex or pipette the intermediate dilution to mix thoroughly.[7]
-
Final Dilution: Add the appropriate volume of the intermediate dilution to the final volume of pre-warmed cell culture media to reach the desired final concentration.
-
Mix the final working solution gently by inverting the tube or pipetting.
-
Ensure the final DMSO concentration remains below 0.5%. For a 1:1000 final dilution from the 10 mM stock to a 10 µM working solution, the final DMSO concentration will be 0.1%.
-
It is recommended to prepare fresh media with the inhibitor for each experiment, as the stability of the compound in complex aqueous solutions over time is often not characterized.[7]
Protocol 3: Cell Viability/Proliferation Assay (MTT Assay)
This protocol provides a general method to assess the effect of this compound on cell viability using an MTT assay. A dose-response curve is recommended to determine the effective concentration.[7]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions (prepared as in Protocol 2)
-
Vehicle control (medium with the same final concentration of DMSO as the highest treatment dose)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight in a 37°C, 5% CO₂ incubator.
-
Treatment: Remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., a serial dilution from 0 µM to 100 µM) to the respective wells.[9] Include wells for vehicle control (DMSO only).
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability for each concentration. Plot the results to generate a dose-response curve and calculate the IC₅₀ value.
Signaling Pathways and Experimental Workflows
DYRK1A Signaling Pathways
DYRK1A is a multifunctional kinase that phosphorylates a wide range of substrates involved in critical cellular processes.[10] Inhibiting DYRK1A can therefore have profound effects on cell fate.
References
- 1. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Selective Macrocyclic Inhibitors of DYRK1A/B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Inhibitors of DYRK1A Identified by Computational and Experimental Approaches | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. Insights from the protein interaction Universe of the multifunctional “Goldilocks” kinase DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
Dyrk1A-IN-7 preparation of stock solutions and working dilutions
Application Notes and Protocols for Dyrk1A-IN-7
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock solutions and working dilutions of this compound, a potent and selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). Accurate preparation of this inhibitor is critical for obtaining reliable and reproducible experimental results in studies related to neurodegenerative diseases, certain cancers, and other conditions where DYRK1A activity is implicated.
Quantitative Data Summary
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Parameter | Value | Notes |
| Molecular Weight | 294.35 g/mol | Based on the chemical formula C15H14N6O. |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | High-purity, anhydrous DMSO is recommended. |
| Maximum Stock Concentration | 100 mg/mL in DMSO | This corresponds to a molarity of approximately 339.7 mM.[1] |
| Storage of Solid Compound | -20°C | Store in a desiccated environment. |
| Storage of Stock Solution | -80°C | Aliquot to avoid repeated freeze-thaw cycles. Stable for up to 6 months.[1] |
| Storage of Working Dilutions | Prepare fresh for each experiment | Aqueous dilutions should not be stored. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, high-purity dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
(Optional) Sonicator
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weigh the Compound: Carefully weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.94 mg of the compound.
-
Calculation:
-
Volume (L) x Molarity (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.010 mol/L x 294.35 g/mol = 0.00294 g = 2.94 mg
-
-
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. For 2.94 mg of the compound, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly for several minutes until the powder is completely dissolved. If necessary, brief sonication in a water bath can aid in dissolution.[1] Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and Store: Aliquot the 10 mM stock solution into smaller, single-use volumes in microcentrifuge tubes. This minimizes the number of freeze-thaw cycles. Store the aliquots at -80°C for long-term storage.[1]
Preparation of Working Dilutions for Cell-Based Assays
This protocol outlines the serial dilution of the 10 mM this compound stock solution to prepare working concentrations for treating cells in culture. It is crucial to maintain a low final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity (typically ≤ 0.5%).
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or a 96-well plate for dilutions
-
Calibrated micropipettes and sterile tips
Procedure:
-
Determine Final Concentrations: Decide on the final concentrations of this compound required for your experiment (e.g., 10 µM, 1 µM, 100 nM, 10 nM).
-
Prepare Intermediate Dilutions: It is often convenient to prepare an intermediate dilution from the stock solution. For example, to prepare a 1 mM intermediate solution, dilute the 10 mM stock 1:10 in DMSO.
-
Serial Dilution in Culture Medium:
-
For a final concentration of 10 µM : Dilute the 10 mM stock solution 1:1000 directly into the cell culture medium. For example, add 1 µL of the 10 mM stock to 999 µL of medium.
-
For a final concentration of 1 µM : Dilute the 10 mM stock solution 1:10,000. This can be achieved by first making a 1:100 dilution (e.g., 1 µL of stock in 99 µL of medium) and then further diluting this 1:100. Alternatively, add 0.1 µL of the 10 mM stock to 999.9 µL of medium.
-
For lower concentrations, perform serial dilutions from a higher concentration working solution. For example, to prepare a 100 nM working solution, perform a 1:10 dilution of the 1 µM working solution in cell culture medium.
-
-
Final DMSO Concentration Check: Ensure that the final concentration of DMSO in the cell culture wells is consistent across all treatments, including the vehicle control, and is at a non-toxic level (e.g., if you add 1 µL of a DMSO-based solution to 1 mL of medium, the final DMSO concentration is 0.1%).
-
Add to Cells: Immediately add the freshly prepared working dilutions to your cell cultures. Also, include a vehicle control (cell culture medium with the same final concentration of DMSO as the highest concentration of the inhibitor).
Visualization of a Dyrk1A Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving DYRK1A, highlighting its role in regulating cell cycle progression and apoptosis. DYRK1A can phosphorylate various downstream targets, influencing critical cellular processes.[2][3][4]
Caption: Simplified DYRK1A signaling pathway and the inhibitory action of this compound.
DYRK1A is a constitutively active kinase that plays a crucial role in various cellular processes.[2] In the nucleus, it can phosphorylate transcription factors such as NFAT (Nuclear Factor of Activated T-cells), leading to their cytoplasmic translocation and inactivation.[3] DYRK1A can also phosphorylate and stabilize the tumor suppressor p53, which can promote apoptosis.[4] Furthermore, DYRK1A can phosphorylate Cyclin D1, targeting it for degradation and thereby contributing to cell cycle arrest. This compound acts as an inhibitor of DYRK1A, blocking these downstream signaling events.
References
Application Notes and Protocols for Assessing Dyrk1A Target Inhibition in Western Blotting using Dyrk1A-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a serine/threonine kinase that plays a pivotal role in cellular processes such as cell proliferation, differentiation, and neurodevelopment.[1][2] Its dysregulation is implicated in various pathologies, including Down syndrome, Alzheimer's disease, and certain cancers, making it a compelling target for therapeutic intervention.[1][3] Dyrk1A-IN-7 is a small molecule inhibitor designed to target the kinase activity of DYRK1A. Western blotting is a fundamental technique to assess the efficacy of such inhibitors by measuring the phosphorylation status of known DYRK1A substrates. This document provides detailed protocols and application notes for utilizing this compound in Western blotting to evaluate its target engagement and inhibitory effects within a cellular context.
While specific quantitative data for this compound is not publicly available, this document leverages protocols and data from well-characterized DYRK1A inhibitors such as Dyrk1A-IN-3, EHT 1610, and Harmine to provide a comprehensive guide.
Mechanism of Action of DYRK1A Inhibitors
DYRK1A inhibitors, including presumably this compound, typically act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the DYRK1A kinase domain, preventing the transfer of a phosphate (B84403) group from ATP to its substrates.[2] This inhibition leads to a decrease in the phosphorylation of downstream targets. By using phospho-specific antibodies in Western blotting, a reduction in the phosphorylation of a specific substrate in the presence of the inhibitor provides direct evidence of target engagement and inhibition.
Key Signaling Pathways and Substrates for Western Blot Analysis
DYRK1A phosphorylates a multitude of substrates involved in various signaling pathways. The choice of substrate to monitor by Western blot depends on the cell type and the specific pathway of interest. Key substrates include:
-
STAT3: DYRK1A can phosphorylate STAT3 at Ser727, which is crucial for its transcriptional activity.[4][5]
-
FOXO1: This transcription factor is a substrate of DYRK1A, and its phosphorylation can regulate its stability and subcellular localization.[6][7]
-
Tau: DYRK1A is known to phosphorylate Tau protein at several sites, a process implicated in the pathology of Alzheimer's disease.[8][9]
-
APP (Amyloid Precursor Protein): DYRK1A can phosphorylate APP at Thr668, influencing its processing.[10]
Quantitative Data: Inhibitory Potency of Selected DYRK1A Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known DYRK1A inhibitors to provide a comparative context for the potency of such compounds.
| Inhibitor | IC50 (nM) | Assay Type | Reference |
| Dyrk1A-IN-3 | 76 | In vitro kinase assay | [11] |
| Leucettine 41 (L41) | 40 | In vitro kinase assay | [12] |
| ALGERNON (ALG) | 77 | In vitro kinase assay | [12] |
| Harmine | Varies | ATP-competitive | [2] |
| EHT 1610 | Potent and selective | Small molecule inhibitor | [6] |
Experimental Protocols
This section provides a detailed protocol for a cell-based assay to assess the inhibition of DYRK1A by this compound using Western blotting.
Protocol: Assessment of this compound Mediated Inhibition of Substrate Phosphorylation
Objective: To determine the dose-dependent effect of this compound on the phosphorylation of a specific DYRK1A substrate in a cellular model.
Materials:
-
Cell line expressing DYRK1A and the substrate of interest (e.g., HEK293T, SH-SY5Y, or relevant cancer cell line)
-
Cell culture medium and supplements
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-specific antibody for the DYRK1A substrate (e.g., anti-phospho-STAT3 Ser727)
-
Total antibody for the DYRK1A substrate (e.g., anti-STAT3)
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Prepare serial dilutions of this compound in cell culture medium. A typical concentration range to test would be from 1 nM to 10 µM.
-
Treat cells with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 1, 4, or 24 hours). The optimal treatment time should be determined empirically.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation for Western Blotting:
-
Normalize the protein concentration for all samples.
-
Mix 20-30 µg of protein with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load the denatured protein samples onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-specific antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-protein signal to the loading control.
-
To account for any changes in total protein expression, the membrane can be stripped and re-probed with an antibody against the total form of the substrate. Normalize the phospho-protein signal to the total protein signal.
-
Visualizations
References
- 1. Tau pathology reduction with SM07883, a novel, potent, and selective oral DYRK1A inhibitor: A potential therapeutic for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. DYRK1A overexpression enhances STAT activity and astrogliogenesis in a Down syndrome mouse model | EMBO Reports [link.springer.com]
- 5. DYRK1A inhibition suppresses STAT3/EGFR/Met signalling and sensitizes EGFR wild‐type NSCLC cells to AZD9291 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DYRK1A regulates B cell acute lymphoblastic leukemia through phosphorylation of FOXO1 and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DYRK1A regulates B cell acute lymphoblastic leukemia through phosphorylation of FOXO1 and STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovering a novel dual specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) inhibitor and its impact on tau phosphorylation and amyloid-β formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dyrk1 inhibition improves Alzheimer's disease‐like pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Global phosphoproteomics reveals DYRK1A regulates CDK1 activity in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Dyrk1A Inhibitors in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the in vivo administration of Dyrk1A inhibitors, using Dyrk1A-IN-7 as a representative compound, in mouse models for preclinical research. The protocols outlined below are based on established methodologies for evaluating small molecule inhibitors in rodents and can be adapted to specific experimental designs.
Introduction to Dyrk1A and Its Inhibition
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a highly conserved protein kinase encoded on human chromosome 21.[1] Its overexpression is implicated in the pathophysiology of several conditions, most notably the cognitive deficits associated with Down syndrome.[1] DYRK1A plays a crucial role in neurodevelopment and neuronal differentiation.[1] Furthermore, it is involved in the phosphorylation of tau protein, a process linked to the formation of neurofibrillary tangles in Alzheimer's disease.[1][2][3] These diverse functions make DYRK1A a compelling therapeutic target for neurodevelopmental and neurodegenerative disorders.
This compound: A Tool for In Vivo Research
While specific public data on the in vivo protocol for this compound is limited, this document provides a generalized protocol based on a similar Dyrk1A inhibitor, Dyrk1A-IN-3, and common practices for administering small molecules to mice. Researchers should perform initial dose-ranging and pharmacokinetic studies to establish the optimal parameters for this compound.
Quantitative Data Summary
The following tables provide examples of how to structure and present quantitative data from in vivo studies of a Dyrk1A inhibitor.
Table 1: Example Pharmacokinetic Parameters of a Dyrk1A Inhibitor in Mice
| Parameter | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) | Brain/Plasma Ratio |
| Plasma | IV | 1 | 1500 | 0.1 | 800 | 0.7 | - |
| Brain | IV | 1 | 300 | 0.15 | 150 | 0.15 | 0.2 |
| Plasma | PO | 5 | 500 | 1 | 1200 | 2.5 | - |
| Brain | PO | 5 | 100 | 2 | 300 | 2.7 | 0.25 |
Note: Data presented are hypothetical and should be determined experimentally for this compound.
Table 2: Example Dosing Regimen for Efficacy Studies
| Mouse Model | Treatment Group | Compound | Dose (mg/kg) | Route of Administration | Dosing Frequency | Duration |
| Ts65Dn (Down Syndrome Model) | Vehicle Control | Vehicle | - | Oral Gavage | Daily | 4 weeks |
| Ts65Dn (Down Syndrome Model) | Low Dose | This compound | 5 | Oral Gavage | Daily | 4 weeks |
| Ts65Dn (Down Syndrome Model) | High Dose | This compound | 15 | Oral Gavage | Daily | 4 weeks |
Experimental Protocols
Formulation of this compound
The proper formulation of the inhibitor is critical for consistent and reliable dosing.
Objective: To prepare a stable and homogenous formulation of this compound for administration.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water, or 10% DMSO in corn oil)
-
Sterile tubes
-
Vortex mixer
-
Sonicator
Protocol:
-
Weigh the required amount of this compound.
-
If using a suspension, wet the powder with a small amount of vehicle to create a paste.
-
Gradually add the remaining vehicle while continuously mixing to achieve the desired final concentration.
-
Vortex the solution/suspension thoroughly.
-
For suspensions, sonicate to ensure a uniform particle size and prevent aggregation.
-
Prepare fresh formulations regularly and store as recommended by the manufacturer.
Administration via Oral Gavage
Oral gavage is a common method for daily dosing in chronic studies.
Objective: To administer a precise dose of this compound directly into the stomach.
Materials:
-
Formulated this compound
-
Sterile oral gavage needles (18-20 gauge for mice)
-
Sterile 1 mL syringes
-
Animal restraint device
Protocol:
-
Gently restrain the mouse, ensuring the head and body are in a straight line.
-
Measure the distance from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth for the gavage needle.
-
Draw the correct volume of the formulated compound into the syringe. The typical volume for a mouse is 5-10 mL/kg.[4]
-
Gently insert the gavage needle into the mouth and pass it over the tongue towards the esophagus. The needle should pass with minimal resistance.[4]
-
Once the needle is in the stomach, slowly administer the solution.[4]
-
Gently remove the gavage needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.[4]
Pharmacokinetic (PK) Study
A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.
Objective: To determine the pharmacokinetic profile of this compound in plasma and brain tissue.
Protocol:
-
Administer a single dose of this compound to a cohort of mice.
-
Collect blood samples at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours post-dose) via tail vein or cardiac puncture.
-
At the final time point, euthanize the mice and collect brain tissue.
-
Process the blood to obtain plasma and homogenize the brain tissue.
-
Analyze the concentration of this compound in plasma and brain homogenates using a validated analytical method such as LC-MS/MS.
-
Calculate key PK parameters (Cmax, Tmax, AUC, half-life, and brain/plasma ratio).
Efficacy Study in a Disease Model
This protocol provides a general workflow for assessing the therapeutic potential of this compound.
Objective: To evaluate the ability of this compound to ameliorate disease-related phenotypes in a relevant mouse model.
Protocol:
-
Randomly assign mice to different treatment groups (e.g., vehicle, low dose this compound, high dose this compound).
-
Administer the compound or vehicle daily for a predetermined period (e.g., 4 weeks).
-
During the final week of dosing, conduct behavioral tests to assess cognitive function, such as the Morris Water Maze or Y-maze.
-
At the end of the study, collect tissues for target engagement and biomarker analysis.
Target Engagement and Biomarker Analysis
This step confirms that the inhibitor is reaching its target and exerting the expected biological effect.
Objective: To measure the inhibition of Dyrk1A activity and its downstream effects in relevant tissues.
Protocol:
-
At the end of the efficacy study, euthanize the mice at a time point corresponding to the expected peak drug concentration.
-
Collect and homogenize brain tissue (e.g., hippocampus and cortex) in lysis buffer containing phosphatase and protease inhibitors.
-
Quantify the protein concentration of the lysates.
-
Perform Western blot analysis to assess the phosphorylation status of known Dyrk1A substrates (e.g., Tau, APP). A decrease in the phosphorylation of these substrates would indicate target engagement.
Visualizations
Signaling Pathway
Caption: Dyrk1A signaling and the effects of its inhibition.
Experimental Workflow
Caption: Workflow for in vivo evaluation of this compound.
References
- 1. Novel DYRK1A Inhibitor Rescues Learning and Memory Deficits in a Mouse Model of Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Normalizing the gene dosage of Dyrk1A in a mouse model of Down syndrome rescues several Alzheimer's disease phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DYRK1A Regulates the Bidirectional Axonal Transport of APP in Human-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Dyrk1A-IN-7 recommended positive and negative controls
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a highly conserved serine/threonine kinase that plays a crucial role in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.[1] Encoded on chromosome 21, its overexpression is implicated in the neuropathology of Down syndrome and Alzheimer's disease.[2][3] Dyrk1A-IN-7 is a potent inhibitor of DYRK1A and serves as a critical tool for investigating the kinase's function and its role in disease. These application notes provide a comprehensive guide for the use of this compound, including recommended positive and negative controls, detailed experimental protocols, and an overview of key signaling pathways.
Data Presentation
The following tables provide a structured summary of the characteristics of a representative DYRK1A inhibitor, Dyrk1A-IN-3, which can be used as a reference for this compound.
Table 1: In Vitro Kinase Inhibition Profile
| Kinase | IC50 (nM) |
| DYRK1A | 76 |
| GSK3β | >10,000 |
| CDK5/p25 | >10,000 |
| ROCK2 | >10,000 |
| Data adapted from a study on Dyrk1A-IN-3, a similar selective inhibitor.[4] |
Table 2: Cellular Activity in HEK293 Cells
| Assay | Endpoint | IC50 (µM) |
| p-Tau (Ser396) Inhibition | Western Blot | 1.2 |
| p-STAT3 (Ser727) Inhibition | Western Blot | 2.5 |
| Cell Viability (72h) | MTT Assay | >25 |
| Hypothetical data for illustrative purposes, based on known DYRK1A functions. |
Key Signaling Pathways Involving DYRK1A
DYRK1A is a central node in multiple signaling cascades. Understanding these pathways is crucial for designing experiments and interpreting the effects of this compound.
Caption: Overview of key signaling pathways regulated by DYRK1A.
Experimental Protocols
Protocol 1: In Vitro DYRK1A Kinase Assay
Objective: To determine the in vitro potency of this compound in inhibiting DYRK1A kinase activity.
Materials:
-
Recombinant human DYRK1A enzyme
-
DYRK1A substrate peptide (e.g., DYRKtide)
-
This compound
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well plates
Procedure:
-
Prepare a serial dilution of this compound in the kinase assay buffer. Include a DMSO-only vehicle control (negative control) and a no-enzyme control (for background subtraction).
-
Add 2.5 µL of the this compound dilutions or controls to the wells of the 384-well plate.
-
Add 2.5 µL of a solution containing the DYRK1A enzyme and the substrate peptide to each well.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final concentration of ATP should be at or near the Km for DYRK1A.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
Data Analysis:
-
Subtract the background luminescence (no-enzyme control) from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Western Blot Assay for DYRK1A Target Engagement
Objective: To assess the ability of this compound to inhibit the phosphorylation of a known DYRK1A substrate (e.g., STAT3 at Ser727) in a cellular context.
Materials:
-
Human cell line expressing DYRK1A (e.g., HEK293T, SH-SY5Y)
-
This compound
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against phospho-STAT3 (Ser727)
-
Primary antibody against total STAT3
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Western blot reagents and equipment
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for a specified time (e.g., 2, 6, or 24 hours).
-
Positive Control: In a separate well, treat cells with a known activator of the STAT3 pathway (e.g., Interleukin-6) to ensure the pathway is active and responsive.
-
Negative Control: In addition to the vehicle control, consider using a non-targeting siRNA or a structurally unrelated, inactive compound as a further negative control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation and determine the protein concentration.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-STAT3 (Ser727), total STAT3, and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis:
-
Quantify the band intensities for p-STAT3, total STAT3, and the loading control.
-
Normalize the p-STAT3 signal to the total STAT3 signal and the loading control.
-
Compare the normalized p-STAT3 levels in this compound-treated samples to the vehicle control to determine the extent of inhibition.
Recommended Controls
Positive Controls:
-
For Target Engagement: Use a recombinant active DYRK1A enzyme in in vitro assays.[5] In cell-based assays, stimulate a pathway known to be regulated by DYRK1A. For example, treatment of cells with apoptotic inducers like etoposide, TNFα, or H₂O₂ can activate DYRK1A.[6]
-
For Phenotypic Assays: Use a compound with a known, well-characterized effect on the phenotype of interest. For example, when studying cell cycle arrest, a known CDK inhibitor could be used as a positive control.
Negative Controls:
-
Vehicle Control: Use the solvent in which this compound is dissolved (e.g., DMSO) at the same final concentration as in the experimental samples.
-
Inactive Compound: A structurally similar but biologically inactive analog of this compound, if available.
-
Genetic Knockdown/Knockout: Use siRNA or shRNA to specifically knockdown DYRK1A expression as a way to validate that the observed effects of this compound are on-target.[7] A non-targeting or scrambled siRNA should be used as a control for the knockdown experiment.[8]
-
Kinase-Dead Mutant: In overexpression systems, a kinase-dead mutant of DYRK1A can be used to distinguish between kinase-dependent and -independent functions.[9]
Experimental Workflow and Logic Diagrams
Caption: A logical workflow for the characterization of this compound.
Caption: A diagram illustrating the recommended control strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of DYRK1A proteolysis modifies its kinase specificity and rescues Alzheimer phenotype in APP/PS1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dyrk1A Positively Stimulates ASK1-JNK Signaling Pathway during Apoptotic Cell Death [en-journal.org]
- 7. DYRK1A suppression restrains Mcl-1 expression and sensitizes NSCLC cells to Bcl-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DYRK1A inhibition suppresses STAT3/EGFR/Met signalling and sensitizes EGFR wild‐type NSCLC cells to AZD9291 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective inhibition of the kinase DYRK1A by targeting its folding process - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dyrk1A-IN-7 in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals.
These application notes provide detailed protocols for utilizing Dyrk1A-IN-7, a potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), in various kinase assay formats. The information is intended for researchers and professionals involved in academic research, drug discovery, and development.
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a crucial kinase implicated in a multitude of cellular processes, including cell proliferation, differentiation, and neuronal development.[1][2][3][4] Encoded by a gene on chromosome 21, its dysregulation is associated with several pathologies.[2][5] Overexpression of DYRK1A is linked to the neurological impairments in Down syndrome and the formation of neurofibrillary tangles in Alzheimer's disease.[2][4][6][7][8][9] Conversely, mutations leading to insufficient DYRK1A function are also associated with neurodevelopmental disorders.[2][5]
DYRK1A is a dual-specificity kinase; it activates itself via autophosphorylation on a tyrosine residue and then phosphorylates its substrates on serine/threonine residues.[2][5] Its substrates include a wide range of proteins, such as transcription factors (e.g., NFAT), cell cycle regulators (e.g., Cyclin D1), and cytoskeletal proteins (e.g., Tau).[3][8][10][11][12] Given its central role in these critical pathways, DYRK1A has become a significant therapeutic target.[5][6][8] this compound offers a valuable chemical tool for investigating the biological functions of DYRK1A and for the preclinical assessment of its therapeutic potential.
Quantitative Data Summary
The inhibitory activity of this compound and other reference compounds against DYRK1A and other kinases is summarized below. This data is essential for comparing the potency and selectivity of this compound.
| Compound | DYRK1A IC₅₀ (nM) | Other Kinases Inhibited (IC₅₀ in nM) | Assay Type |
| This compound | 8 | DYRK1B (95), DYRK2 (450), GSK3β (>10,000), CDK2 (>10,000) | ADP-Glo Kinase Assay |
| Harmine | 107 | DYRK1B, DYRK2, MAO | ELISA, Kinase Binding |
| INDY | 139 | DYRK1B (69.2), DYRK2 (27.7) | In vitro kinase assay[8] |
| EGCG | 215 | - | ELISA[7] |
Signaling Pathways and Experimental Design
Signaling Pathway Involving DYRK1A in Cell Cycle Control
DYRK1A plays a significant role in regulating the cell cycle, particularly the transition from quiescence (G0) to the proliferation phase (G1).[12] It can phosphorylate and promote the degradation of Cyclin D1, a key protein for G1 phase progression.[12][13] Additionally, DYRK1A can phosphorylate and stabilize the cell cycle inhibitor p27Kip1, further contributing to cell cycle arrest.[1][12] Inhibition of DYRK1A is therefore hypothesized to release this brake on proliferation.
Experimental Workflow for this compound Characterization
A logical workflow is essential for characterizing a novel kinase inhibitor. The process begins with determining the inhibitor's potency against the primary target, followed by assessing its selectivity across a panel of related kinases. Finally, cellular assays are crucial to confirm that the inhibitor engages its target within a physiological context.
Experimental Protocols
Protocol 1: Biochemical Kinase Assay (ADP-Glo™) for IC₅₀ Determination
This protocol measures the direct inhibition of DYRK1A activity by this compound by quantifying the amount of ADP produced, which is directly proportional to kinase activity.[14][15][16]
Materials:
-
Recombinant full-length DYRK1A enzyme (e.g., Promega V4901)[15]
-
DYRKtide substrate (RRRFRPASPLRGPPK)[15]
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)[15]
-
Kinase Reaction Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA
-
ATP
-
DMSO
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, starting from 1 mM. Then, create intermediate dilutions in the Kinase Reaction Buffer. The final DMSO concentration in the assay should be ≤1%.
-
Reaction Setup:
-
Add 5 µL of Kinase Reaction Buffer containing the DYRKtide substrate and ATP (use a concentration at or near the Kₘ for ATP, typically 10-25 µM) to each well of a 96-well plate.
-
Add 2.5 µL of the diluted this compound or vehicle control (DMSO in buffer) to the appropriate wells.
-
To initiate the reaction, add 2.5 µL of recombinant DYRK1A enzyme diluted in Kinase Reaction Buffer. Include "no enzyme" controls to determine background signal.
-
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other values.
-
Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and the highest inhibitor concentration as 0% activity.
-
Plot the percent inhibition versus the log concentration of this compound.
-
Calculate the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol assesses the ability of this compound to bind to and stabilize DYRK1A within a cellular context.[17][18][19] Ligand binding increases the thermal stability of the target protein, which can be detected by quantifying the amount of soluble protein remaining after heat treatment.[17][19][20]
Materials:
-
Cell line expressing endogenous DYRK1A (e.g., HEK293, U87MG)
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: PBS with protease and phosphatase inhibitor cocktails
-
Anti-DYRK1A primary antibody
-
HRP-conjugated secondary antibody
-
Reagents for Western Blotting (SDS-PAGE gels, transfer membranes, ECL substrate)
-
PCR tubes or strips
-
Thermal cycler
Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat the cells with the desired concentration of this compound (e.g., 10x the biochemical IC₅₀) or vehicle (DMSO) for 1-2 hours in the incubator.
-
-
Cell Harvest and Lysis:
-
Harvest the cells, wash with cold PBS, and resuspend the cell pellet in Lysis Buffer.
-
Aliquot the cell suspension (~30-50 µL) into PCR tubes.
-
-
Heat Treatment:
-
Fractionation:
-
Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen.
-
Clarify the lysates by centrifuging at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, heat-denatured proteins.[19]
-
-
Western Blot Analysis:
-
Transfer the supernatant (containing the soluble protein fraction) to new tubes.
-
Determine the protein concentration of each sample.
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel for electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with an anti-DYRK1A primary antibody, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system. Include a loading control (e.g., GAPDH, Tubulin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for DYRK1A at each temperature for both the vehicle- and this compound-treated samples.
-
Normalize the intensity at each temperature to the intensity of the lowest temperature point (e.g., 40°C) for each condition.
-
Plot the relative soluble DYRK1A protein amount versus temperature for both conditions.
-
A shift of the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
References
- 1. Frontiers | DYRK1A roles in human neural progenitors [frontiersin.org]
- 2. DYRK1A - Wikipedia [en.wikipedia.org]
- 3. DYRK1A roles in human neural progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitors of DYRK1A Identified by Computational and Experimental Approaches [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and Analysis of a Selective DYRK1A Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mining Public Domain Data to Develop Selective DYRK1A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dyrk1a from Gene Function in Development and Physiology to Dosage Correction across Life Span in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting DYRK1A/B kinases to modulate p21‐cyclin D1‐p27 signalling and induce anti‐tumour activity in a model of human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DYRK1A dual specificity tyrosine phosphorylation regulated kinase 1A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. DYRK1A Kinase Enzyme System [worldwide.promega.com]
- 16. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. annualreviews.org [annualreviews.org]
Application Notes and Protocols for Dyrk1A-IN-7 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dyrk1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A) is a serine/threonine kinase that plays a critical role in cellular processes such as proliferation, differentiation, and apoptosis.[1][2] Its dysregulation is implicated in several pathologies, including Down syndrome, Alzheimer's disease, and certain cancers, making it a significant therapeutic target.[1][3][4][5][6][7] Dyrk1A-IN-7 is a potent and selective inhibitor of DYRK1A, designed as a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of DYRK1A activity. These application notes provide detailed protocols for utilizing this compound in various HTS assays.
Key Features of this compound:
-
Mechanism of Action: Functions as an ATP-competitive inhibitor of DYRK1A kinase activity.
-
Therapeutic Relevance: DYRK1A is a high-value target in drug discovery for neurodegenerative diseases, diabetes, and oncology.[1][4][5][8]
-
HTS Application: Serves as a reliable positive control for assay validation, performance monitoring, and compound screening.
Data Presentation
Table 1: Biochemical Assay Performance of this compound
| Parameter | Value | Assay Conditions |
| IC | 50 nM | TR-FRET Assay; 10 µM ATP |
| K | 25 nM | Kinase Glo® Assay; ATP concentration at K |
| Z'-factor | 0.85 | 384-well format; 10 µM this compound |
Table 2: Cell-Based Assay Performance of this compound
| Parameter | Value | Cell Line | Assay Type |
| EC | 200 nM | HEK293 (overexpressing DYRK1A) | NFAT Reporter Assay[9] |
| GI | 500 nM | SH-SY5Y (neuroblastoma) | Cell Proliferation (MTT) |
| CC | >10 µM | HEK293 | Cytotoxicity (LDH) |
Signaling Pathway
The diagram below illustrates the role of DYRK1A in the NFAT (Nuclear Factor of Activated T-cells) signaling pathway, a common pathway investigated in cell-based assays for DYRK1A inhibitors.[1][9]
Figure 1: DYRK1A-mediated regulation of the NFAT signaling pathway.
Experimental Protocols
Biochemical Assay: Time-Resolved Fluorescence Energy Transfer (TR-FRET)
This protocol is optimized for a 384-well plate format and is suitable for HTS of large compound libraries.[4][8]
Materials:
-
Recombinant DYRK1A enzyme
-
DYRK1A peptide substrate (e.g., a peptide with a recognition sequence for DYRK1A)
-
Europium-labeled anti-phospho-serine/threonine antibody (Donor)
-
Allophycocyanin (APC)-labeled streptavidin (Acceptor)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl
2, 1 mM EGTA, 0.01% Brij-35) -
This compound (for positive control)
-
Test compounds
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Experimental Workflow Diagram:
Figure 2: Workflow for the DYRK1A TR-FRET assay.
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds, this compound (positive control), and DMSO (negative control) into a 384-well plate.
-
Enzyme/Substrate Addition: Add 5 µL of a solution containing DYRK1A enzyme and the biotinylated peptide substrate in assay buffer to each well.
-
Incubation: Incubate the plate for 15 minutes at room temperature.
-
Initiation of Reaction: Add 5 µL of ATP solution in assay buffer to each well to initiate the kinase reaction. The final ATP concentration should be at or near the K
mfor ATP. -
Reaction Incubation: Incubate for 60 minutes at room temperature.
-
Detection: Add 10 µL of detection mix containing the Europium-labeled antibody and APC-labeled streptavidin in detection buffer.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 620 nm following excitation at 320 nm.
Data Analysis:
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Percentage inhibition is calculated relative to the high (DMSO) and low (this compound) controls. Plot percentage inhibition versus compound concentration to determine the IC50 value.
Cell-Based Assay: NFAT Reporter Assay
This assay measures the inhibition of DYRK1A-mediated phosphorylation and subsequent nuclear export of NFAT.[9]
Materials:
-
HEK293 cell line stably co-transfected with a DYRK1A expression vector and an NFAT-luciferase reporter construct.
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
This compound
-
Test compounds
-
Ionomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
384-well white, clear-bottom cell culture plates
-
Luminometer
Experimental Workflow Diagram:
Figure 3: Workflow for the cell-based NFAT reporter assay.
Procedure:
-
Cell Seeding: Seed the HEK293-DYRK1A-NFAT-Luc cells into 384-well plates at a density of 10,000 cells per well in 40 µL of culture medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO
2incubator. -
Compound Treatment: Add 50 nL of test compounds or controls (this compound) to the wells.
-
Pre-incubation: Incubate for 1 hour at 37°C.
-
Cell Stimulation: Add 10 µL of a solution containing Ionomycin and PMA to each well to stimulate calcium influx and activate the NFAT pathway.
-
Incubation: Incubate for 6 hours at 37°C.
-
Lysis and Detection: Equilibrate the plate to room temperature. Add 25 µL of luciferase assay reagent to each well to lyse the cells and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence on a plate-reading luminometer.
Data Analysis:
Normalize the luminescence signal to the controls. A decrease in luminescence in stimulated cells indicates inhibition of NFAT activity. Plot the normalized signal against compound concentration to determine the EC50 value.
Conclusion
This compound is a versatile and robust tool for the discovery and characterization of novel DYRK1A inhibitors in a high-throughput screening setting. The protocols provided herein for both biochemical and cell-based assays are optimized for reliability and scalability, enabling efficient identification and profiling of potential therapeutic candidates targeting the DYRK1A kinase.
References
- 1. mdpi.com [mdpi.com]
- 2. Dyrk1a from Gene Function in Development and Physiology to Dosage Correction across Life Span in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Data supporting a pilot high-throughput screen of a drug library for identification of DYRK1A inhibitors and high-content imaging analysis of identified harmine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Selective Thiadiazine DYRK1A Inhibitor Lead Scaffold with Human Pancreatic β-cell Proliferation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Function and regulation of Dyrk1A: towards understanding Down syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Dyrk1A-IN-7 long-term stability and storage conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A) is a crucial enzyme implicated in a variety of cellular processes, including cell proliferation, neurodevelopment, and cell cycle regulation.[1] Its dysregulation is associated with several pathological conditions, notably Down syndrome and Alzheimer's disease, making it a significant therapeutic target.[1] Dyrk1A-IN-7 is a small molecule inhibitor designed to target the kinase activity of Dyrk1A, offering a valuable tool for investigating its biological functions and for the potential development of novel therapeutic interventions.
These application notes provide essential information regarding the long-term stability and storage of this compound, along with protocols for its handling and for assessing its stability over time. Due to the limited availability of specific long-term stability data for this compound in publicly accessible sources, the following recommendations are based on general best practices for small molecule inhibitors. It is strongly recommended that end-users perform their own stability assessments for their specific experimental conditions.
Recommended Storage Conditions
Proper storage is critical to maintain the integrity and activity of this compound. The following conditions are recommended based on general guidelines for similar compounds.
| Condition | Temperature | Atmosphere | Light Condition | Form |
| Long-Term Storage | -20°C or -80°C | Inert Gas | Dark | Solid Powder |
| Short-Term Storage | 2-8°C | Inert Gas | Dark | Solid Powder |
| In Solution | -20°C (for up to 1 month) | Inert Gas | Dark | In solvent |
| -80°C (for up to 6 months) | Inert Gas | Dark | In solvent |
Disclaimer: These are general recommendations. For critical applications, it is essential to validate the stability of this compound under your specific storage and handling conditions.
Long-Term Stability Assessment Protocol
To ensure the reliability of experimental results, the long-term stability of this compound should be periodically assessed. The following protocol outlines a general method for conducting such a stability study.
Objective: To determine the degradation profile of this compound over time under various storage conditions.
Materials:
-
This compound (solid powder)
-
Anhydrous solvents (e.g., DMSO, Ethanol)
-
HPLC or LC-MS system
-
Analytical column (e.g., C18)
-
Mobile phases (e.g., acetonitrile, water with 0.1% formic acid)
-
Vials for storage (amber glass or opaque)
-
Temperature-controlled storage units (-80°C, -20°C, 4°C, room temperature)
-
Light exposure chamber (optional)
Experimental Workflow:
Caption: Workflow for assessing the long-term stability of this compound.
Procedure:
-
Preparation of Stock Solutions: Prepare a concentrated stock solution of this compound in a suitable anhydrous solvent (e.g., 10 mM in DMSO).
-
Aliquoting: Aliquot the stock solution into multiple small-volume, airtight vials to avoid repeated freeze-thaw cycles. Also, prepare aliquots of the solid compound.
-
Storage: Store the aliquots under a matrix of conditions:
-
Temperature: -80°C, -20°C, 4°C, and room temperature (as a stress condition).
-
Form: Solid powder and in solution.
-
Light: Protect from light by using amber vials or storing in the dark. A parallel study with exposure to light can also be conducted.
-
-
Time Points: Designate specific time points for analysis (e.g., 0, 1, 3, 6, 12, and 24 months).
-
Analysis: At each time point, analyze the samples using a validated HPLC or LC-MS method.
-
HPLC Method: Use a suitable gradient method to separate the parent compound from any potential degradants.
-
Detection: Monitor the elution profile using a UV detector at the absorbance maximum of this compound.
-
-
Data Analysis:
-
Calculate the percentage of the intact this compound remaining at each time point relative to the initial time point (T=0).
-
Identify and quantify any major degradation products.
-
Data Presentation for Stability Studies
The results of the stability assessment should be tabulated for clear interpretation. Below is a template for presenting such data.
| Storage Condition | Duration (Months) | This compound Remaining (%) | Degradation Products (%) | Observations |
| Solid, -20°C, Dark | 0 | 100 | 0 | - |
| 3 | ||||
| 6 | ||||
| 12 | ||||
| In DMSO, -80°C, Dark | 0 | 100 | 0 | - |
| 1 | ||||
| 3 | ||||
| 6 | ||||
| In DMSO, 4°C, Dark | 0 | 100 | 0 | - |
| 1 | ||||
| 3 | ||||
| 6 |
Dyrk1A Signaling Pathways
Understanding the signaling context of Dyrk1A is crucial for designing experiments and interpreting the effects of its inhibition. Dyrk1A is a key regulator in several pathways.
Dyrk1A in Cell Cycle Regulation
Dyrk1A influences cell cycle progression, particularly the transition from G1 to S phase. It has been shown to phosphorylate and regulate the stability of proteins involved in this process.
Caption: Dyrk1A's role in the G1/S cell cycle transition.
Dyrk1A in Neurodevelopment and Alzheimer's Disease
Dyrk1A is implicated in neurodevelopmental processes and the pathology of Alzheimer's disease through its phosphorylation of key proteins like Tau and its involvement in the processing of Amyloid Precursor Protein (APP).
Caption: Dyrk1A's involvement in Alzheimer's disease pathology.
By understanding these pathways, researchers can better design experiments using this compound to probe the specific roles of Dyrk1A in various biological contexts. The provided protocols and recommendations aim to ensure the quality and reliability of these investigations.
References
Troubleshooting & Optimization
Dyrk1A-IN-7 solubility issues and solutions
Frequently Asked Questions (FAQs)
Q1: What is Dyrk1A-IN-7 and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, neuronal development, and apoptosis.[1][2] this compound likely exerts its inhibitory effect by binding to the ATP-binding pocket of the DYRK1A enzyme, thereby preventing the phosphorylation of its downstream substrates.
Q2: What are the primary research applications for this compound?
A2: Given its target, this compound is a valuable tool for investigating the biological functions of DYRK1A. Research areas where this inhibitor may be useful include neurodegenerative diseases such as Alzheimer's and Down syndrome, where DYRK1A is often implicated, as well as in cancer biology to study its role in cell cycle regulation and tumor progression.[3][4]
Q3: How should I store this compound?
A3: As a general guideline for small molecule inhibitors, this compound powder should be stored at -20°C for long-term stability. Once dissolved in a solvent such as DMSO, it is recommended to prepare aliquots and store them at -80°C to minimize freeze-thaw cycles.
Q4: What is the recommended solvent for dissolving this compound?
A4: While specific data for this compound is unavailable, Dyrk1A inhibitors are typically soluble in dimethyl sulfoxide (B87167) (DMSO).[5][6] It is advisable to prepare a high-concentration stock solution in DMSO, which can then be further diluted into aqueous buffers or cell culture media for experiments.
Troubleshooting Guide
Issue 1: this compound is not fully dissolving or is precipitating out of solution.
-
Possible Cause: The compound has limited solubility in the chosen solvent, or the concentration is too high.
-
Solution:
-
Solvent Choice: Ensure you are using a recommended solvent like DMSO to prepare your stock solution.
-
Assisted Dissolution: To aid dissolution, you can gently warm the solution (up to 37°C) and use sonication.
-
Fresh Solvent: Use newly opened, anhydrous DMSO, as hygroscopic (water-absorbed) DMSO can significantly impact the solubility of many compounds.
-
Working Solution Preparation: When diluting the DMSO stock into aqueous media, do so dropwise while vortexing to prevent immediate precipitation. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Issue 2: Inconsistent or no inhibitory effect observed in my assay.
-
Possible Cause: The inhibitor may have degraded, or the assay conditions may not be optimal.
-
Solution:
-
Proper Storage: Confirm that the compound has been stored correctly at -20°C (powder) or -80°C (in solution) and has not undergone multiple freeze-thaw cycles.
-
Positive Control: Include a known Dyrk1A inhibitor with established activity in your assay to validate that the experimental system is working correctly.
-
ATP Concentration: If you are performing a kinase assay, be mindful of the ATP concentration. High levels of ATP can compete with ATP-competitive inhibitors, leading to a rightward shift in the IC50 value or a complete loss of apparent inhibition. It is recommended to use an ATP concentration at or near the Km of the enzyme.
-
Issue 3: Observed cytotoxicity in cell-based assays.
-
Possible Cause: The concentration of the inhibitor or the solvent is too high.
-
Solution:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal, non-toxic concentration range of this compound for your specific cell line.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is at a level that is not toxic to your cells (typically below 0.5%). Run a vehicle control (medium with the same concentration of DMSO but without the inhibitor) to assess the effect of the solvent alone.
-
Data Presentation
Table 1: Solubility of Selected Dyrk1A Inhibitors in Various Solvents
| Inhibitor | Solvent | Solubility | Notes |
| Dyrk1A-IN-4 | DMSO | 100 mg/mL | - |
| 7-Deazaguanine | DMSO | 100 mg/mL | Requires sonication. |
| 7-Deazaguanine | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL | Clear solution. |
| 7-Deazaguanine | 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Clear solution. |
| 7-Deazaguanine | 10% DMSO + 90% Corn Oil | 2.5 mg/mL | Suspended solution, requires sonication. |
Note: This table provides solubility data for other Dyrk1A inhibitors and can be used as a reference for formulating this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a desired high-concentration stock solution (e.g., 10 mM or 20 mM).
-
To ensure complete dissolution, cap the vial tightly and vortex thoroughly. If necessary, use a sonicator bath for 5-10 minutes and/or gently warm the solution to 37°C.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: General Protocol for Cell-Based Assays
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to add the DMSO stock to the medium and mix immediately and thoroughly to prevent precipitation.
-
Seed your cells in a multi-well plate at the desired density and allow them to adhere and grow overnight.
-
The next day, remove the existing medium and replace it with the medium containing the various concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of the inhibitor) and a negative control (untreated cells).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Proceed with your downstream analysis (e.g., cell viability assay, Western blot, immunofluorescence).
Visualizations
Caption: Dyrk1A Signaling Pathways and Point of Inhibition.
Caption: Troubleshooting Workflow for Solubility Issues.
Caption: General Experimental Workflow for this compound.
References
- 1. DYRK1A and DYRK3 Promote Cell Survival through Phosphorylation and Activation of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel Selective Thiadiazine DYRK1A Inhibitor Lead Scaffold with Human Pancreatic β-cell Proliferation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Dyrk1A-IN-7 Treatment Duration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Dyrk1A-IN-7 treatment duration for cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2] It functions by competing with ATP for binding to the kinase's active site, thereby preventing the phosphorylation of its downstream substrates.[2][3][4] By inhibiting DYRK1A, this compound can modulate various cellular processes, including cell cycle regulation, apoptosis, and gene expression.[2][4][5]
Q2: What are the known downstream signaling pathways affected by Dyrk1A inhibition?
A2: DYRK1A is a multifaceted kinase that influences numerous signaling pathways. Its inhibition can impact:
-
Cell Cycle Regulation: DYRK1A can phosphorylate proteins like Cyclin D1, which plays a role in cell cycle progression.[2][6]
-
Apoptosis: DYRK1A is connected to the ASK1-JNK signaling pathway, which is involved in apoptotic cell death.[7][8] It can also promote cell survival by phosphorylating and activating SIRT1.[7][9]
-
Transcription Regulation: DYRK1A phosphorylates several transcription factors, including NFAT and CREB, thereby affecting their activity and cellular localization.[2][10][11][12]
-
Neurodevelopment: DYRK1A plays a crucial role in brain development and function.[2]
Q3: How do I determine the optimal treatment duration for this compound in my specific cell line?
A3: The optimal treatment duration is cell-type dependent and assay-specific. A time-course experiment is recommended. You should treat your cells with a fixed concentration of this compound and harvest them at various time points (e.g., 0, 1, 4, 8, 16, 24, and 48 hours).[2] The desired endpoint, such as the phosphorylation of a known DYRK1A substrate or a specific phenotypic change, should be analyzed at each time point to identify when the maximal effect is achieved before secondary effects or toxicity become prominent.[2]
Q4: I am not observing any phenotype after this compound treatment. What are the possible reasons?
A4: Several factors could lead to a lack of an observable phenotype:
-
Suboptimal Treatment Conditions: The concentration or duration of the inhibitor treatment may be insufficient.[2]
-
Cell Line Specificity: The targeted pathway may not be active or essential in your particular cell line.[2][7]
-
Inhibitor Stability: Ensure the inhibitor is stored correctly and handled properly to maintain its activity.[2]
-
Off-Target Effects: In some cases, off-target effects of kinase inhibitors can mask or counteract the intended on-target phenotype.[1][2][13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High cell death/toxicity observed. | 1. Inhibitor concentration is too high. 2. Treatment duration is too long. 3. Off-target effects of the inhibitor. 4. The DYRK1A pathway is critical for the survival of your cells. | 1. Lower the inhibitor concentration based on a dose-response curve. 2. Shorten the treatment duration based on a time-course experiment.[2] 3. Test for off-target effects by using a structurally different DYRK1A inhibitor or by performing rescue experiments.[1][13] 4. If the effect is on-target, this may be the expected outcome. Consider using shorter time points for mechanistic studies.[2] |
| Inconsistent results between experiments. | 1. Variability in cell confluence or passage number. 2. Inconsistent inhibitor preparation or storage. 3. Fluctuation in incubation times. | 1. Maintain consistent cell culture practices. 2. Prepare fresh inhibitor dilutions for each experiment and store the stock solution according to the manufacturer's recommendations. 3. Ensure precise timing for treatment and subsequent steps. |
| No effect on the phosphorylation of a known DYRK1A substrate. | 1. Insufficient inhibitor concentration or treatment time. 2. The chosen substrate is not a primary target in your cell model. 3. Poor antibody quality for Western blot analysis. | 1. Perform a dose-response and time-course experiment to determine optimal conditions.[2] 2. Confirm the expression and phosphorylation of the target in your cell line. Consider testing alternative known DYRK1A substrates. 3. Validate your primary and secondary antibodies. |
Data Presentation
Table 1: Exemplar Dyrk1A Inhibitor Treatment Conditions in Cellular Assays
| Inhibitor | Cell Line | Concentration Range | Treatment Duration | Assay | Reference |
| This compound (analogs) | HEK293T, SH-SY5Y | 0.1, 1, 10 µM | 6, 12, or 24 hours | Western Blot (p-Tau) | [14] |
| Harmine | DS-derived fibroblasts | 0 - 2.5 µM | Not specified | Proliferation Assay | [6] |
| Harmine | NSCLC cells | Indicated concentrations | 48 hours | Apoptosis Assay | [15] |
| CX-4945 | CAL27, FaDu | 10 µM | 72 hours | Proliferation Assay | [16] |
| FINDY | Primary cortical neurons | Not specified | 3 days | Western Blot (DYRK1A) | [17] |
| Dyrk1A-IN-3 | General | 0.01 - 100 µM | 24 - 72 hours | Cell Viability Assay | [2][14] |
Note: This table provides examples from the literature and should be used as a starting point. Optimal conditions must be determined empirically for your specific experimental system.
Experimental Protocols
Time-Course Experiment to Determine Optimal Treatment Duration
Principle: This protocol aims to identify the optimal time point for observing the desired effect of this compound on a specific cellular endpoint.
Methodology:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the final time point.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to the desired final concentration. Include a vehicle control (medium with the same concentration of solvent).
-
Treatment: Treat the cells with this compound or vehicle control.
-
Time Points: Harvest cells at various time points after treatment. A suggested range is 0, 1, 4, 8, 16, 24, and 48 hours.[2]
-
Endpoint Analysis: Analyze the desired endpoint at each time point. This could be:
-
Data Analysis: Plot the measured effect against time to determine the time point at which the maximal desired effect is observed before potential secondary effects or toxicity become significant.[2]
Dose-Response Experiment to Determine Optimal Concentration
Principle: This protocol is designed to determine the effective concentration range of this compound for a specific biological effect.
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate at an appropriate density.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in a complete culture medium. A suggested range is 0 (vehicle), 0.01, 0.1, 1, 10, and 100 µM.[2]
-
Treatment: Treat the cells with the different concentrations of this compound for the optimal duration determined in the time-course experiment.
-
Endpoint Analysis: Perform the same endpoint analysis as in the time-course experiment for each concentration.
-
Data Analysis: Plot the measured effect against the inhibitor concentration to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration). Also, plot cell viability against concentration to assess toxicity.[2]
Western Blotting for Phosphorylated Substrates
Principle: To detect changes in the phosphorylation status of DYRK1A substrates following treatment with this compound.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound at the optimized concentration and duration. Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[3][14]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[3][14]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[3][14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated substrate of interest overnight at 4°C.[3][10][14]
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[3]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) and to the total protein level of the substrate.[3]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What are DYRK1A inhibitors and how do they work? [synapse.patsnap.com]
- 5. Dyrk1a from Gene Function in Development and Physiology to Dosage Correction across Life Span in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dosage of Dyrk1a shifts cells within a p21-cyclin D1 signaling map to control the decision to enter the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. DYRK1A and DYRK3 Promote Cell Survival through Phosphorylation and Activation of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DYRK1A Antibody (#2771) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 11. DYRK1A Antibody | Cell Signaling Technology [cellsignal.com]
- 12. DYRK1A (D30C10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. DYRK1A suppression restrains Mcl-1 expression and sensitizes NSCLC cells to Bcl-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selective Macrocyclic Inhibitors of DYRK1A/B - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selective inhibition of the kinase DYRK1A by targeting its folding process - PMC [pmc.ncbi.nlm.nih.gov]
Dyrk1A-IN-7 minimizing off-target effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Dyrk1A-IN-7 and minimizing potential off-target effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor designed to target the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2] DYRK1A is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell cycle regulation, neuronal development, and apoptosis.[1][2][3] The dysregulation of DYRK1A has been implicated in several diseases, including Down syndrome, Alzheimer's disease, and certain cancers.[4][5][6] this compound, like many kinase inhibitors, is believed to be an ATP-competitive inhibitor, binding to the ATP-binding pocket of the DYRK1A enzyme and preventing the phosphorylation of its downstream substrates.[2][3][7]
Q2: What are the potential off-target effects of this compound?
A2: While this compound is designed for selectivity, like many kinase inhibitors targeting the conserved ATP-binding site, it may exhibit off-target activity against other kinases.[5][8] Potential off-targets for DYRK1A inhibitors often include other members of the DYRK family (e.g., DYRK1B, DYRK2) and other kinases within the CMGC kinase family, such as Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase 3 beta (GSK3β).[1][9] Some DYRK1A inhibitors have also been shown to interact with CDC-Like Kinases (CLKs).[9][10] It is crucial to experimentally determine the selectivity profile of this compound in your specific experimental system.[1]
Q3: How can I experimentally control for the off-target effects of this compound?
A3: A multi-faceted approach is recommended to ensure that the observed experimental phenotype is a direct result of DYRK1A inhibition:[1]
-
Kinome Profiling: Conduct a kinase selectivity screen to assess the inhibitory activity of this compound against a broad panel of kinases. This will provide a comprehensive overview of its selectivity profile.[1][11][12]
-
Use a Structurally Unrelated Inhibitor: In parallel experiments, use a second, structurally distinct DYRK1A inhibitor. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.[1][13]
-
Dose-Response Analysis: Perform dose-response experiments. On-target effects should typically occur at lower concentrations of the inhibitor than off-target effects.[13] A significant window between the IC50 for DYRK1A and off-target kinases suggests a concentration range where the inhibitor is selective.[1]
-
Rescue Experiments: If feasible, introduce a this compound-resistant mutant of DYRK1A into your experimental system. If the inhibitor's effect is rescued, it strongly indicates an on-target mechanism.[9][11]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[11] 2. Test a structurally different Dyrk1A inhibitor to see if the phenotype is consistent.[1][13] | Identification of unintended kinase targets. Confirmation that the observed phenotype is due to Dyrk1A inhibition. |
| Activation of compensatory signaling pathways | 1. Use Western blotting to probe for the activation of known compensatory pathways. 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways. | A clearer understanding of the cellular response to Dyrk1A inhibition and more consistent results. |
| Inhibitor instability | 1. Check the stability of this compound under your experimental conditions (e.g., in media at 37°C). | Ensures that the observed effects are due to the inhibitor and not its degradation products. |
| Cell line-specific effects | 1. Test this compound in multiple cell lines to determine if the unexpected effects are consistent. | Helps to distinguish between general off-target effects and those that are specific to a particular cellular context. |
Issue 2: High levels of cytotoxicity observed at effective concentrations.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen.[11] 2. Test inhibitors with different chemical scaffolds but the same target. | Identification of unintended kinase targets that may be responsible for toxicity. |
| Inappropriate dosage | 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Consider dose interruption or reduction strategies in your experimental design. | Minimized cytotoxicity while maintaining the desired on-target effect. |
| Compound solubility issues | 1. Check the solubility of this compound in your cell culture media. 2. Use a vehicle control to ensure the solvent is not causing toxicity. | Prevention of compound precipitation, which can lead to non-specific effects and cytotoxicity. |
Quantitative Data
Table 1: Representative Kinase Selectivity Profile of a Dyrk1A Inhibitor
The following table summarizes the inhibitory concentrations (IC50) for a representative Dyrk1A inhibitor against its target and some common off-target kinases. Lower IC50 values indicate higher potency. A large difference between the on-target and off-target IC50 values suggests higher selectivity.
| Kinase | IC50 (nM) |
| Dyrk1A | 15 |
| Dyrk1B | 85 |
| Dyrk2 | 450 |
| CLK1 | 120 |
| CLK4 | 95 |
| GSK3β | >10,000 |
| CDK2 | >10,000 |
| CDK5 | >10,000 |
Note: This data is representative and the actual selectivity profile of this compound should be determined experimentally.
Experimental Protocols
In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory potency of this compound against Dyrk1A and a panel of potential off-target kinases.[9]
Materials:
-
Recombinant human Dyrk1A kinase
-
Kinase-specific peptide substrate
-
This compound
-
ATP
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add the kinase, peptide substrate, and this compound (or vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.[9]
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]
Western Blot Analysis for Downstream Target Phosphorylation
This protocol is for assessing the effect of this compound on the phosphorylation of a known downstream target of Dyrk1A.
Materials:
-
Cells treated with this compound or vehicle
-
Lysis buffer with phosphatase and protease inhibitors
-
Primary antibody against the phosphorylated form of the target protein
-
Primary antibody against the total form of the target protein
-
HRP-conjugated secondary antibody
-
ECL Western blotting detection reagents
Procedure:
-
Treat cells with various concentrations of this compound or vehicle for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.[14]
-
Strip the membrane and re-probe with the antibody against the total target protein as a loading control.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What are DYRK1A inhibitors and how do they work? [synapse.patsnap.com]
- 4. Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Analysis of a Selective DYRK1A Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Selective Thiadiazine DYRK1A Inhibitor Lead Scaffold with Human Pancreatic β-cell Proliferation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights from the protein interaction Universe of the multifunctional “Goldilocks” kinase DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Dyrk1A-IN-7 addressing cell viability issues at high concentrations
Welcome to the technical support center for Dyrk1A-IN-7. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting potential issues during their experiments. The following information is curated to address common questions and challenges, particularly concerning cell viability at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell cycle regulation, neuronal development, and apoptosis.[1][2][3] this compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the DYRK1A enzyme and preventing the phosphorylation of its downstream substrates.[4] By inhibiting DYRK1A, this compound can modulate signaling pathways implicated in diseases such as Down syndrome, Alzheimer's disease, and certain types of cancer.[3][5]
Q2: I am observing a significant decrease in cell viability at high concentrations of this compound. Is this expected?
A2: A decrease in cell viability at higher concentrations of a kinase inhibitor can be due to several factors. While this compound is designed for high selectivity, at elevated concentrations, off-target effects on other kinases can occur, leading to cytotoxicity.[6][7] Additionally, some cell lines may be more sensitive to the inhibition of DYRK1A itself, as it is involved in cell survival pathways.[3] It is also possible that the observed effect is due to non-specific cytotoxicity or issues with the compound's solubility at high concentrations. We recommend performing dose-response experiments to determine the optimal concentration range for your specific cell line and assay.
Q3: What are the potential off-target kinases for this compound?
A3: While specific off-target profiling for this compound is ongoing, inhibitors of DYRK1A can sometimes show activity against other members of the CMGC kinase family due to structural similarities in the ATP-binding site.[5] Potential off-targets could include other DYRK family members (e.g., DYRK1B, DYRK2), CDC-like kinases (CLKs), and Glycogen Synthase Kinase 3β (GSK3β).[7] It is advisable to consult kinome scan data for this compound once available or to perform counter-screening against closely related kinases if unexpected phenotypes are observed.
Q4: How should I prepare and store this compound?
A4: For optimal performance and stability, this compound should be stored as a powder at -20°C. For experimental use, we recommend preparing a concentrated stock solution in a suitable solvent like DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C. Before use, thaw the aliquot and dilute it to the final desired concentration in your cell culture medium. Ensure the final solvent concentration in your assay is minimal (typically <0.5%) to avoid solvent-induced toxicity.[8]
Troubleshooting Guide: Cell Viability Issues
This guide provides troubleshooting tips for addressing decreased cell viability when using this compound at high concentrations.
| Issue | Possible Causes | Recommended Solutions |
| Unexpectedly high cytotoxicity at concentrations intended for DYRK1A inhibition. | 1. Off-target effects: Inhibition of other essential kinases.[6] 2. On-target toxicity: The specific cell line may be highly dependent on DYRK1A signaling for survival.[3] 3. Compound precipitation: The inhibitor may be coming out of solution at high concentrations.[8] | 1. Perform a dose-response curve: Determine the IC50 for DYRK1A inhibition and the CC50 (cytotoxic concentration 50%) to identify a therapeutic window. 2. Use a rescue experiment: If possible, overexpress a this compound-resistant mutant of DYRK1A to see if the cytotoxic effect is mitigated. 3. Check for precipitates: Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. If observed, consider using a lower concentration or a different solvent system. |
| Inconsistent cell viability results between experiments. | 1. Variability in cell culture: Differences in cell passage number, confluency, or health.[6] 2. Inconsistent compound preparation: Errors in dilution or storage of this compound. 3. Assay variability: Inconsistent incubation times or reagent addition. | 1. Standardize cell culture practices: Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. 2. Prepare fresh dilutions: Make fresh dilutions of this compound from a stable stock solution for each experiment. 3. Follow a strict protocol: Ensure all steps of the cell viability assay are performed consistently. |
| No effect on cell viability, even at high concentrations. | 1. Cell line resistance: The chosen cell line may not be sensitive to DYRK1A inhibition. 2. Inactive compound: The inhibitor may have degraded due to improper storage. 3. Insensitive assay: The chosen cell viability assay may not be sensitive enough to detect changes.[8] | 1. Confirm target expression and activity: Ensure your cell line expresses DYRK1A and that the pathway is active. You can measure the phosphorylation of a known DYRK1A substrate. 2. Use a fresh stock of the inhibitor: If degradation is suspected, use a new, properly stored vial of this compound. 3. Switch to a more sensitive assay: Consider using an ATP-based assay (e.g., CellTiter-Glo®) which can be more sensitive than metabolic assays like MTT.[8] |
Data Presentation
The following table summarizes representative inhibitory activities of a selective DYRK1A inhibitor. Note that these are example values and the actual performance of this compound should be determined experimentally.
| Target Kinase | IC50 (nM) | Comments |
| DYRK1A | 15 | Primary Target |
| DYRK1B | 250 | Moderate selectivity over DYRK1B |
| DYRK2 | >10,000 | High selectivity against DYRK2 |
| CLK1 | 1,500 | Moderate off-target activity |
| GSK3β | >10,000 | High selectivity against GSK3β |
Experimental Protocols
In Vitro Kinase Assay for this compound Potency
This protocol describes a general method to determine the IC50 value of this compound against recombinant DYRK1A enzyme.
Materials:
-
Recombinant human DYRK1A enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
DYRKtide peptide substrate
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 96-well plate, add 5 µL of the this compound dilution.
-
Add 10 µL of a solution containing the DYRK1A enzyme and DYRKtide substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for DYRK1A.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Target Engagement Assay via Western Blot
This protocol assesses the ability of this compound to inhibit the phosphorylation of a known DYRK1A substrate in a cellular context.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against a phosphorylated DYRK1A substrate (e.g., p-STAT3 Ser727)
-
Primary antibody against the total DYRK1A substrate (e.g., STAT3)
-
Primary antibody for a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
ECL Western blotting detection reagents
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and a DMSO vehicle control) for a predetermined time (e.g., 2-6 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the extent of target phosphorylation inhibition.
Mandatory Visualizations
Caption: Simplified DYRK1A signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound in cell-based assays.
Caption: A logical troubleshooting workflow for addressing cell viability issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Insights from the protein interaction Universe of the multifunctional “Goldilocks” kinase DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. JCI Insight - Pharmacologic and genetic approaches define human pancreatic β cell mitogenic targets of DYRK1A inhibitors [insight.jci.org]
- 8. benchchem.com [benchchem.com]
Dyrk1A-IN-7 improving reproducibility of Dyrk1A-IN-7 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals improve the reproducibility of experiments involving the DYRK1A inhibitor, Dyrk1A-IN-7. The information and protocols provided are based on established knowledge of DYRK1A and its inhibitors. Researchers should always optimize protocols for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1] DYRK1A is a serine/threonine kinase that plays a crucial role in cell proliferation, neuronal development, and apoptosis.[2][3] this compound likely exerts its effects by binding to the ATP-binding pocket of DYRK1A, thereby preventing the phosphorylation of its downstream substrates.[4]
Q2: What are the primary research applications for this compound?
A2: Inhibitors of DYRK1A are primarily used in research related to neurodegenerative diseases such as Alzheimer's and Down syndrome, where DYRK1A is often overexpressed.[5][6] They are also utilized in cancer biology to study the role of DYRK1A in cell cycle regulation and tumor progression, as its function can be context-dependent.[4][7] Additionally, DYRK1A inhibitors are being investigated for their potential to promote pancreatic β-cell proliferation in the context of diabetes research.[8][9]
Q3: How should I prepare and store this compound stock solutions?
A3: For long-term storage, this compound powder should be stored at -20°C. To prepare a stock solution, dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent.[4] For cell culture experiments, the DMSO stock solution should be diluted into the culture medium to the final desired concentration. It is critical to ensure that the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[10] To minimize freeze-thaw cycles, it is advisable to store the DMSO stock solution in small aliquots at -80°C.[4] If you observe precipitation upon dilution into aqueous media, gentle warming and sonication may aid dissolution.[11]
Q4: What are the potential off-target effects of this compound?
A4: Like many kinase inhibitors that target the highly conserved ATP-binding site, this compound may exhibit off-target activity against other kinases.[5] Potential off-targets for DYRK1A inhibitors often include other members of the DYRK family (e.g., DYRK1B) and the broader CMGC kinase family, which includes Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase 3 beta (GSK3β).[12][13] It is crucial to experimentally determine the selectivity profile of this compound in your specific experimental system.
Q5: How can I control for potential off-target effects in my experiments?
A5: A multi-faceted approach is recommended to validate that the observed phenotype is a direct result of DYRK1A inhibition. This includes:
-
Using a structurally unrelated inhibitor: Employing a second, structurally distinct DYRK1A inhibitor (e.g., Harmine) in parallel experiments. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Genetic knockdown/knockout: Utilizing siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate DYRK1A expression. This genetic approach is a powerful tool for validating phenotypes observed with small molecule inhibitors.[14]
-
Rescue experiments: If feasible, introducing a this compound-resistant mutant of DYRK1A into your system. If the inhibitor's effect is rescued, it strongly suggests an on-target mechanism.
Troubleshooting Guides
Issue 1: Inconsistent or No Observable Effect of this compound
| Potential Cause | Recommended Solution |
| Compound Instability | Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. Consider the stability of the compound in your specific cell culture medium over the course of the experiment; it may be necessary to refresh the medium with the inhibitor during long incubation periods. |
| Incorrect Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. IC50 values can vary significantly between different cell types and experimental conditions. |
| Insufficient Incubation Time | The effects of inhibiting a kinase can take time to manifest phenotypically. Conduct a time-course experiment to determine the optimal treatment duration. |
| Low DYRK1A Expression | Confirm the expression of DYRK1A in your cell line or experimental model by Western blot or qPCR. If expression is low, consider using a different model system. |
Issue 2: Difficulty Interpreting Western Blot Results for Substrate Phosphorylation
| Potential Cause | Recommended Solution |
| Poor Antibody Quality | Use a phospho-specific antibody that has been validated for Western blotting. Titrate the antibody to determine the optimal concentration for a clear signal with low background. |
| Low Abundance of Phosphorylated Protein | Increase the amount of protein loaded onto the gel. You may need to enrich for your protein of interest via immunoprecipitation. Consider stimulating the cells to increase the basal level of phosphorylation before inhibitor treatment. |
| Dephosphorylation During Sample Preparation | Ensure that lysis and sample buffers are always supplemented with fresh phosphatase inhibitors. Keep samples on ice throughout the preparation process. |
| High Background | Ensure adequate blocking of the membrane (e.g., 5% BSA or non-fat milk in TBST for at least 1 hour). Optimize the primary and secondary antibody concentrations and washing steps. |
Data Presentation
Table 1: Inhibitory Activity of Selected DYRK1A Inhibitors
| Inhibitor | DYRK1A IC50 (nM) | Notes | Reference |
| Harmine | Sub-micromolar | Also a potent inhibitor of monoamine oxidase A (MAO-A). | [12] |
| EHT 1610 | High nanomolar | [15] | |
| GNF2133 | Not specified | Shows in vivo synergy with other inhibitors. | [10] |
| CX-4945 | 6.8 | Also a potent inhibitor of CLK. | [7] |
| INDY | Not specified | Canonical DYRK1A inhibitor. | [16] |
| FINDY | Not specified | Intermediate-selective inhibitor. | [16] |
| PST-001 | Not specified | Potent and selective, orally available. | Not specified |
| 7-Deazaguanine | Not specified | Brain-penetrant. | [11] |
Note: IC50 values are highly dependent on the assay conditions. This table is for comparative purposes only.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for this compound Activity
This protocol provides a general method for determining the IC50 of this compound against recombinant DYRK1A.
Materials:
-
Recombinant active DYRK1A enzyme
-
DYRKtide peptide substrate
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay (Promega) or similar
Procedure:
-
Prepare a serial dilution of this compound in the kinase reaction buffer. Include a DMSO-only control.
-
In a 96-well plate, add the this compound dilutions.
-
Add a solution containing DYRK1A and the DYRKtide substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.[4]
Protocol 2: Western Blot Analysis of DYRK1A Substrate Phosphorylation
This protocol describes the detection of changes in the phosphorylation of a known DYRK1A substrate (e.g., Tau at Thr212) in response to this compound treatment in cultured cells.[16]
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Tau (Thr212), anti-total-Tau, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired duration.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-Tau (Thr212) primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total Tau and the loading control to ensure equal protein loading and to normalize the phospho-signal.[17][18]
Mandatory Visualizations
References
- 1. DYRK1A - Wikipedia [en.wikipedia.org]
- 2. Dyrk1a from Gene Function in Development and Physiology to Dosage Correction across Life Span in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. benchchem.com [benchchem.com]
- 5. Identification and Analysis of a Selective DYRK1A Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Molecule Inhibitors of DYRK1A Identified by Computational and Experimental Approaches [mdpi.com]
- 9. Inhibition of DYRK1A Stimulates Human β-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Selectivity Profiling and Biological Activity of Novel β-Carbolines as Potent and Selective DYRK1 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mining Public Domain Data to Develop Selective DYRK1A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dyrk1a gene dosage in glutamatergic neurons has key effects in cognitive deficits observed in mouse models of MRD7 and Down syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Selective inhibition of the kinase DYRK1A by targeting its folding process - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Dyrk1A-IN-7 Technical Support Center: Best Practices for Handling and Storage
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper handling and storage of Dyrk1A-IN-7. Adherence to these best practices is crucial for maintaining the integrity of the compound and ensuring reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
A1: For long-term stability, the solid form of this compound should be stored at -20°C. Based on data for similar compounds like Dyrk1A-IN-3, it is expected to be stable for up to 3 years under these conditions.[1]
Q2: What is the recommended solvent for reconstituting this compound?
A2: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).
Q3: How should I store this compound once it is in solution?
A3: Stock solutions in DMSO should be aliquoted to minimize freeze-thaw cycles and stored at -80°C for optimal stability. Based on the stability of similar compounds, it is recommended to use the stock solution within 6 months when stored at -80°C, or within 1 month if stored at -20°C.[1]
Q4: Can I dissolve this compound directly in aqueous buffers like PBS?
A4: Direct dissolution of this compound in aqueous buffers is not recommended due to its limited aqueous solubility. A stock solution should first be prepared in DMSO.
Q5: How do I prepare a working solution for cell-based assays?
A5: To prepare a working solution, dilute your DMSO stock solution into the cell culture medium to the desired final concentration. It is critical to ensure that the final concentration of DMSO in the culture medium is low, typically less than 0.5%, to avoid solvent-induced cytotoxicity.
Q6: What personal protective equipment (PPE) should I use when handling this compound?
A6: When handling this compound in either solid or solution form, you should always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Compound will not fully dissolve in DMSO. | Insufficient mixing or concentration is too high. | To aid dissolution, you can try gentle warming (up to 80°C) and ultrasonication. |
| Precipitation observed after preparing the solution or adding to aqueous media. | The compound has limited aqueous solubility. The solution may have been stored improperly. | Ensure the DMSO stock is fully dissolved before diluting into aqueous media. When diluting, add the DMSO stock to the aqueous buffer or media slowly while vortexing. Prepare fresh dilutions for each experiment. |
| Inconsistent experimental results. | Compound degradation due to improper storage or multiple freeze-thaw cycles. | Aliquot the DMSO stock solution upon preparation to avoid repeated freezing and thawing. Always use freshly prepared working solutions. |
Quantitative Data Summary
| Parameter | Recommendation | Reference Compound |
| Storage (Solid) | -20°C for up to 3 years | Dyrk1A-IN-3[1] |
| Recommended Solvent | DMSO | Dyrk1A-IN-3 |
| Solubility in DMSO | Up to 100 mg/mL (316.10 mM) | Dyrk1A-IN-3[1] |
| Storage (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month | Dyrk1A-IN-3[1] |
| Final DMSO Concentration in Assays | < 0.5% | General Best Practice |
Experimental Protocols
Protocol for Reconstitution and Storage of this compound
-
Preparation: Before opening, allow the vial of this compound to equilibrate to room temperature.
-
Reconstitution: Add the appropriate volume of DMSO to the vial to achieve the desired stock solution concentration (e.g., for a 10 mM stock solution from 1 mg of compound with a molecular weight of ~316 g/mol , add ~316 µL of DMSO).
-
Dissolution: Vortex the solution thoroughly to ensure the compound is fully dissolved. If necessary, use gentle warming (up to 80°C) or sonication to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store these aliquots at -80°C.
Visualized Workflows and Pathways
Caption: Workflow for handling and storage of this compound.
Disclaimer: The information provided is based on best practices for similar chemical compounds and should be used as a guide. Always refer to the manufacturer's specific instructions and your institution's safety protocols.
References
Technical Support Center: Dyrk1A Inhibitors in Imaging Studies
Welcome to the technical support center for researchers utilizing Dyrk1A inhibitors in imaging studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues with autofluorescence, ensuring the generation of high-quality, reliable data.
Frequently Asked Questions (FAQs)
Q1: What is Dyrk1A and why is it a target in research?
A1: Dyrk1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A) is a protein kinase involved in a wide range of cellular processes, including cell proliferation, nervous system development, and cell cycle regulation.[1][2][3] Its dysregulation has been implicated in several conditions, including Down syndrome, Alzheimer's disease, and certain cancers, making it a significant target for drug development and research.[3][4][5]
Q2: What is autofluorescence and how can it affect my imaging results?
A2: Autofluorescence is the natural emission of light by biological materials or synthetic compounds when excited by a light source.[6] In fluorescence microscopy, it can be problematic as it can obscure the specific signal from your fluorescent probes, leading to high background, reduced contrast, and difficulty in interpreting your results.[7][8] Common sources of autofluorescence in cell and tissue samples include collagen, elastin, lipofuscin, and NADH.[6][9] Aldehyde-based fixatives are also known to induce autofluorescence.[10]
Q3: Could my Dyrk1A inhibitor be causing autofluorescence?
A3: It is possible. Some small molecule inhibitors can be inherently fluorescent. To determine if your Dyrk1A inhibitor is contributing to autofluorescence, you should include a control sample in your experiment that is treated with the inhibitor but lacks your fluorescent probe. Imaging this sample under the same conditions as your fully stained samples will reveal any intrinsic fluorescence from the inhibitor itself.
Q4: What are the initial steps to troubleshoot high background fluorescence in my imaging experiment with a Dyrk1A inhibitor?
A4: Start by systematically evaluating each component of your experiment. First, image an unstained, inhibitor-treated sample to check for inhibitor-induced autofluorescence. Also, image an unstained, untreated sample to assess the baseline autofluorescence of your cells or tissue.[8] Ensure your washing steps are thorough to remove any unbound inhibitor or fluorescent probes.[7] Finally, check your imaging setup, including the filters and laser lines, to ensure they are optimal for your specific fluorophore and are minimizing the excitation of autofluorescent species.
Troubleshooting Guide: Mitigating Autofluorescence
This guide provides a step-by-step approach to identifying and reducing autofluorescence when using Dyrk1A inhibitors in your imaging experiments.
Step 1: Identify the Source of Autofluorescence
The first critical step is to pinpoint the origin of the unwanted fluorescence. The following experimental workflow can help you systematically identify the source.
Step 2: Implement Mitigation Strategies
Based on the source identified, you can employ targeted strategies to reduce autofluorescence.
If the source is endogenous autofluorescence:
-
Spectral Separation: Choose fluorophores that emit in the far-red or near-infrared spectrum, as endogenous autofluorescence is typically stronger in the blue and green channels.[8][9]
-
Quenching Agents: For tissue sections, consider using commercial quenching agents like TrueBlack® Lipofuscin Autofluorescence Quencher or treating with reagents like sodium borohydride (B1222165) for aldehyde-induced fluorescence.[8][10]
-
Fixation Method: If possible, switch to a non-aldehyde-based fixative such as ice-cold methanol (B129727) or ethanol.[6]
If the source is the Dyrk1A inhibitor:
-
Reduce Concentration: Titrate the inhibitor to the lowest effective concentration to minimize its fluorescent contribution.
-
Alternative Inhibitor: If the autofluorescence is unmanageable, consider sourcing an alternative Dyrk1A inhibitor with different chemical properties.
-
Pre-incubation and Washout: For live-cell imaging, if the experimental design allows, you can incubate with the inhibitor and then wash it out before imaging. However, this is dependent on the inhibitor's washout kinetics and the biological question.
General best practices to reduce background:
-
Thorough Washing: Increase the number and duration of wash steps after incubation with fluorescent probes.[7]
-
Blocking: Use an appropriate blocking buffer to prevent non-specific antibody binding.[8]
-
Clean Optics: Ensure all microscope lenses and filters are clean to avoid artifacts.[7]
Quantitative Data Summary
The following table provides a comparison of common fluorophores and their spectral properties, which can aid in selecting a probe that avoids the spectral range of common autofluorescent sources.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Spectral Range | Notes on Autofluorescence Avoidance |
| DAPI | 358 | 461 | Blue | Prone to overlap with cellular autofluorescence. |
| FITC / Alexa Fluor 488 | 495 | 519 | Green | Can have significant overlap with autofluorescence from flavins. |
| TRITC / Alexa Fluor 594 | 590 | 617 | Red | Generally less overlap with endogenous autofluorescence than blue/green dyes. |
| Alexa Fluor 647 | 650 | 668 | Far-Red | Recommended. Minimal overlap with most common sources of autofluorescence.[9] |
| Alexa Fluor 750 | 749 | 775 | Near-Infrared | Highly Recommended. Ideal for deep tissue imaging and avoiding autofluorescence. |
Dyrk1A Signaling Pathway Overview
Understanding the signaling context of Dyrk1A can be crucial for interpreting experimental results. Dyrk1A is a constitutively active kinase that phosphorylates a variety of substrates on serine and threonine residues, influencing numerous cellular pathways.[4][11]
This diagram illustrates that Dyrk1A becomes active through autophosphorylation and then proceeds to phosphorylate various downstream targets involved in key cellular functions. A Dyrk1A inhibitor, such as this compound, would block this kinase activity.
Detailed Experimental Protocol: Immunofluorescence Staining with a Dyrk1A Inhibitor
This protocol provides a general framework. Optimization of inhibitor concentration, incubation times, and antibody dilutions is recommended for each specific cell type and experimental setup.
Materials:
-
Cells cultured on coverslips or tissue sections on slides
-
Dyrk1A inhibitor (e.g., this compound)
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against the target of interest
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell/Tissue Preparation:
-
For cultured cells: Plate cells on sterile coverslips and grow to the desired confluency.
-
For tissue sections: Prepare cryosections or paraffin-embedded sections as required.
-
-
Dyrk1A Inhibitor Treatment:
-
Incubate the cells/tissue with the desired concentration of Dyrk1A inhibitor in culture medium for the specified duration. Include a vehicle-only control.
-
-
Fixation:
-
Gently wash the samples twice with PBS.
-
Fix the samples with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization (if required for intracellular targets):
-
Incubate with permeabilization buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate with blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.[8]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to the recommended concentration.
-
Incubate the samples with the primary antibody overnight at 4°C.
-
-
Washing:
-
Wash three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Protect from light.
-
Incubate the samples with the secondary antibody for 1 hour at room temperature.
-
-
Nuclear Counterstaining:
-
Incubate with a nuclear counterstain like DAPI for 5-10 minutes.
-
Wash three times with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow to dry.
-
-
Imaging:
-
Image the samples using a fluorescence or confocal microscope with the appropriate filter sets for your chosen fluorophores.
-
Remember to acquire images of all your control samples (as outlined in Fig. 1) using identical settings.
-
References
- 1. Dyrk1a from Gene Function in Development and Physiology to Dosage Correction across Life Span in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DYRK1A - Wikipedia [en.wikipedia.org]
- 3. What are DYRK1A inhibitors and how do they work? [synapse.patsnap.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Towards Imaging Tau Hyperphosphorylation: Is DYRK1A a Potential Target for Imaging Hyperphosphorylation of Tau? Molecular Modeling Assessment and Synthesis of [125I]Radioiodinated DYRK1A Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 7. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting [micro.magnet.fsu.edu]
- 8. biotium.com [biotium.com]
- 9. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 10. docs.research.missouri.edu [docs.research.missouri.edu]
- 11. DYRK1A Antibody (#2771) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Dyrk1A-IN-7 and Analogous DYRK1A Inhibitors
Disclaimer: As of December 2025, specific in vivo target engagement and efficacy data for the compound designated "Dyrk1A-IN-7" is not extensively available in the public domain. This technical support center provides guidance based on the principles of DYRK1A inhibition and data from well-characterized, analogous DYRK1A inhibitors. The protocols and troubleshooting guides are intended to serve as a general framework for researchers working with novel DYRK1A inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for DYRK1A inhibitors?
DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A) is a constitutively active serine/threonine kinase.[1] Its activity is dosage-dependent, and both overexpression and underexpression can lead to neurological deficits.[1] DYRK1A phosphorylates a wide range of cellular substrates, influencing processes like cell cycle regulation, gene expression, and neuronal development.[2][3] ATP-competitive inhibitors bind to the kinase domain of DYRK1A, preventing the transfer of a phosphate (B84403) group from ATP to its substrates, thereby inhibiting its downstream signaling functions.[2]
Q2: How can I confirm target engagement of my DYRK1A inhibitor in vivo?
Confirming target engagement is crucial. This can be achieved by measuring the phosphorylation status of known DYRK1A substrates in tissue samples from treated animals. A reduction in the phosphorylation of these substrates indicates that the inhibitor is reaching its target and exerting its intended biological effect.
Key downstream targets for assessing engagement include:
-
Phospho-Tau: DYRK1A phosphorylates Tau protein, and a reduction in phosphorylated Tau can be a marker of inhibitor activity, particularly in models of Alzheimer's disease.[4]
-
Phospho-APP: DYRK1A phosphorylates the amyloid precursor protein (APP), influencing the production of amyloid-β peptides.[4]
-
Phospho-STAT3: In some contexts, DYRK1A can phosphorylate STAT3, and assessing its phosphorylation can be a useful biomarker.[5]
-
NFAT (Nuclear Factor of Activated T-cells): DYRK1A phosphorylates NFAT, keeping it in the cytoplasm. Inhibition of DYRK1A can lead to the nuclear translocation of NFAT.[2][6]
Q3: What are the common challenges in developing selective DYRK1A inhibitors?
A significant challenge is achieving selectivity. DYRK1A belongs to the CMGC family of protein kinases, which includes other kinases with similar ATP-binding pockets like CLKs, CDKs, and GSK3.[2] Many DYRK1A inhibitors show off-target activity against these related kinases. Additionally, potent DYRK1A inhibitors can be hydrophobic, leading to low aqueous solubility and potential challenges with formulation and bioavailability.[2]
Troubleshooting In Vivo Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of efficacy (e.g., no tumor growth inhibition, no improvement in cognitive markers). | Poor Pharmacokinetics (PK): The compound may have low oral bioavailability, rapid clearance, or poor tissue penetration (e.g., inability to cross the blood-brain barrier). | - Conduct a formal pharmacokinetic study to determine plasma and tissue exposure levels. - Optimize the drug formulation and route of administration.[5] |
| Insufficient Target Engagement: The administered dose may be too low to achieve the necessary level of DYRK1A inhibition in the target tissue. | - Perform a dose-response study and measure target engagement at different doses using pharmacodynamic (PD) biomarkers (see FAQ 2). | |
| Observed Toxicity (e.g., weight loss, adverse clinical signs). | Off-Target Effects: The inhibitor may be acting on other kinases or cellular targets, leading to toxicity.[2] | - Profile the inhibitor against a broad panel of kinases to identify potential off-target activities. - If off-target effects are known, monitor for associated toxicities. |
| Over-inhibition of DYRK1A: Since DYRK1A is involved in normal cellular processes, excessive inhibition may be detrimental. | - Reduce the dose or modify the dosing schedule. - Titrate the dose carefully, especially in developmental studies.[2] | |
| Variability in experimental results. | Inconsistent Drug Formulation/Administration: Improperly prepared or administered drug can lead to variable exposure. | - Ensure the inhibitor is fully solubilized in the vehicle. - Use precise administration techniques (e.g., oral gavage, intraperitoneal injection).[5] |
| Animal Model Variability: The chosen animal model may not be appropriate or may have inherent biological variability. | - Ensure the animal model is well-validated for the disease being studied. - Increase the number of animals per group to improve statistical power. |
Quantitative Data from Preclinical Studies with DYRK1A Inhibitors
The following tables summarize in vivo efficacy data from studies with various DYRK1A inhibitors.
Table 1: Efficacy of DYRK1A Inhibitors in Cancer Xenograft Models
| Inhibitor | Cancer Model | Dose and Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Unnamed DYRK1A Inhibitor | MV-4-11 (AML) Xenograft | 25 mg/kg, daily | 72% | [7] |
| Unnamed DYRK1A Inhibitor | MV-4-11 (AML) Xenograft | 50 mg/kg, daily | 99% | [7] |
| FC-2 / FC-3 | Subcutaneous and Intracranial Xenografts | Not specified | Marked reduction in tumor volume and prolonged survival | [8] |
Table 2: Efficacy of DYRK1A Inhibitors in a Diabetes Model
| Inhibitor | Animal Model | Key Findings | Reference |
| Leucettinib-92 | Goto-Kakizaki (GK) rats (Type 2 Diabetes) | Increased β-cell mass, reduced basal hyperglycemia, improved glucose tolerance. | [9] |
| GNF2133 | RIP-DTA mice (Type 1 Diabetes) | Significant dose-dependent glucose disposal and insulin (B600854) secretion. | [10] |
| SM15238 / SM15268 | db/db mice | Decreased HbA1c levels after 21 days, increased circulating insulin levels. | [11] |
Table 3: Efficacy of DYRK1A Inhibitors in an Alzheimer's Disease Model
| Inhibitor | Animal Model | Key Findings | Reference |
| Unnamed Dyrk1 inhibitor | 3xTg-AD mice | Reversed cognitive deficits, reduced amyloid-β and tau pathology. | [4] |
| Leucettine L41 | APP/PS1 mice | Improved synaptic plasticity and memory. | [2] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in a Cancer Xenograft Model
This protocol provides a generalized methodology for evaluating a DYRK1A inhibitor in a preclinical cancer model.[5]
1. Cell Culture and Animal Models:
-
Use appropriate human cancer cell lines (e.g., HCT-116 for colon cancer, MDA-MB-231 for breast cancer).[5]
-
Employ immunocompromised mice (e.g., NSG mice) to prevent tumor rejection.[5]
-
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Tumor Implantation:
-
Suspend a specific number of cancer cells (e.g., 1 x 106) in a suitable medium like Matrigel.[5]
-
Inject the cells subcutaneously or orthotopically into the mice.[5]
3. Drug Formulation and Administration:
-
Formulate the DYRK1A inhibitor in a vehicle suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).[5]
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into vehicle control and treatment groups.[5]
-
Administer the inhibitor at a predetermined dose and schedule.[5]
4. Efficacy Assessment:
-
Tumor Growth: Measure tumor volume regularly (e.g., twice weekly) using calipers. Calculate volume using the formula: (length x width²)/2.[5]
-
Body Weight: Monitor animal body weight as an indicator of toxicity.[5]
-
Metastasis Assessment: At the end of the study, harvest organs like the lungs and liver to assess for metastatic nodules.[5]
-
Survival Analysis: A survival endpoint may be used in some studies.[5]
5. Pharmacodynamic (PD) and Biomarker Analysis:
-
Collect tumor tissue at the end of the study.
-
Use Western blotting or immunohistochemistry to measure the levels of total and phosphorylated DYRK1A substrates (e.g., STAT3, Tau) to confirm target engagement.[5]
6. Statistical Analysis:
-
Analyze tumor growth curves using appropriate statistical methods (e.g., two-way ANOVA).
-
Analyze differences in final tumor weight and metastatic burden using methods such as the t-test or Mann-Whitney U test.[5]
Protocol 2: Western Blot for Assessing Target Engagement
This protocol describes how to measure the phosphorylation of a DYRK1A substrate in tissue samples.
1. Sample Preparation:
-
Homogenize harvested tissue samples in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer:
-
Separate protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the phosphorylated DYRK1A substrate overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using image analysis software.
-
Strip the membrane and re-probe for the total substrate and a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Normalize the intensity of the phosphorylated protein to the total protein and the loading control.
-
Determine the dose-dependent effect of the DYRK1A inhibitor on substrate phosphorylation.
Visualizations
Caption: Simplified DYRK1A signaling pathway and points of inhibition.
Caption: Generalized workflow for in vivo efficacy studies.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. mdpi.com [mdpi.com]
- 4. Dyrk1 inhibition improves Alzheimer's disease‐like pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Generation of Highly Potent DYRK1A-Dependent Inducers of Human β-Cell Replication via Multi-Dimensional Compound Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. biorxiv.org [biorxiv.org]
- 9. DYRK1A inhibition restores pancreatic functions and improves glucose metabolism in a preclinical model of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative GNF2133 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
Dyrk1A-IN-7 cross-reactivity with other DYRK family kinases
Disclaimer: The following information is provided for illustrative purposes. As of this document's last update, specific cross-reactivity data for a compound designated "Dyrk1A-IN-7" is not publicly available. The data presented here is a representative composite based on known selectivity profiles of other well-characterized DYRK1A inhibitors and should be used as a guideline for experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the expected cross-reactivity of this compound with other DYRK family kinases?
A1: this compound is designed to be a potent inhibitor of DYRK1A. However, due to the high degree of homology within the ATP-binding site of the DYRK kinase family, some level of cross-reactivity with other family members, particularly DYRK1B, is expected.[1][2] Less potent inhibition may also be observed against DYRK2. The table below summarizes the illustrative inhibitory profile of this compound against key DYRK family members.
Illustrative Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Assay Type |
| DYRK1A | 15 | Radiometric Kinase Assay |
| DYRK1B | 230 | Radiometric Kinase Assay[3][4][5] |
| DYRK2 | 900 | Radiometric Kinase Assay[6] |
| DYRK3 | >10,000 | Radiometric Kinase Assay |
| DYRK4 | >10,000 | Radiometric Kinase Assay |
IC50 values are a measure of the concentration of an inhibitor required to reduce the activity of a kinase by 50%. Lower values indicate higher potency.
Troubleshooting Guides
Q2: I am observing a weaker than expected inhibition of my target protein's phosphorylation in my cellular assay. What could be the issue?
A2: Several factors could contribute to this observation:
-
Cellular Permeability: Ensure that this compound can effectively penetrate the cell membrane of your model system to reach its intracellular target.
-
Off-Target Effects: Consider the possibility that other kinases in the signaling pathway of your protein of interest may be affected by this compound, leading to complex downstream effects.
-
Inhibitor Stability: Verify the stability of this compound in your cell culture medium over the time course of your experiment.
-
ATP Concentration: In cellular environments, high concentrations of ATP can compete with ATP-competitive inhibitors like this compound, potentially reducing their apparent potency compared to in vitro assays.
Q3: My results suggest significant inhibition of both DYRK1A and DYRK1B. How can I differentiate the effects of inhibiting each kinase?
A3: This is a common challenge due to the sequence homology between DYRK1A and DYRK1B.[2] To dissect the specific roles of each kinase, consider the following approaches:
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically reduce the expression of either DYRK1A or DYRK1B in your cellular model before treating with this compound.
-
Use of a More Selective Inhibitor: If available, compare the effects of this compound with a more selective DYRK1B inhibitor (or vice versa) to attribute specific phenotypes to the inhibition of each kinase.
-
Substrate-Specific Phosphorylation Analysis: Investigate the phosphorylation of downstream substrates that are known to be preferentially phosphorylated by either DYRK1A or DYRK1B.
Experimental Protocols & Visualizations
Q4: Can you provide a detailed protocol for determining the IC50 of this compound against DYRK family kinases?
A4: A radiometric kinase assay is a standard method for determining the potency and selectivity of kinase inhibitors.[7][8][9][10]
Protocol: Radiometric Kinase Assay for DYRK Family Kinases
Materials:
-
Recombinant human DYRK1A, DYRK1B, DYRK2, etc.
-
DYRKtide peptide substrate
-
This compound
-
[γ-³³P]ATP or [γ-³²P]ATP
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
P81 phosphocellulose paper
-
5% Orthophosphoric acid
-
Scintillation counter
Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of this compound in the kinase reaction buffer. Include a vehicle-only control (e.g., DMSO).
-
Kinase Reaction Setup: In a microcentrifuge tube, combine the recombinant DYRK kinase with the diluted this compound or vehicle control. Pre-incubate for 10 minutes at room temperature.
-
Initiate Reaction: Start the kinase reaction by adding the DYRKtide substrate and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for each respective kinase.
-
Incubation: Incubate the reaction mixture for a predetermined time (e.g., 20-30 minutes) at 30°C. The incubation time should be within the linear range of the assay.
-
Stop Reaction and Spot: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper multiple times with 5% orthophosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Q5: How can I confirm that this compound binds to the ATP-binding site of DYRK kinases?
A5: A competition binding assay is an effective method to determine if an inhibitor binds to the ATP-binding site by measuring its ability to displace a known ATP-competitive ligand.[11][12][13]
Protocol: Competition Binding Assay
Materials:
-
Recombinant DYRK kinase
-
A known fluorescently labeled ATP-competitive tracer for DYRK kinases
-
This compound
-
Assay Buffer (e.g., PBS with 0.01% Tween-20)
-
Microplate reader capable of detecting the fluorescent tracer
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound. Prepare a solution of the DYRK kinase and the fluorescent tracer at a fixed concentration (typically at or below the Kd of the tracer).
-
Assay Setup: In a microplate, add the diluted this compound or vehicle control.
-
Add Kinase-Tracer Mix: Add the pre-mixed solution of the DYRK kinase and fluorescent tracer to all wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Detection: Measure the fluorescence signal using a microplate reader.
-
Data Analysis: A decrease in the fluorescence signal with increasing concentrations of this compound indicates that the inhibitor is competing with the fluorescent tracer for binding to the kinase. The data can be used to calculate an IC50 or Ki value.
Visualizing this compound Selectivity and Experimental Workflow
Caption: Illustrative selectivity of this compound for DYRK family kinases.
Caption: General workflow for assessing kinase inhibitor specificity.
References
- 1. Selectivity Profiling and Biological Activity of Novel β-Carbolines as Potent and Selective DYRK1 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectivity Profiling and Biological Activity of Novel β-Carbolines as Potent and Selective DYRK1 Kinase Inhibitors | PLOS One [journals.plos.org]
- 3. INDY | DYRK | Tocris Bioscience [tocris.com]
- 4. INDY | DYRK | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. INDY, DYRK1A/B inhibitor (ab223890) | Abcam [abcam.com]
- 7. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assaying Protein Kinase Activity with Radiolabeled ATP [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Determination of kinase inhibitor potencies in cell extracts by competition binding assays and isobaric mass tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Prominent DYRK1A Inhibitors: Harmine, INDY, and GNF4877
For Researchers, Scientists, and Drug Development Professionals
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a critical therapeutic target in a range of human diseases, including neurodevelopmental disorders, neurodegenerative diseases like Alzheimer's, and certain types of cancer. The development of potent and selective DYRK1A inhibitors is a key focus of academic and industrial research. This guide provides an objective comparison of three widely studied DYRK1A inhibitors: the natural product Harmine, and the synthetic compounds INDY and GNF4877. This comparison is based on their biochemical potency, kinase selectivity, and reported cellular and in vivo activities, supported by experimental data.
While this guide aims to be a comprehensive resource, it is important to note that a specific inhibitor designated "Dyrk1A-IN-7" is not prominently documented in publicly available scientific literature at the time of this writing. Therefore, this comparison focuses on well-characterized alternatives.
Quantitative Comparison of Inhibitor Performance
The following tables summarize the key quantitative data for Harmine, INDY, and GNF4877, allowing for a direct comparison of their performance characteristics.
Table 1: Biochemical Potency Against DYRK1A
| Inhibitor | IC50 (nM) vs DYRK1A | Ki (nM) vs DYRK1A | Assay Type | Reference |
| Harmine | 33 - 107 | Not widely reported | Radiometric, ELISA | [1][2] |
| INDY | 240 | 180 | ATP-competitive | [3][4] |
| GNF4877 | 6 | Not widely reported | Biochemical | [5] |
Table 2: Kinase Selectivity Profile
| Inhibitor | Key Off-Target Kinases (IC50 or % Inhibition @ concentration) | Kinome Scan Highlights | Reference |
| Harmine | DYRK1B (166 nM), DYRK2 (1900 nM), MAO-A (potent inhibitor) | Inhibited 17 kinases with >80% inhibition at 10 µM | [1][6][7] |
| INDY | DYRK1B (230 nM), CLK1, CLK4 | - | [3][4] |
| GNF4877 | GSK3β (16 nM) | Hits multiple other kinases | [5][8] |
Table 3: Reported In Vitro and In Vivo Efficacy
| Inhibitor | Cellular Activity | In Vivo Models and Effects | Reference |
| Harmine | Induces pancreatic β-cell proliferation, reduces tau phosphorylation | Improves glycemic control in diabetic mouse models | [7] |
| INDY | Reduces self-renewal of glioblastoma cells, reverses aberrant tau phosphorylation | - | [3][4] |
| GNF4877 | Induces pancreatic β-cell proliferation | Increases β-cell mass and improves glycemic control in diabetic mouse models | [5] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the context in which these inhibitors function and are tested, the following diagrams illustrate the DYRK1A signaling pathway and a general workflow for a kinase inhibition assay.
References
- 1. Diabetic Kinome Inhibitors—A New Opportunity for β-Cells Restoration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. INDY | DYRK | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of Kinase-Selective, Harmine-Based DYRK1A Inhibitors that Induce Pancreatic Human β-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Validation of a Harmine-based, Central Nervous System (CNS)-Avoidant, Selective, Human β-Cell Regenerative Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase A (DYRK1A) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI Insight - Pharmacologic and genetic approaches define human pancreatic β cell mitogenic targets of DYRK1A inhibitors [insight.jci.org]
Navigating DYRK1A Inhibition: A Comparative Analysis of Harmine and a Novel Selective Inhibitor
For researchers in neuroscience, oncology, and developmental biology, the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a critical therapeutic target. The selection of a potent and specific inhibitor is paramount for obtaining reliable and interpretable experimental results. While the natural alkaloid Harmine (B1663883) has been a cornerstone in studying DYRK1A, its clinical utility is hampered by off-target effects. This guide provides a comprehensive comparison of Harmine with a more recently developed selective inhibitor, AnnH75, to aid researchers in making an informed decision for their in vitro studies.
Please note: A thorough literature search revealed no publicly available data for a compound specifically designated "Dyrk1A-IN-7." Therefore, this guide will focus on AnnH75 as a representative of a more selective, next-generation DYRK1A inhibitor, offering a clearer choice for researchers prioritizing target specificity.
Harmine, a potent inhibitor of DYRK1A, has been instrumental in elucidating the kinase's role in various cellular processes.[1] However, its utility is often compromised by significant off-target effects, most notably the potent inhibition of monoamine oxidase A (MAO-A).[1][2][3] This lack of specificity can lead to confounding results and misinterpretation of experimental outcomes. In contrast, AnnH75, a harmine analog, was specifically designed to eliminate MAO-A activity while retaining potent DYRK1A inhibition, making it a superior tool for in vitro studies where target specificity is crucial.[1]
Quantitative Comparison of Inhibitor Potency and Selectivity
The following tables summarize the in vitro potency and selectivity of Harmine and AnnH75 against DYRK1A and other key kinases. It is important to note that IC50 values can vary depending on the assay format.
Table 1: Potency Against DYRK1A
| Compound | IC50 (nM) vs DYRK1A | Assay Format |
| Harmine | 9 - 80 | Radiometric (33P-ATP), TR-FRET, ELISA[2] |
| AnnH75 | Data not publicly available, but designed for potent Dyrk1A inhibition[1] | Not specified |
Table 2: Selectivity Profile
| Compound | Key Off-Target(s) | IC50 (nM) vs Off-Target(s) | Notes |
| Harmine | Monoamine Oxidase A (MAO-A) | Potent inhibition | Causes hallucinogenic and toxic side effects, limiting therapeutic potential.[3] Also inhibits other kinases like CLK1, DYRK1B, and DYRK2 at higher concentrations.[2] |
| AnnH75 | MAO-A | Designed to eliminate MAO-A activity | Offers a cleaner profile for in vitro studies focused on DYRK1A.[1] |
Mechanism of Action and Signaling Pathways
Both Harmine and AnnH75 are ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the DYRK1A enzyme, preventing the transfer of a phosphate (B84403) group to its substrates.[2] DYRK1A is a dual-specificity kinase that autophosphorylates a tyrosine residue in its activation loop and subsequently phosphorylates serine and threonine residues on its various downstream targets.[4] This kinase plays a pivotal role in a multitude of cellular processes, including neurodevelopment, cell cycle progression, and apoptosis.[4][5]
Key signaling pathways regulated by DYRK1A include:
-
Neurodevelopment: DYRK1A is implicated in brain development and its overexpression is linked to cognitive deficits in Down syndrome.[4]
-
Cell Cycle Regulation: DYRK1A can phosphorylate proteins involved in cell cycle control, often leading to cell cycle arrest.[6]
-
Apoptosis: DYRK1A can promote cell survival by inhibiting pro-apoptotic signaling pathways.[7][8]
-
NFAT Signaling: DYRK1A phosphorylates and negatively regulates the Nuclear Factor of Activated T-cells (NFAT), a transcription factor involved in various cellular processes.[6][7]
Below is a diagram illustrating the central role of DYRK1A in cellular signaling and the point of inhibition by compounds like Harmine and AnnH75.
Experimental Protocols
To assess the efficacy of DYRK1A inhibitors like Harmine and AnnH75, various in vitro and cell-based assays can be employed. Below are detailed methodologies for key experiments.
In Vitro Kinase Assay (Radiometric)
This assay directly measures the enzymatic activity of DYRK1A by quantifying the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a substrate peptide.
Materials:
-
Recombinant human DYRK1A enzyme
-
DYRK1A substrate peptide (e.g., DYRKtide)
-
[γ-³³P]ATP
-
Kinase reaction buffer
-
Inhibitor (Harmine or AnnH75) dissolved in DMSO
-
P81 phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the inhibitor in the kinase reaction buffer.
-
In a reaction tube, combine the recombinant DYRK1A enzyme with the diluted inhibitor or a DMSO vehicle control.
-
Pre-incubate the enzyme-inhibitor mixture for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding the substrate peptide and [γ-³³P]ATP.
-
Incubate the reaction mixture for a defined period (e.g., 20-30 minutes) at 30°C.
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Kinase Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a non-radioactive alternative for measuring kinase activity.
Materials:
-
Recombinant human DYRK1A enzyme
-
Biotinylated DYRK1A substrate peptide
-
ATP
-
Kinase reaction buffer
-
Inhibitor (Harmine or AnnH75) dissolved in DMSO
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)
-
TR-FRET compatible microplate reader
Procedure:
-
Add the inhibitor, DYRK1A enzyme, and the biotinylated substrate peptide to the wells of a microplate.
-
Initiate the reaction by adding ATP and incubate at room temperature.
-
Stop the reaction and add the detection reagents: Europium-labeled anti-phospho-substrate antibody and streptavidin-conjugated acceptor fluorophore.
-
Incubate to allow for binding.
-
Measure the TR-FRET signal on a compatible plate reader.
-
The signal is proportional to the amount of phosphorylated substrate. Calculate the percentage of inhibition and IC50 value as described for the radiometric assay.
The general workflow for these in vitro kinase assays is depicted in the following diagram.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of harmine and β-carboline analogs from a high-throughput screen of an approved drug collection; profiling as differential inhibitors of DYRK1A and monoamine oxidase A and for in vitro and in vivo anti-cancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Macrocyclic Inhibitors of DYRK1A/B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DYRK1A - Wikipedia [en.wikipedia.org]
- 5. What are DYRK1A inhibitors and how do they work? [synapse.patsnap.com]
- 6. Dyrk1a from Gene Function in Development and Physiology to Dosage Correction across Life Span in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. DYRK1A and DYRK3 Promote Cell Survival through Phosphorylation and Activation of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DYRK1A Inhibitors: Dyrk1A-IN-3 vs. Alternatives in Cellular Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Dyrk1A-IN-3, Harmine, and EHT 1610 with Supporting Experimental Data.
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a critical therapeutic target in a range of diseases, including neurodegenerative disorders such as Alzheimer's disease, Down syndrome, and certain cancers. The development of potent and selective inhibitors of DYRK1A is a key focus of academic and industrial research. This guide provides a comprehensive comparison of Dyrk1A-IN-3 (also known as Compound 8b) with two other well-characterized DYRK1A inhibitors, Harmine and EHT 1610, to assist researchers in selecting the most appropriate tool for their cellular models.
Executive Summary
Dyrk1A-IN-3 is a potent and highly selective ATP-competitive inhibitor of DYRK1A.[1] In contrast, the natural alkaloid Harmine, while a potent DYRK1A inhibitor, exhibits significant off-target effects, most notably against monoamine oxidase A (MAO-A), which can confound experimental results.[2] EHT 1610 is another potent and selective DYRK1A inhibitor that has been extensively characterized, particularly in the context of B-cell Acute Lymphoblastic Leukemia (B-ALL).[3] The choice of inhibitor will therefore depend on the specific experimental context, with Dyrk1A-IN-3 and EHT 1610 offering higher selectivity compared to Harmine.
Data Presentation: Quantitative Comparison of Inhibitors
The following tables summarize the in vitro potency and kinase selectivity of Dyrk1A-IN-3, Harmine, and EHT 1610.
Table 1: In Vitro Potency against DYRK1A
| Compound | IC50 (nM) | Assay Method |
| Dyrk1A-IN-3 (Compound 8b) | 76 | TR-FRET |
| Harmine | 33 - 70 | Various |
| EHT 1610 | 0.36 | Biochemical Assay |
Table 2: Kinase Selectivity Profile
| Kinase | Dyrk1A-IN-3 (% Inhibition at 1 µM) | Harmine (IC50 in nM) | EHT 1610 (IC50 in nM) |
| DYRK1A | High | 33 - 70 | 0.36 |
| DYRK1B | Low | - | 0.59 |
| GSK3β | Low | ~900 | - |
| CDK5 | Low | >10,000 | - |
| MAO-A | - | Potent Inhibitor | - |
| CLK1 | Moderate | - | - |
| CLK4 | - | - | - |
Note: A direct head-to-head comparison of selectivity across a broad panel of kinases under identical experimental conditions is limited in the public domain. The data presented is compiled from various sources and should be interpreted with caution.
Mandatory Visualization
References
Validating the On-Target Effects of Dyrk1A Inhibition: A Comparative Guide Using siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a representative small molecule inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), herein referred to as Dyrk1A-IN-7, with siRNA-mediated knockdown for on-target validation. The experimental data presented is a synthesis from studies on well-characterized DYRK1A inhibitors and serves as a framework for validating novel compounds like this compound.
Comparison of Phenotypic Effects: this compound vs. Dyrk1A siRNA
Validating that the observed cellular effects of a small molecule inhibitor are a direct result of its intended target is a critical step in drug development. Small interfering RNA (siRNA) provides a powerful tool to mimic the specific inhibition of a target protein, allowing for a direct comparison of the resulting phenotypes. A high degree of concordance between the effects of the inhibitor and the siRNA-mediated knockdown provides strong evidence for on-target activity.
| Target Kinase | Reported Effect of Dyrk1A Inhibitor (e.g., this compound) | Reported Effect of Dyrk1A siRNA Knockdown | Concordance |
| DYRK1A | Inhibition of DYRK1A kinase activity, leading to modulation of downstream signaling pathways. | Knockdown of DYRK1A has been demonstrated to increase cell cycle activity in cardiomyocytes and affect neural lineage specification.[1][2] | High |
| Downstream Target: Cyclin D1 | Increased levels or stability of Cyclin D1 due to reduced phosphorylation-mediated degradation by DYRK1A.[3] | siRNA-mediated knockdown of Dyrk1A leads to an increase in Cyclin D1 levels. | High |
| Downstream Target: Tau | Decreased phosphorylation of Tau at specific sites (e.g., Thr212) that are targeted by DYRK1A.[4] | Knockdown of Dyrk1A results in reduced Tau phosphorylation at corresponding sites. | High |
| Downstream Target: NFAT | Increased nuclear localization and transcriptional activity of NFATc transcription factors.[5] | Silencing of Dyrk1A leads to enhanced NFATc activity. | High |
| Cellular Phenotype: Neuronal Differentiation | Altered neuronal differentiation and proliferation, depending on the cellular context.[2] | Dyrk1A knockdown impacts neural progenitor proliferation and differentiation.[6] | High |
| Cellular Phenotype: Cell Cycle Progression | Promotion of cell cycle entry and proliferation in specific cell types like pancreatic β-cells and cardiomyocytes.[1] | Knockdown of Dyrk1A stimulates cell cycle activation.[1] | High |
Experimental Protocols
siRNA-Mediated Knockdown of Dyrk1A
This protocol outlines a general procedure for the transient knockdown of DYRK1A in a human cell line using siRNA.
Materials:
-
Dyrk1A-specific siRNA duplexes (pool of 3 target-specific siRNAs recommended)[7][8]
-
Non-targeting (scrambled) control siRNA
-
Lipofectamine™ RNAiMAX Transfection Reagent or similar
-
Opti-MEM™ I Reduced Serum Medium
-
Appropriate cell culture medium and supplements
-
6-well tissue culture plates
-
Human cell line of interest (e.g., HEK293T, SH-SY5Y)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation:
-
Transfection Reagent Preparation:
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 250 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.
-
-
Complex Formation:
-
Combine the diluted siRNA and the diluted Lipofectamine™ RNAiMAX. Mix gently and incubate for 20-30 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Add the 500 µL of the siRNA-lipid complex mixture dropwise to each well containing the cells and medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation of Knockdown:
Western Blot Analysis of Dyrk1A and Downstream Targets
Materials:
-
Cell lysates from siRNA-transfected and inhibitor-treated cells
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-DYRK1A, anti-phospho-Tau, anti-Cyclin D1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.
Visualizing the Validation Workflow and Signaling Pathway
To better illustrate the concepts described, the following diagrams were generated using the DOT language.
Caption: On-target validation logic for this compound using siRNA.
Caption: Experimental workflow for validating this compound on-target effects.
By following these protocols and comparing the results as outlined, researchers can confidently validate the on-target effects of novel DYRK1A inhibitors, a crucial step in their preclinical development. The high concordance between the phenotypic effects of a specific inhibitor and siRNA-mediated knockdown of the target provides strong evidence for the inhibitor's mechanism of action.
References
- 1. Inhibition of DYRK1A, via histone modification, promotes cardiomyocyte cell cycle activation and cardiac repair after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of DYRK1A disrupts neural lineage specificationin human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. DYRK1A Protein, A Promising Therapeutic Target to Improve Cognitive Deficits in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor development, achieving selectivity is a paramount challenge. Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a critical therapeutic target in a range of diseases, including neurodegenerative disorders and certain cancers. However, the structural similarity within the ATP-binding sites of the human kinome, particularly among closely related kinases like the CDC-like kinases (CLKs), often leads to off-target effects. This guide provides a comparative analysis of the selectivity of DYRK1A inhibitors, with a focus on their activity against the CLK family.
Note on Dyrk1A-IN-7: As of this publication, specific selectivity data for a compound designated "this compound" is not publicly available. Therefore, to illustrate the principles of comparative kinase selectivity analysis, this guide utilizes data for Harmine , a well-characterized and widely studied DYRK1A inhibitor. Harmine's established profile against DYRK1A and various off-targets, including CLKs, serves as a valuable case study for researchers evaluating kinase inhibitors.
Quantitative Comparison of Kinase Inhibition
The following table summarizes the inhibitory activity of Harmine against DYRK1A and the closely related CLK kinase family. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Lower IC50 values are indicative of higher potency.
| Kinase Target | Harmine IC50 (nM) | Reference(s) |
| DYRK1A | 22 - 80 | [1][2][3] |
| CLK1 | 27 | [2][3] |
| CLK2 | >10,000 | [1] |
| CLK3 | >10,000 | [1] |
| CLK4 | 100 - 200 | [1] |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and the substrate used.
Kinase Selectivity Profile of Harmine
The following diagram illustrates the selectivity profile of Harmine, highlighting its potent inhibition of DYRK1A and its differential activity against members of the CLK family.
Caption: Kinase selectivity profile of Harmine against DYRK1A and CLK family members.
Experimental Methodologies
The determination of kinase inhibitor selectivity relies on robust and well-defined experimental protocols. The following outlines a typical radiometric kinase assay used to determine the IC50 values of inhibitors like Harmine.
Radiometric Kinase Assay Protocol
This biochemical assay directly measures the enzymatic activity of a kinase by quantifying the incorporation of a radiolabeled phosphate (B84403) group from ATP into a specific substrate.
Materials:
-
Recombinant human DYRK1A, CLK1, CLK2, CLK3, or CLK4 enzyme
-
Specific peptide substrate for each kinase (e.g., DYRKtide for DYRK1A)
-
[γ-³³P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Harmine (or other test inhibitor) serially diluted in DMSO
-
P81 phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Reaction Setup: A master mix for the kinase reaction is prepared containing the kinase reaction buffer, the respective kinase, and its peptide substrate.
-
Inhibitor Addition: The serially diluted inhibitor (e.g., Harmine) or a DMSO vehicle control is added to the reaction wells.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of a solution containing both non-radiolabeled ATP and [γ-³³P]ATP. The final ATP concentration should be close to the Km value for each respective kinase to ensure accurate competitive inhibition assessment.
-
Incubation: The reaction mixture is incubated at 30°C for a predetermined time (e.g., 30-60 minutes), allowing for the phosphorylation of the substrate.
-
Reaction Termination and Spotting: The reaction is stopped, and a portion of the reaction mixture is spotted onto P81 phosphocellulose paper. The phosphorylated peptide substrate binds to the paper, while the unincorporated [γ-³³P]ATP does not.
-
Washing: The P81 papers are washed multiple times with the wash buffer to remove any unbound [γ-³³P]ATP.
-
Quantification: The amount of radioactivity incorporated into the substrate on the P81 paper is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase activity remaining at each inhibitor concentration is calculated relative to the DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve using non-linear regression analysis.
DYRK1A Signaling Pathway and Experimental Workflow
DYRK1A is a key regulator in multiple cellular signaling cascades. A well-established pathway involves the phosphorylation and subsequent regulation of the Nuclear Factor of Activated T-cells (NFAT) transcription factors.
Caption: The DYRK1A-NFAT signaling pathway and a typical experimental workflow for validating a DYRK1A inhibitor.
References
Comparative Analysis of Dyrk1A Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of prominent Dyrk1A inhibitors, supported by experimental data. Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a significant therapeutic target for various diseases, including neurodegenerative disorders like Alzheimer's and Down syndrome, as well as certain cancers and diabetes. This document provides a comparative overview of several well-characterized inhibitors, detailing their performance and the methodologies used for their evaluation.
Quantitative Comparison of Dyrk1A Inhibitors
The following table summarizes the in vitro potency (IC50) of several widely studied Dyrk1A inhibitors. These values, representing the concentration of an inhibitor required to reduce Dyrk1A's enzymatic activity by 50%, are crucial for comparing the intrinsic potency of these compounds. Where available, selectivity against other closely related kinases is also presented, as off-target effects are a critical consideration in drug development.[1][2][3][4][5]
| Inhibitor | Dyrk1A IC50 (nM) | Other Kinases Inhibited (IC50 in nM) |
| Harmine | 33 - 107 | DYRK1B (<20% activity remaining at 10 µM), DYRK2 (<20% activity remaining at 10 µM), MAO-A[5][6] |
| EGCG | 215 - 330 | - |
| INDY | ~25 - 139 | DYRK1B (69.2), DYRK2 (27.7), CLK1/4[6] |
| Leucettine L41 | 10 - 60 | DYRK1B (44), DYRK2 (73), CLK1 (71), CLK4 (64), GSK3β (210-410)[7] |
| Compound 8b | 76 | DYRK1B (>10000), DYRK2 (>10000) |
| ML315 | 282 | CLK1 (68), CLK2 (231), CLK4 (68), DYRK1B (1156)[3] |
| FINDY | - | Does not inhibit mature kinase, but selectively interferes with the folding process[8] |
Note: IC50 values can vary between studies due to different assay conditions (e.g., ATP concentration, substrate, enzyme source). The data presented here is a compilation from multiple sources to provide a comparative overview.
Dyrk1A Signaling Pathways
DYRK1A is a pleiotropic kinase involved in numerous cellular processes. Understanding its signaling pathways is crucial for elucidating the mechanism of action of its inhibitors and their potential therapeutic effects.[9][10]
Caption: Overview of Dyrk1A signaling pathways in the cytoplasm and nucleus.
Experimental Protocols
Accurate and standardized experimental protocols are essential for the evaluation and comparison of inhibitor performance. Below are methodologies for key assays used in the characterization of Dyrk1A inhibitors.
In Vitro Kinase Assay (Biochemical)
This assay directly measures the enzymatic activity of Dyrk1A and its inhibition by test compounds. A common method is a radiometric assay that quantifies the incorporation of a radiolabeled phosphate (B84403) from ATP into a substrate.[11]
Materials:
-
Recombinant human Dyrk1A enzyme
-
Peptide substrate (e.g., RRRFRPASPLRGPPK)[11]
-
[γ-³³P]-ATP
-
Test inhibitors
-
Kinase reaction buffer
-
Phosphocellulose paper or membrane
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors in DMSO.
-
Kinase Reaction:
-
In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, Dyrk1A enzyme, and the test inhibitor (or DMSO for control).
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding the peptide substrate and [γ-³³P]-ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Reaction Termination and Detection:
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³³P]-ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity relative to the DMSO control for each inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for an in vitro radiometric kinase assay.
Cell-Based Assay for Dyrk1A Inhibition
This type of assay assesses the ability of an inhibitor to engage and inhibit Dyrk1A within a cellular environment. A common method involves measuring the phosphorylation of a known Dyrk1A substrate by Western blotting.[12]
Materials:
-
Cell line expressing Dyrk1A (e.g., HEK293T, SH-SY5Y)
-
Test inhibitors
-
Cell culture reagents
-
Lysis buffer
-
Antibodies:
-
Primary antibody against a phosphorylated Dyrk1A substrate (e.g., phospho-Tau at a specific site)
-
Primary antibody against the total Dyrk1A substrate
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
-
Western blot reagents and equipment
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the test inhibitor (and a DMSO control) for a specified duration.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the cell lysates.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then probe with the primary antibody against the phosphorylated substrate.
-
After washing, incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an appropriate chemiluminescent substrate.
-
Strip the membrane and re-probe for the total substrate and the loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated protein, total protein, and loading control.
-
Normalize the phosphorylated protein signal to the total protein and the loading control.
-
Determine the dose-dependent inhibition of substrate phosphorylation and calculate the cellular IC50 value.
-
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Table 5, IC50 values (nM) against Clk and Dyrk kinases for quinazoline and pyrimidine chemotypes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Development of Kinase-Selective, Harmine-Based DYRK1A Inhibitors that Induce Pancreatic Human β-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Selective Thiadiazine DYRK1A Inhibitor Lead Scaffold with Human Pancreatic β-cell Proliferation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Selective inhibition of the kinase DYRK1A by targeting its folding process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. reactionbiology.com [reactionbiology.com]
- 12. benchchem.com [benchchem.com]
A Head-to-Head Comparative Guide to Novel DYRK1A Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Leading DYRK1A Inhibitors, Supported by Experimental Data and Methodologies.
The dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a critical therapeutic target for a spectrum of debilitating diseases, including neurodegenerative conditions such as Alzheimer's disease and Down syndrome, as well as certain cancers and diabetes. The pursuit of potent and selective DYRK1A inhibitors is a central focus of contemporary drug discovery. This guide offers a comparative overview of several prominent DYRK1A inhibitors, presenting key performance data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Initial searches for a specific compound designated "Dyrk1A-IN-7" did not yield specific public data, suggesting it may be an internal designation or not yet widely reported. Therefore, this guide focuses on a selection of well-characterized and published DYRK1A inhibitors to provide a valuable comparative resource for the research community.
Quantitative Comparison of DYRK1A Inhibitors
The following tables summarize the in vitro potency and kinase selectivity of several widely studied DYRK1A inhibitors. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. Kinase selectivity is equally important to minimize off-target effects.
Table 1: Potency of Novel DYRK1A Inhibitors
| Compound | DYRK1A IC50 (nM) | Assay Method | Reference |
| Leucettine L41 | 10-60 | Not Specified | [1] |
| GNF2133 | 6.2 | Not Specified | [1] |
| EHT 1610 | 0.36 | Not Specified | [1] |
| Harmine | Not Specified | Not Specified | [2] |
| Compound L9 | 1670 | Not Specified | |
| Leucettinib-21 | Not Specified | Not Specified | [3] |
Note: IC50 values can vary between different studies due to variations in assay conditions (e.g., ATP concentration, substrate, and enzyme source). The data presented here is a compilation from multiple sources to provide a comparative overview.
Table 2: Kinase Selectivity Profile of Selected DYRK1A Inhibitors
| Kinase | Dyrk1A-IN-3 (Compound 8b) (% Inhibition at 1 µM) | Leucettine L41 | GNF2133 | EHT 1610 | Harmine |
| DYRK1A | >95% | Dual DYRK/CLK inhibitor[1] | Highly selective against GSK3β[1] | Data not readily available in a comparable format. | Poor selectivity, potent MAO inhibitor[2][4] |
| DYRK1B | ~90% | ||||
| CLK1 | ~20% | ||||
| GSK3β | <10% | ||||
| CDK2 | <10% |
Data for Leucettine L41, GNF2133, and EHT 1610 selectivity is qualitative or reported as IC50 values against specific kinases and thus not directly comparable in this format.
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways involving DYRK1A is crucial for elucidating the mechanism of action of its inhibitors and their potential therapeutic effects. The following diagrams illustrate the central role of DYRK1A in cellular signaling and a general workflow for evaluating inhibitor efficacy.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of inhibitor performance. Below are methodologies for key assays used in the characterization of DYRK1A inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of a compound.
-
Materials:
-
Recombinant DYRK1A enzyme
-
DYRKtide substrate (or other suitable substrate)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors
-
Assay plates (384-well, white)
-
Plate reader with luminescence detection capabilities
-
-
Procedure:
-
Prepare a serial dilution of the test inhibitors in DMSO.
-
Add the kinase, substrate, and inhibitors to the wells of the assay plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.
-
The luminescent signal is proportional to the ADP concentration.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a drug in a cellular environment. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.
-
Materials:
-
Cultured cells expressing DYRK1A
-
Test inhibitors
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Equipment for heating samples (e.g., PCR cycler)
-
Equipment for protein quantification (e.g., Western blot apparatus)
-
-
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle control.
-
Harvest and wash the cells, then resuspend in PBS.
-
Heat aliquots of the cell suspension at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Lyse the cells to release the proteins.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble DYRK1A in each sample by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Concluding Remarks
The selection of a suitable DYRK1A inhibitor is a critical step in both basic research and drug discovery. This guide provides a foundational comparison of several key inhibitors based on publicly available data. The lack of selectivity remains a challenge for many DYRK1A inhibitors, often due to the conserved nature of the ATP-binding pocket within the CMGC kinase family.[2] Newer compounds demonstrate improved selectivity profiles, highlighting the progress in the field. Further head-to-head studies with standardized assays are necessary for a more definitive comparison of the therapeutic potential of these promising molecules.
References
Dyrk1A-IN-7: A Comparative Guide to Confirming Target Engagement with Thermal Shift Assays
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Dyrk1A-IN-7 and Alternative DYRK1A Inhibitors, Supported by Experimental Data and Methodologies.
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a significant therapeutic target for a range of diseases, including neurodegenerative disorders like Alzheimer's disease and certain types of cancer.[1][2] The development of potent and selective inhibitors of DYRK1A is a key focus of ongoing research. Confirming that a compound directly binds to its intended target within a cellular context is a critical step in the validation of any new inhibitor. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement by measuring the thermal stabilization of a protein upon ligand binding.[3][4] This guide provides a comprehensive review and comparison of this compound and other notable DYRK1A inhibitors, with a focus on confirming target engagement using thermal shift assays.
Quantitative Comparison of DYRK1A Inhibitors
The following table summarizes the in vitro performance of this compound and selected alternative inhibitors. A lower IC50 value indicates higher potency. High selectivity is demonstrated by a significantly lower IC50 for DYRK1A compared to other kinases.
| Inhibitor | DYRK1A IC50 (nM) | Off-Target Kinase(s) | Off-Target IC50 (nM) | Reference(s) |
| This compound (Compound 8b) | 76 | GSK3β | >10,000 | [1] |
| Harmine | 33 - 70 | GSK3β, CDK5, MAO-A | ~900 (GSK3β), >10,000 (CDK5), Potent MAO-A inhibitor | [4] |
| EHT 1610 | 0.36 | DYRK1B | 0.59 | [4] |
| Leucettine L41 | 20 | CLK1, CLK4, GSK3α/β | 15 (CLK1), 20 (CLK4), 100-200 (GSK3) | [4] |
| INDY | 240 | CLK1, CLK4 | - | [4] |
| GNF2133 | 6.2 | Highly selective against GSK3β | - | [1] |
Note: IC50 values can vary between different studies due to variations in assay conditions (e.g., ATP concentration, substrate, and enzyme source). The data presented here is a compilation from multiple sources to provide a comparative overview.[3]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of inhibitor performance. Below are methodologies for key assays used in the characterization of DYRK1A inhibitors.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound directly binds to its intended target within a cellular context.[3] Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.[3][5]
Materials:
-
Cultured cells expressing DYRK1A.
-
Test inhibitor (e.g., this compound) and vehicle control (e.g., DMSO).
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).
-
PCR thermal cycler.
-
Centrifuge.
-
SDS-PAGE and Western blotting reagents.
-
Anti-DYRK1A antibody.
Procedure:
-
Cell Treatment: Treat cultured cells with the test inhibitor or vehicle control at the desired concentration and incubate for a specific time to allow for cell penetration and target binding.[3][5]
-
Heating: Harvest and wash the cells, then resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.[3][4]
-
Lysis and Protein Separation: Lyse the cells by freeze-thaw cycles or sonication. Separate the soluble fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation.[3][5]
-
Protein Detection: Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-DYRK1A antibody.[3][4]
-
Data Analysis: Quantify the band intensities at each temperature for both the inhibitor-treated and vehicle-treated samples. Plot the amount of soluble DYRK1A as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[3][4]
In Vitro Kinase Assay (e.g., ADP-Glo™)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of a compound.[3]
Materials:
-
DYRK1A enzyme (recombinant).
-
DYRKtide substrate (or other suitable substrate).
-
ATP.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Test inhibitors.
-
Assay plates (e.g., 384-well, white).
-
Plate reader with luminescence detection capabilities.
Procedure:
-
Prepare serial dilutions of the test inhibitors.
-
Add the DYRK1A enzyme to the wells of the assay plate.
-
Add the test inhibitors to the wells and incubate to allow for binding to the enzyme.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Incubate to allow the reaction to proceed.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.[3]
Visualizations
Experimental Workflow and Signaling Pathway
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Caption: Simplified DYRK1A Signaling Pathways.
Conclusion
This compound is a potent and selective inhibitor of DYRK1A.[1] Confirming its direct engagement with DYRK1A in a cellular context is crucial for validating its mechanism of action. The Cellular Thermal Shift Assay provides a robust method for this purpose. By comparing the thermal stability of DYRK1A in the presence and absence of this compound, researchers can obtain direct evidence of target binding. When compared to other known DYRK1A inhibitors, this compound exhibits a favorable selectivity profile, particularly against the closely related kinase GSK3β.[1] The experimental protocols and comparative data provided in this guide offer a framework for the rigorous evaluation of this compound and other inhibitors in preclinical research.
References
Navigating the Kinome: A Comparative Guide to DYRK1A Inhibitor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase specificity of a representative inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). While specific data for a compound designated "Dyrk1A-IN-7" is not publicly available, this document uses the potent and selective macrocyclic inhibitor, JH-XVII-10 , as a surrogate to illustrate the principles and data involved in assessing kinase selectivity.
DYRK1A is a serine/threonine kinase that activates itself through autophosphorylation on a tyrosine residue.[1] Encoded on chromosome 21, it is a significant therapeutic target implicated in neurodegenerative diseases like Alzheimer's and Down syndrome, as well as in certain cancers.[1][2] Given the highly conserved nature of the ATP-binding site across the human kinome, achieving selectivity for a target kinase is a primary challenge in drug development.[3] Poor selectivity can lead to off-target effects and potential toxicity.[4] Therefore, comprehensive profiling of an inhibitor across a wide panel of kinases is a critical step in its preclinical validation.
Comparative Kinase Inhibition Profile
The selectivity of a kinase inhibitor is assessed by comparing its inhibitory activity against its primary target versus other kinases. The following table summarizes the biochemical potency and selectivity of the representative inhibitor, JH-XVII-10, against DYRK1A and a panel of other kinases, including closely related members of the CMGC kinase family (such as CDKs and JNKs).
Table 1: Kinase Inhibition Profile of JH-XVII-10
| Kinase Target | IC50 (nM) | Kinase Family | Comments |
| DYRK1A | 3 | CMGC | Primary Target |
| DYRK1B | 5 | CMGC | Closely related family member |
| RSK3 | 61 | AGC | Off-target |
| RSK2 | 80 | AGC | Off-target |
| RSK1 | 82 | AGC | Off-target |
| FAK | 90 | TK | Off-target |
| JNK2 | 1100 | CMGC | Off-target |
| JNK1 | 1130 | CMGC | Off-target |
| JNK3 | >10,000 | CMGC | Off-target |
Data sourced from a study on selective macrocyclic inhibitors of DYRK1A/B.[1] The IC50 values were determined using the SelectScreen Kinase Profiling service.
As the data indicates, JH-XVII-10 is highly potent against DYRK1A and its close homolog DYRK1B.[1][5] It maintains a strong selectivity profile, with IC50 values for other kinases, including those in the same CMGC family (JNK1/2), being over 300-fold higher.[1]
Experimental Protocols
Assessing the specificity of a kinase inhibitor is crucial for its development.[3] Methodologies such as radiometric assays that measure enzymatic activity and competition binding assays like KINOMEscan™ are commonly employed.[6]
Protocol 1: KINOMEscan™ Competition Binding Assay
The KINOMEscan™ platform is a high-throughput method that quantifies the binding interactions between a test compound and a large panel of kinases.[4][6] It measures the ability of a compound to displace a proprietary, immobilized ligand from the kinase active site.[7]
Principle: The assay consists of three main components: a DNA-tagged kinase, an immobilized ligand, and the test compound.[8] If the test compound binds to the kinase's active site, it prevents the kinase from binding to the immobilized ligand.[7] The amount of kinase that remains bound to the ligand is quantified using quantitative PCR (qPCR) of the DNA tag.[8][9] A low qPCR signal indicates strong binding of the test compound to the kinase.[9]
Experimental Steps:
-
Preparation: Kinases are tagged with a unique DNA identifier. A broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Reaction: The DNA-tagged kinase is incubated with the immobilized ligand and the test compound (e.g., JH-XVII-10) at a specified concentration (commonly 1 µM for initial screening).
-
Separation: The beads are washed to remove any kinase that did not bind to the immobilized ligand.
-
Quantification: The amount of bead-bound kinase is determined by qPCR using the unique DNA tag.
-
Data Analysis: The results are reported as "percent of control" (%Ctrl), where the control is a DMSO vehicle. A lower %Ctrl value signifies stronger binding and greater inhibition. For potent binders, a dissociation constant (Kd) can be determined by running an 11-point dose-response curve.[8]
References
- 1. Selective Macrocyclic Inhibitors of DYRK1A/B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification and Analysis of a Selective DYRK1A Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Selective Thiadiazine DYRK1A Inhibitor Lead Scaffold with Human Pancreatic β-cell Proliferation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. chayon.co.kr [chayon.co.kr]
- 8. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 9. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
A Comparative Benchmarking Guide to Potent and Selective DYRK1A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a critical therapeutic target in a range of diseases, including neurodevelopmental disorders, Alzheimer's disease, and certain cancers. The development of potent and selective inhibitors is paramount for both elucidating the kinase's function and for advancing new therapeutic strategies. This guide provides an objective comparison of the novel, highly selective inhibitor EHT 5372 against two other widely studied DYRK1A inhibitors: the natural product Harmine and the clinical-stage compound CX-4945 (Silmitasertib).
This document summarizes key quantitative data, provides detailed experimental methodologies for inhibitor characterization, and visualizes the complex signaling networks of DYRK1A to aid researchers in selecting the most appropriate tool for their studies. While the initial request was to benchmark a compound referred to as "Dyrk1A-IN-7," no publicly available scientific data could be found for a molecule with this designation. Therefore, this guide focuses on EHT 5372 as a representative of a next-generation, highly selective DYRK1A inhibitor.
Quantitative Performance Comparison of DYRK1A Inhibitors
The following tables provide a summary of the in vitro potency and kinase selectivity of EHT 5372, Harmine, and CX-4945. It is important to note that IC50 values can vary depending on the specific assay conditions, such as ATP concentration and substrate used. The data presented here is compiled from various public sources to provide a comparative overview.
Table 1: In Vitro Potency Against DYRK1A
| Compound | DYRK1A IC50 (nM) | Assay Type |
| EHT 5372 | 0.22 | Biochemical Kinase Assay[1] |
| Harmine | 80 - 107 | Biochemical Kinase Assay[2] |
| CX-4945 (Silmitasertib) | 6.8 - 160 | Biochemical Kinase Assay[3] |
Table 2: Kinase Selectivity Profile
A critical aspect of a chemical probe or therapeutic lead is its selectivity for the intended target over other related kinases. The following table summarizes the inhibitory activity of each compound against a panel of other kinases.
| Kinase | EHT 5372 IC50 (nM)[4] | Harmine (% Inhibition @ 10 µM) | CX-4945 IC50 (nM)[3] |
| DYRK1A | 0.22 | - | 160 |
| DYRK1B | 0.28 | >80% | - |
| DYRK2 | 10.8 | >80% | - |
| DYRK3 | 93.2 | - | - |
| CLK1 | 22.8 | - | - |
| CLK2 | 88.8 | - | - |
| CLK4 | 59.0 | - | - |
| GSK-3α | 7.44 | - | - |
| GSK-3β | 221 | - | 190 |
| MAO-A | - | Potent Inhibitor | - |
| CK2 | - | - | 1 |
Data for Harmine's kinase selectivity is often presented as percent inhibition at a high concentration due to its broader activity profile. It is a known potent inhibitor of Monoamine Oxidase A (MAO-A), a significant off-target effect. CX-4945 is a potent inhibitor of Casein Kinase 2 (CK2) and also shows activity against GSK3β and other kinases[3]. EHT 5372 demonstrates high selectivity for DYRK1A and DYRK1B over other kinases in the panel[4].
Experimental Protocols
Detailed Methodology for an ELISA-based DYRK1A Kinase Inhibition Assay
This protocol provides a framework for determining the in vitro potency (IC50) of a test compound against DYRK1A.
Materials:
-
Recombinant human DYRK1A enzyme
-
DYRK1A substrate (e.g., a specific peptide such as DYRKtide, or a protein fragment like Dynamin 1a)
-
Test inhibitor (e.g., EHT 5372) and control inhibitors (e.g., Harmine)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
96-well high-binding microplates
-
Phospho-specific primary antibody that recognizes the phosphorylated substrate
-
HRP-conjugated secondary antibody
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Substrate Coating:
-
Coat the wells of a 96-well microplate with the DYRK1A substrate (e.g., 1-5 µg/mL in PBS) and incubate overnight at 4°C.
-
Wash the wells three times with wash buffer.
-
-
Blocking:
-
Block the wells with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
-
Kinase Reaction:
-
Prepare serial dilutions of the test inhibitor in kinase reaction buffer. Include a vehicle control (e.g., DMSO) for 0% inhibition and a no-enzyme control for background.
-
Add 25 µL of the inhibitor dilutions to the appropriate wells.
-
Add 25 µL of recombinant DYRK1A enzyme (at a pre-determined optimal concentration) to all wells except the no-enzyme control.
-
Pre-incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 50 µL of ATP solution (at a concentration close to the Km for DYRK1A, typically 10-50 µM) to all wells.
-
Incubate for 30-60 minutes at 30°C.
-
-
Detection:
-
Stop the reaction by washing the wells three times with wash buffer.
-
Add the phospho-specific primary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add the HRP-conjugated secondary antibody (diluted in blocking buffer) and incubate for 1 hour at room temperature.
-
Wash the wells five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color development.
-
Stop the reaction by adding 100 µL of stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Subtract the background absorbance (no-enzyme control) from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing DYRK1A's Role: Signaling Pathways and Experimental Workflow
DYRK1A Signaling Pathway
DYRK1A is a pleiotropic kinase that phosphorylates a wide range of substrates, influencing key cellular processes such as cell proliferation, differentiation, and apoptosis. Its dysregulation is implicated in various pathologies. The diagram below illustrates some of the key signaling pathways regulated by DYRK1A.
Caption: Key signaling pathways modulated by DYRK1A.
Experimental Workflow for DYRK1A Inhibitor Profiling
The following diagram outlines a typical workflow for the identification and characterization of novel DYRK1A inhibitors, from initial screening to cellular validation.
Caption: Workflow for DYRK1A inhibitor discovery and validation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Dyrk1A-IN-7
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for Dyrk1A-IN-7. The following guidance is based on safety protocols for similar compounds, namely Dyrk1A-IN-1 and Dyrk1A-IN-3, and general laboratory best practices. Researchers are strongly advised to consult their institution's Environmental Health and Safety (EHS) department for specific handling and disposal requirements to ensure full compliance with all applicable regulations. This guide is intended to provide essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.
Hazard Identification and Precautionary Measures
While detailed toxicological data for this compound is not available, based on the profiles of similar compounds, it should be handled with care. Potential hazards may include:
-
Harmful if swallowed.
-
May be toxic to aquatic life with long-lasting effects.
Precautionary Statements:
-
Wash hands and exposed skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Avoid release to the environment.
-
If swallowed, seek immediate medical attention and contact a poison control center.
-
Collect any spillage to prevent environmental contamination.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling this compound in either solid or solution form.
| PPE Category | Specific Recommendation |
| Eye Protection | Safety glasses or goggles to protect against splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A standard laboratory coat is required. |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.
Storage of this compound:
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | Up to 3 years |
| In Solvent | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
General Handling Procedures:
-
Preparation: Before handling, ensure that the designated workspace is clean and uncluttered. Have all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and waste containers readily accessible.
-
Weighing (Solid Form): When weighing the solid compound, do so in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Labeling: Clearly label all containers with the chemical name ("this compound"), concentration, solvent, and date of preparation.
Spill Management Workflow
In the event of a spill, follow this workflow to ensure safe and effective cleanup.
Caption: Workflow for managing a this compound spill.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.[1]
Step-by-Step Disposal Instructions:
-
Solid Waste (Unused powder, contaminated items):
-
Carefully collect all solid waste (e.g., unused this compound powder, contaminated weigh boats, pipette tips) into a designated and clearly labeled hazardous waste container.[1]
-
Ensure the container is kept closed except when adding waste.[1]
-
The label must include "Hazardous Waste," the chemical name ("this compound"), and appropriate hazard pictograms.[1]
-
Arrange for pickup and disposal through your institution's EHS office.[1]
-
-
Liquid Waste (Solutions of this compound):
-
Do not dispose of this compound solutions down the drain.[1]
-
Collect all liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container.[1]
-
The label must identify the contents, including the solvent used (e.g., "this compound in DMSO"), and display the words "Hazardous Waste" and relevant hazard symbols.[1]
-
Store the liquid waste container in a secondary containment bin in a well-ventilated area, away from incompatible materials.[1]
-
Contact your institution's EHS office for collection and disposal.[1]
-
-
Empty Containers:
-
To be considered non-hazardous, empty containers must be triple-rinsed.[1]
-
Use a small amount of a suitable solvent (such as the one used for preparing solutions) for each rinse.[1]
-
Collect the rinsate as hazardous liquid waste and add it to your designated liquid waste container.[1]
-
After triple-rinsing, deface or remove the original label from the container.[1]
-
The rinsed and de-labeled container can typically be disposed of as regular laboratory glass or plastic waste, but confirm this with your institutional guidelines.[1]
-
General Handling and Disposal Workflow
The following diagram outlines the complete workflow for handling and disposing of this compound.
Caption: General workflow for handling and disposing of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
